molecular formula C7H16OSi B1220852 2-Methyl-1-(trimethylsilyloxy)-1-propene CAS No. 6651-34-9

2-Methyl-1-(trimethylsilyloxy)-1-propene

Cat. No.: B1220852
CAS No.: 6651-34-9
M. Wt: 144.29 g/mol
InChI Key: KZVPFSJPLBOVLO-UHFFFAOYSA-N
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Description

2-Methyl-1-(trimethylsilyloxy)-1-propene, also known as this compound, is a useful research compound. Its molecular formula is C7H16OSi and its molecular weight is 144.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266194. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(2-methylprop-1-enoxy)silane
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InChI

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVPFSJPLBOVLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CO[Si](C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30216713
Record name Isobutyraldehyde trimethylsilyl enol ether
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Molecular Weight

144.29 g/mol
Source PubChem
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CAS No.

6651-34-9
Record name Isobutyraldehyde trimethylsilyl enol ether
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Record name Isobutyraldehyde trimethylsilyl enol ether
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Record name 2-Methyl-1-(trimethylsilyloxy)-1-propene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene (CAS Number: 6651-34-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a versatile silyl enol ether widely utilized in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and provides a thorough exploration of its synthesis and key applications, particularly in the context of complex molecule synthesis relevant to drug development. A detailed experimental protocol for its preparation is presented, alongside a mechanistic discussion of its hallmark reaction, the Mukaiyama aldol addition. Spectroscopic data is summarized for the characterization of this compound.

Chemical and Physical Properties

This compound, also known as the trimethylsilyl enol ether of isobutyraldehyde, is a clear, colorless to pale yellow liquid.[1] It is an important intermediate in organic synthesis, serving as a nucleophilic enolate equivalent.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 6651-34-9
Molecular Formula C₇H₁₆OSi
Molecular Weight 144.29 g/mol
Boiling Point 114-116 °C at 650 mmHg[1]
Density 0.785 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.409

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Hazard Statements: H225, H315, H319, H335

Precautionary Statements: P210, P261, P280, P302+P352, P305+P351+P338

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this compound.

Synthesis

A common and reliable method for the synthesis of this compound is the silylation of isobutyraldehyde. The following experimental protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol: Synthesis of this compound

Materials:

  • Dry dimethylformamide (DMF)

  • Dry sodium iodide

  • Triethylamine

  • Chlorotrimethylsilane

  • Freshly distilled isobutyraldehyde

  • Pentane

  • Saturated aqueous sodium bicarbonate solution

  • 2 N hydrochloric acid

  • Magnesium sulfate

Procedure:

  • A dry, 1-L, three-necked flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with 230 mL of dry DMF, 7.5 g (50 mmol) of dry sodium iodide, and 119 g (1.18 mol) of triethylamine under a nitrogen atmosphere.

  • Chlorotrimethylsilane (64.3 g, 0.592 mol) and freshly distilled isobutyraldehyde (36.0 g, 0.500 mol) are added sequentially to the stirred mixture via the dropping funnel at room temperature.

  • The resulting mixture is vigorously stirred and heated to 120°C (oil bath temperature) for 8 hours.

  • After cooling to room temperature, the reaction mixture is poured into 400 mL of saturated aqueous sodium bicarbonate solution.

  • The mixture is extracted with three 200-mL portions of pentane.

  • The combined organic phases are washed four times with 60 mL of ice-cold 2 N hydrochloric acid and finally with 100 mL of saturated sodium bicarbonate solution.

  • The organic layer is dried with magnesium sulfate, filtered, and the pentane is removed at atmospheric pressure.

  • The crude product is purified by distillation at atmospheric pressure through a column packed with glass beads (30 cm). The fraction boiling at 94–108°C is collected to yield this compound.

G General Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Charge flask with DMF, NaI, and Triethylamine reactants Add Chlorotrimethylsilane and Isobutyraldehyde reagents->reactants heat Heat to 120°C for 8 hours reactants->heat Under N2 quench Cool and pour into NaHCO3 solution heat->quench extract Extract with Pentane quench->extract wash Wash with HCl and NaHCO3 extract->wash dry Dry over MgSO4 wash->dry distill Distill crude product (94-108°C) dry->distill product This compound distill->product

Caption: Synthesis Workflow.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification and characterization.

Spectroscopy Data
¹H NMR The proton NMR spectrum is expected to show signals for the trimethylsilyl group (a singlet around 0.2 ppm), the methyl groups on the double bond (a singlet around 1.6 ppm), and the vinylic proton (a singlet around 5.5 ppm).
¹³C NMR The carbon NMR spectrum will display characteristic peaks for the trimethylsilyl carbons (around 0 ppm), the methyl carbons (around 20-25 ppm), the sp² carbons of the double bond (in the 100-150 ppm range), and the carbon attached to the oxygen (downfield).
Infrared (IR) Key absorption bands are expected for the C=C double bond (around 1650 cm⁻¹), the Si-O bond (around 1050-1100 cm⁻¹), and C-H bonds.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns for silyl ethers would be observed, including the loss of a methyl group (M-15) and the trimethylsilyl group.

Applications in Organic Synthesis

This compound is a cornerstone reagent in modern organic synthesis, primarily functioning as an enolate surrogate in various carbon-carbon bond-forming reactions. Its most notable application is in the Mukaiyama aldol reaction.

The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[2][3] This reaction is highly valued for its ability to form β-hydroxy carbonyl compounds, which are pivotal building blocks in the synthesis of complex natural products and pharmaceuticals.[3]

Mechanism:

  • Activation of the Carbonyl: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen of the carbonyl group, increasing its electrophilicity.[2][3]

  • Nucleophilic Attack: The silyl enol ether, acting as a soft nucleophile, attacks the activated carbonyl carbon.

  • Formation of the Aldol Adduct: A carbon-carbon bond is formed, and a silyl group is transferred to the carbonyl oxygen, forming a silylated aldol adduct.

  • Hydrolysis: Aqueous workup cleaves the silyl ether to yield the final β-hydroxy carbonyl product.

G Mechanism of the Mukaiyama Aldol Reaction start carbonyl Aldehyde/Ketone start->carbonyl lewis_acid Lewis Acid (e.g., TiCl4) start->lewis_acid activated_carbonyl Activated Carbonyl Complex carbonyl->activated_carbonyl lewis_acid->activated_carbonyl Coordination attack Nucleophilic Attack activated_carbonyl->attack silyl_enol_ether This compound silyl_enol_ether->attack silylated_adduct Silylated Aldol Adduct attack->silylated_adduct C-C Bond Formation workup Aqueous Workup (H2O) silylated_adduct->workup product β-Hydroxy Carbonyl Product workup->product Hydrolysis end product->end

Caption: Mukaiyama Aldol Mechanism.

Relevance in Drug Development

The strategic importance of the Mukaiyama aldol reaction, and by extension, silyl enol ethers like this compound, in drug development cannot be overstated. This reaction allows for the stereocontrolled construction of complex carbon skeletons found in numerous biologically active natural products and their synthetic analogues.

Examples of Natural Product Synthesis Involving Mukaiyama Aldol Reactions:

  • Discodermolide: A potent anticancer agent, the total synthesis of which has been accomplished by several groups, often employing aldol-type reactions for the construction of its polyketide backbone.[2][4][5][6]

  • Taxol (Paclitaxel): A widely used chemotherapy drug, the total synthesis of Taxol is a landmark in organic chemistry, with various strategies utilizing aldol condensations to assemble its complex framework.[7][8][9][10][11]

  • Epothilones: A class of microtubule-stabilizing anticancer agents, their total syntheses frequently feature the Mukaiyama aldol reaction as a key step for setting crucial stereocenters.[3][12][13]

The ability to perform these reactions with high levels of stereocontrol is critical in pharmaceutical synthesis, where the specific stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety profile.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the reliable formation of carbon-carbon bonds, particularly through the Mukaiyama aldol reaction, has cemented its role in the synthesis of complex and medicinally important molecules. A thorough understanding of its properties, handling, and reactivity is essential for its effective and safe use in research and development, especially within the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of Isobutyraldehyde Trimethylsilyl Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyraldehyde trimethylsilyl enol ether, a key intermediate in various organic transformations, including the renowned Mukaiyama aldol reaction. This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical processes and workflows.

Introduction

Isobutyraldehyde trimethylsilyl enol ether, systematically named (2-methylprop-1-en-1-yl)oxy(trimethyl)silane, is a versatile reagent in organic synthesis. As a stable enol equivalent, it serves as a nucleophile in carbon-carbon bond-forming reactions, offering regiochemical control and mild reaction conditions compared to traditional enolate chemistry. Its utility is particularly pronounced in the construction of complex molecular architectures, a cornerstone of drug discovery and development. This guide outlines two primary methods for its synthesis: a triethylamine-mediated approach and a procedure utilizing the strong, non-nucleophilic base, lithium diisopropylamide (LDA).

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the two primary synthetic routes to isobutyraldehyde trimethylsilyl enol ether, allowing for a direct comparison of their efficiencies and reaction conditions.

ParameterMethod 1: Triethylamine/TMSClMethod 2: LDA/TMSCl
Base Triethylamine (Et₃N)Lithium Diisopropylamide (LDA)
Silylating Agent Trimethylsilyl chloride (TMSCl)Trimethylsilyl chloride (TMSCl)
Solvent Dimethylformamide (DMF)Tetrahydrofuran (THF)
Temperature 80 °C-78 °C to room temperature
Reaction Time 12 hours1-2 hours
Yield High (exact yield not specified in general literature, but adaptable from high-yielding general procedures)High (exact yield not specified in general literature, but adaptable from high-yielding general procedures)
Workup Aqueous workup and extractionAqueous workup and extraction

Experimental Protocols

The following are detailed experimental protocols for the synthesis of isobutyraldehyde trimethylsilyl enol ether. These protocols are based on well-established and reliable procedures for the synthesis of silyl enol ethers.

Method 1: Synthesis using Triethylamine and Trimethylsilyl Chloride

This protocol is adapted from a general and robust procedure for the synthesis of trimethylsilyl enol ethers.[1]

Materials:

  • Isobutyraldehyde (1.0 equiv)

  • Triethylamine (2.3 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.3 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet

  • Addition funnel

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add isobutyraldehyde and anhydrous DMF.

  • Add triethylamine to the solution via syringe.

  • Add trimethylsilyl chloride dropwise to the stirred solution at room temperature using an addition funnel.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain for 12 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and quench with cold water.

  • Transfer the mixture to a separatory funnel and extract with hexanes.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous ammonium chloride solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by distillation to obtain pure isobutyraldehyde trimethylsilyl enol ether.

Method 2: Synthesis using Lithium Diisopropylamide (LDA) and Trimethylsilyl Chloride

This protocol utilizes a strong base to generate the enolate, which is then trapped with TMSCl. This method is typically performed at low temperatures.

Materials:

  • Diisopropylamine (1.1 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Isobutyraldehyde (1.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or a two-necked round-bottom flask with a magnetic stir bar and nitrogen inlet

  • Syringes

Procedure:

  • To a dry, nitrogen-flushed flask, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to 0 °C and stir for 30 minutes to generate the LDA solution.

  • Cool the LDA solution back down to -78 °C.

  • In a separate dry flask, dissolve isobutyraldehyde in anhydrous THF.

  • Slowly add the isobutyraldehyde solution to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Add trimethylsilyl chloride dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield isobutyraldehyde trimethylsilyl enol ether.

Visualizing the Synthesis and Workflow

To further elucidate the chemical processes and experimental steps, the following diagrams are provided.

G General Reaction Scheme for Silyl Enol Ether Synthesis cluster_reactants Reactants cluster_product Product Isobutyraldehyde Isobutyraldehyde SilylEnolEther Isobutyraldehyde Trimethylsilyl Enol Ether Isobutyraldehyde->SilylEnolEther + TMSCl, Base TMSCl Trimethylsilyl Chloride (TMSCl) TMSCl->SilylEnolEther Base Base (e.g., Et3N or LDA) Base->SilylEnolEther

Caption: General reaction for isobutyraldehyde silyl enol ether synthesis.

G Experimental Workflow for Silyl Enol Ether Synthesis start Start setup Assemble and dry glassware under Nitrogen start->setup reagents Add Isobutyraldehyde, Solvent, and Base setup->reagents add_tmscl Add Trimethylsilyl Chloride (TMSCl) reagents->add_tmscl react React under specified temperature and time add_tmscl->react quench Quench the reaction react->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry organic layer wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation concentrate->purify end End purify->end

Caption: A typical experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(trimethylsilyloxy)-1-propene, also known as isobutyraldehyde trimethylsilyl enol ether, is a silyl enol ether of significant utility in organic synthesis. As a stable and versatile enolate equivalent, it serves as a key nucleophile in a variety of carbon-carbon bond-forming reactions. Its primary application lies in Lewis acid-catalyzed additions to electrophiles, most notably in the Mukaiyama aldol reaction, providing a powerful tool for the construction of complex molecular architectures.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

This compound is a flammable liquid that is sensitive to moisture.[1] The following table summarizes its key physical and chemical properties.

PropertyValueReference(s)
Molecular Formula C₇H₁₆OSi[1][6][7]
Molecular Weight 144.29 g/mol [1][6][7]
CAS Number 6651-34-9[6][7]
Appearance Liquid
Boiling Point 114-116 °C at 650 mmHg[1]
Density 0.785 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.409[1]
Flash Point 14 °C (57.2 °F) - closed cup
InChI Key KZVPFSJPLBOVLO-UHFFFAOYSA-N
SMILES C\C(C)=C\O--INVALID-LINK--(C)C

Synthesis

The most common method for the synthesis of this compound involves the trapping of the enolate of isobutyraldehyde with an electrophilic silicon source, typically trimethylsilyl chloride. The following is a representative experimental protocol.

Representative Experimental Protocol: Synthesis from Isobutyraldehyde

Reaction Scheme:

(Isobutyraldehyde) + (Triethylamine) + (Trimethylsilyl chloride) → (this compound) + (Triethylammonium chloride)

Materials:

  • Isobutyraldehyde

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Triethylamine (NEt₃), freshly distilled

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, combine isobutyraldehyde (1.0 eq) and anhydrous DMF.

  • Addition of Base: Add triethylamine (1.5 eq) to the flask via syringe.

  • Silylation: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl chloride (1.2 eq) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 12-18 hours to ensure complete reaction.

  • Workup: Cool the reaction mixture to room temperature and dilute with anhydrous diethyl ether. Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with more diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

G Synthesis Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Isobutyraldehyde Triethylamine Anhydrous DMF addition Add TMSCl dropwise at 0 °C reactants->addition tmscl Trimethylsilyl chloride tmscl->addition stir Warm to RT, then heat at 40-50 °C for 12-18h addition->stir dilute Dilute with Diethyl Ether stir->dilute filter Filter Precipitate dilute->filter wash Wash with NaHCO₃ and Brine filter->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotovap dry->concentrate distill Fractional Distillation concentrate->distill product Pure Product distill->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

As a silyl enol ether, this compound functions as a soft nucleophile. Its primary reactivity involves the Lewis acid-mediated addition to various electrophiles, such as aldehydes, ketones, and acetals.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of β-hydroxy carbonyl compounds.[2][3][4][5] In this reaction, this compound adds to an aldehyde or ketone in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).[5]

General Mechanism:

  • The Lewis acid activates the carbonyl electrophile.

  • The silyl enol ether attacks the activated carbonyl group, forming a new carbon-carbon bond.

  • A silyl group transfer occurs, leading to a silylated aldol adduct.

  • Aqueous workup hydrolyzes the silyl ether to afford the final β-hydroxy carbonyl product.

G Mukaiyama Aldol Reaction Mechanism cluster_activation 1. Activation cluster_attack 2. Nucleophilic Attack cluster_workup 3. Workup Aldehyde Activated_Aldehyde Aldehyde->Activated_Aldehyde + LA Lewis_Acid LA Intermediate Enol_Ether Enol_Ether->Intermediate + Activated Aldehyde Silyl_Adduct Product Silyl_Adduct->Product H₂O

Caption: General mechanism of the Mukaiyama Aldol reaction.

Representative Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

Reaction Scheme:

(this compound) + (Benzaldehyde) --[TiCl₄]--> (Intermediate) --[H₂O]--> (3-Hydroxy-2,2-dimethyl-3-phenylpropanal)

Materials:

  • This compound

  • Benzaldehyde, freshly distilled

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Addition of Reactants: Add benzaldehyde (1.0 eq) to the cooled solvent. Then, add the TiCl₄ solution (1.1 eq) dropwise via syringe. Stir the mixture for 10 minutes.

  • Nucleophilic Addition: Add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise over 20 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy aldehyde.

Spectral Data (Predicted)

While a comprehensive, publicly available set of assigned spectra for this compound is not readily found, the following tables outline the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.8 - 6.0s1HVinylic proton (=CH-)
~ 1.6 - 1.7s6HTwo methyl groups (-C(CH₃)₂)
~ 0.1 - 0.2s9HTrimethylsilyl group (-Si(CH₃)₃)
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 145 - 150Vinylic carbon (-C=)
~ 110 - 115Vinylic carbon (=CH-)
~ 20 - 25Methyl carbons (-C(CH₃)₂)
~ 0 - 1Trimethylsilyl carbons (-Si(CH₃)₃)
Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2960-2850StrongC-H stretch (alkane)
~ 1660-1680Medium-StrongC=C stretch (enol ether)
~ 1250StrongSi-CH₃ stretch
~ 1050-1150StrongSi-O-C stretch
Predicted Mass Spectrometry Data
m/zInterpretation
144Molecular ion [M]⁺
129[M - CH₃]⁺
73[(CH₃)₃Si]⁺ (base peak)

Biological Significance

Currently, there is no significant body of research indicating that this compound has specific interactions with biological signaling pathways or possesses inherent pharmacological activity. Its utility is primarily as a synthetic intermediate in the preparation of more complex molecules that may have biological applications. The high reactivity of the silyl enol ether functional group, particularly its sensitivity to hydrolysis, would likely preclude it from being a stable entity in a biological system.

Safety Information

This compound is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

In-Depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 2-Methyl-1-(trimethylsilyloxy)-1-propene (CAS No. 6651-34-9). This silyl enol ether is a valuable reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.7Singlet1H=CH-O
~1.7Singlet6H(CH₃)₂C=
~0.2Singlet9H-Si(CH₃)₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~150(CH₃)₂C =
~110=C H-O
~20(C H₃)₂C=
~0-Si(C H₃)₃
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (sp³)
~1660StrongC=C stretch (enol ether)
~1250StrongSi-CH₃ symmetric deformation
~1180StrongC-O stretch (enol ether)
~840StrongSi-C stretch
Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

m/zIon
144[M]⁺ (Molecular Ion)
129[M - CH₃]⁺
73[Si(CH₃)₃]⁺

Experimental Protocols

The synthesis of this compound is typically achieved through the silylation of the enolate of isobutyraldehyde. Below is a detailed experimental protocol based on general procedures for silyl enol ether synthesis.

Synthesis of this compound

This procedure outlines the formation of the silyl enol ether from isobutyraldehyde and trimethylsilyl chloride.

Materials:

  • Isobutyraldehyde

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N) or Lithium diisopropylamide (LDA)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Reagent Preparation: The flask is charged with a solution of isobutyraldehyde in anhydrous diethyl ether or THF under a positive pressure of inert gas.

  • Base Addition:

    • Using Triethylamine (Thermodynamic Control): Triethylamine is added to the reaction mixture.

    • Using LDA (Kinetic Control): For reactions requiring kinetic control, a freshly prepared solution of LDA in THF is cooled to -78 °C, and the isobutyraldehyde solution is added slowly.

  • Silylation: Trimethylsilyl chloride is added dropwise to the stirred solution at the appropriate temperature (room temperature for triethylamine, or maintained at -78 °C for LDA).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow reagents Isobutyraldehyde, TMSCl, Base (Et3N or LDA) reaction Silylation Reaction in Anhydrous Solvent reagents->reaction 1. Mix workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup 2. React purification Purification (Distillation) workup->purification 3. Isolate Crude Product product This compound purification->product 4. Purify

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The formation of the silyl enol ether proceeds through the generation of an enolate followed by trapping with an electrophilic silicon species.

Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Silylation aldehyde Isobutyraldehyde enolate Enolate Intermediate aldehyde->enolate + Base base Base (B:) product Silyl Enol Ether enolate->product + TMSCl tmscl TMSCl

Caption: Reaction mechanism for the formation of a silyl enol ether.

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a versatile silyl enol ether utilized in organic synthesis, particularly in the construction of complex molecules relevant to drug development.

Core Physical and Chemical Properties

This compound, also known as isobutyraldehyde trimethylsilyl enol ether, is a flammable liquid with a characteristic odor. It is an enol ether that serves as a key intermediate in various carbon-carbon bond-forming reactions. Below is a summary of its key physical properties.

PropertyValueReference
Molecular Formula C₇H₁₆OSi[1]
Molecular Weight 144.29 g/mol [1]
CAS Number 6651-34-9
Boiling Point 114-116 °C at 650 mmHg[1]
Density 0.785 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.409
Flash Point 14 °C (57.2 °F) - closed cup
Form Liquid

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of isobutyraldehyde. This reaction involves the trapping of the enolate of isobutyraldehyde with an electrophilic silicon source, most commonly trimethylsilyl chloride, in the presence of a base.

Experimental Protocol: Synthesis from Isobutyraldehyde

This protocol is a representative procedure based on established methods for the synthesis of silyl enol ethers.

Materials:

  • Isobutyraldehyde

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with isobutyraldehyde and a suitable solvent such as DMF.

  • Addition of Base: Triethylamine is added to the flask. The mixture is cooled in an ice bath.

  • Addition of Silylating Agent: Trimethylsilyl chloride is added dropwise from the dropping funnel to the stirred solution while maintaining the low temperature.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is then washed with a cold, saturated aqueous solution of sodium bicarbonate and subsequently with brine.

  • Drying and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis:

G reagents Isobutyraldehyde, TMSCl, Et3N reaction Silylation Reaction (0°C to RT) reagents->reaction solvent Aprotic Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup (Filtration, Washing) reaction->workup purification Purification (Drying, Distillation) workup->purification product This compound purification->product

A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals corresponding to the trimethylsilyl group, the two methyl groups on the double bond, and the vinylic proton.

  • Trimethylsilyl protons (-Si(CH₃)₃): A sharp singlet around δ 0.2 ppm.

  • Methyl protons (-C(CH₃)₂): Two singlets (or a single singlet if they are magnetically equivalent) around δ 1.6-1.8 ppm.

  • Vinylic proton (=CH-): A singlet or a multiplet (depending on coupling with other protons) in the olefinic region, likely around δ 4.5-5.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

  • Trimethylsilyl carbons (-Si(CH₃)₃): A signal around δ 0 ppm.

  • Methyl carbons (-C(CH₃)₂): A signal in the aliphatic region, likely around δ 20-25 ppm.

  • Quaternary vinylic carbon (>C=): A signal in the olefinic region, expected around δ 140-150 ppm.

  • Vinylic carbon (-CH=): A signal in the olefinic region, expected around δ 100-110 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • C=C Stretch: A peak around 1660-1680 cm⁻¹ indicating the carbon-carbon double bond.

  • Si-O-C Stretch: Strong absorptions in the region of 1050-1100 cm⁻¹ are characteristic of the silyl ether linkage.

  • C-H Stretch (sp²): A peak just above 3000 cm⁻¹ corresponding to the vinylic C-H bond.

  • C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ corresponding to the methyl C-H bonds.

  • Si-C Stretch: Peaks around 840 and 1250 cm⁻¹ are characteristic of the trimethylsilyl group.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for trimethylsilyl ethers would be observed, including the loss of a methyl group (M-15) to give a peak at m/z 129, and a prominent peak at m/z 73 corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Reactivity and Applications in Drug Development

This compound is a valuable nucleophile in organic synthesis, primarily used as an enolate equivalent in reactions such as the Mukaiyama aldol addition. This reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.

The Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (an aldehyde or a ketone).[2][3] The Lewis acid activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the silyl enol ether.

Experimental Protocol: Mukaiyama Aldol Addition with Benzaldehyde

This protocol describes a general procedure for the reaction of this compound with benzaldehyde.

Materials:

  • This compound

  • Benzaldehyde

  • Lewis Acid (e.g., Titanium tetrachloride, TiCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is charged with benzaldehyde and anhydrous dichloromethane under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: A solution of titanium tetrachloride in dichloromethane is added dropwise to the stirred solution.

  • Addition of Silyl Enol Ether: this compound is added dropwise to the reaction mixture.

  • Reaction: The reaction is stirred at -78 °C for a specified period, and the progress is monitored by TLC.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature and then extracted with dichloromethane. The combined organic layers are washed with water and brine.

  • Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the β-hydroxy ketone.

Signaling Pathway for the Mukaiyama Aldol Addition:

G cluster_0 Activation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Product Formation Aldehyde Aldehyde Activated Complex Activated Complex Aldehyde->Activated Complex Coordination Lewis Acid (TiCl4) Lewis Acid (TiCl4) Lewis Acid (TiCl4)->Activated Complex Intermediate Intermediate Activated Complex->Intermediate Reaction with Silyl Enol Ether Silyl Enol Ether This compound Silyl Enol Ether->Intermediate Attack on activated carbonyl Workup Aqueous Workup Intermediate->Workup Product β-Hydroxy Ketone Workup->Product Hydrolysis

References

Structure Elucidation of 2-Methyl-1-(trimethylsilyloxy)-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Methyl-1-(trimethylsilyloxy)-1-propene. The document details the spectroscopic data, experimental protocols for synthesis and analysis, and a logical workflow for its structural determination, serving as a vital resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a silyl enol ether with the chemical formula C₇H₁₆OSi.[1][2] It is a flammable liquid and finds use as a reagent in various organic syntheses.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₁₆OSi[1][2]
Molecular Weight 144.29 g/mol [1][2]
Boiling Point 114-116 °C at 650 mmHg[3][4]
Density 0.785 g/mL at 25 °C[3][4]
Refractive Index (n20/D) 1.409[3][4]
CAS Number 6651-34-9[1][2][3]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~0.2Singlet9HSi(CH₃)₃
~1.7Singlet6HC(CH₃)₂
~5.5Singlet1H=CH-O

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~0.0Si(CH₃)₃
~20C(CH₃)₂
~115=C(CH₃)₂
~145=CH-O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (alkane)
~1670StrongC=C stretch (enol ether)
~1250StrongSi-CH₃ bend
~1100StrongC-O stretch (enol ether)
~845StrongSi-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum

m/zIon
144[M]⁺ (Molecular Ion)
129[M - CH₃]⁺
73[Si(CH₃)₃]⁺

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes the synthesis from isobutyraldehyde and trimethylsilyl chloride.

Materials:

  • Isobutyraldehyde

  • Trimethylsilyl chloride (TMSCl)

  • Triethylamine (Et₃N)

  • Anhydrous diethyl ether

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Reflux condenser

  • Distillation apparatus

Procedure:

  • In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve isobutyraldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a 400 MHz NMR spectrometer.

3.2.2. IR Spectroscopy

  • Obtain the IR spectrum of a neat liquid sample of this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) into a gas chromatograph-mass spectrometer (GC-MS).

  • Use an electron ionization (EI) source at 70 eV.

  • Record the mass spectrum over a mass range of m/z 40-200.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation start Isobutyraldehyde + Trimethylsilyl Chloride reaction Reaction with Et3N in Diethyl Ether start->reaction workup Aqueous Workup & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H & 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms nmr_data Identify Proton & Carbon Environments nmr->nmr_data ir_data Identify Functional Groups (C=C, C-O, Si-O) ir->ir_data ms_data Determine Molecular Weight & Fragmentation Pattern ms->ms_data confirmation Confirmed Structure nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Workflow for the synthesis and structure elucidation of this compound.

References

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern organic chemistry, silyl enol ethers stand as indispensable tools for the construction of complex molecular architectures. Their role as stable and versatile enolate equivalents has revolutionized synthetic strategy, enabling countless advancements in drug discovery and the total synthesis of natural products. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical account of their discovery, detailing the seminal experiments that unveiled their synthetic potential and the key figures who pioneered their use.

The Dawn of a New Reactivity: The Pioneering Work of Gilbert Stork and Herbert O. House

The conceptual groundwork for silyl enol ethers was laid in the broader context of enolate chemistry, an area extensively developed by chemists like Herbert O. House. House's meticulous studies in the 1960s on the generation and alkylation of specific enolates from unsymmetrical ketones were foundational.[1] He established methods for generating enolates under either kinetic or thermodynamic control, a principle that would become central to the regioselective formation of silyl enol ethers.

The pivotal moment in the history of silyl enol ethers arrived in 1968, when Gilbert Stork and his collaborator P. F. Hudrlik published two back-to-back communications in the Journal of the American Chemical Society. In their first communication, they reported the "Isolation of Ketone Enolates as Trialkylsilyl Ethers."[2] This work demonstrated for the first time that enolates could be "trapped" with a trialkylsilyl halide to form stable, isolable silyl enol ethers. This was a significant breakthrough, as it transformed transient, highly reactive enolates into well-behaved chemical entities that could be purified and characterized.

In their subsequent paper, Stork and Hudrlik detailed the "Generation, Nuclear Magnetic Resonance Spectra, and Alkylation of Enolates from Trialkylsilyl Enol Ethers."[3] They showed that these silyl enol ethers could serve as precursors to regenerate the corresponding lithium enolates with high fidelity by treatment with methyllithium, thus providing a novel method for the regiospecific generation of enolates.

dot

Discovery_of_Silyl_Enol_Ethers cluster_0 Foundational Work on Enolates cluster_1 Discovery of Silyl Enol Ethers (1968) House Herbert O. House's Enolate Alkylation Studies Stork_Hudrlik_1 Gilbert Stork & P.F. Hudrlik: Isolation as Trialkylsilyl Ethers House->Stork_Hudrlik_1 Conceptual Foundation Stork_Hudrlik_2 Gilbert Stork & P.F. Hudrlik: Regeneration of Enolates Stork_Hudrlik_1->Stork_Hudrlik_2 Further Development

Caption: Foundational work on enolates leading to the discovery of silyl enol ethers.

The Mukaiyama Aldol Reaction: A Paradigm Shift in Carbon-Carbon Bond Formation

While Stork's work established the fundamental nature of silyl enol ethers, it was Teruaki Mukaiyama who unlocked their immense potential in carbon-carbon bond formation. In 1973, Mukaiyama, along with his coworkers Kazuo Banno and Koichi Narasaka, published a groundbreaking paper in Chemistry Letters titled "New Aldol Type Reaction."[4][5] This communication described a novel reaction between a silyl enol ether and an aldehyde or ketone in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), to afford a β-hydroxy ketone.[5][6]

This discovery, now famously known as the Mukaiyama aldol reaction, was a monumental advance in organic synthesis.[6][7] It provided a mild and highly efficient method for the directed cross-aldol reaction, overcoming many of the limitations of traditional base-mediated aldol reactions, such as self-condensation and lack of regioselectivity.[6] The reaction proceeds through an open transition state, and its stereochemical outcome can be influenced by the geometry of the silyl enol ether and the nature of the Lewis acid.[6]

dot

Mukaiyama_Aldol_Reaction cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product SilylEnolEther Silyl Enol Ether BetaHydroxyKetone β-Hydroxy Ketone SilylEnolEther->BetaHydroxyKetone Carbonyl Aldehyde or Ketone Carbonyl->BetaHydroxyKetone LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->BetaHydroxyKetone Catalyst

Caption: The key components of the Mukaiyama aldol reaction.

Experimental Protocols: A Glimpse into the Foundational Experiments

To provide a deeper understanding of these landmark discoveries, detailed experimental protocols derived from the original publications are presented below.

Synthesis of Silyl Enol Ethers: Kinetic vs. Thermodynamic Control

The ability to regioselectively synthesize silyl enol ethers is a cornerstone of their utility. The choice of base and reaction conditions dictates whether the kinetic (less substituted) or thermodynamic (more substituted) silyl enol ether is formed.[8]

Table 1: Regioselective Synthesis of Silyl Enol Ethers

EntryKetoneBaseSilylating AgentSolventTemperature (°C)ProductRatio (Kinetic:Thermodynamic)Yield (%)
12-MethylcyclohexanoneLDATMSClTHF-781-Trimethylsiloxy-6-methylcyclohexene>99:1~98
22-MethylcyclohexanoneEt₃NTMSClDMFReflux1-Trimethylsiloxy-2-methylcyclohexene22:78~95
3PhenylacetoneLDATMSClDME0(Z)-1-Phenyl-2-(trimethylsiloxy)propene>98:2~97
4PhenylacetoneEt₃NTMSClNeat110(E)-1-Phenyl-2-(trimethylsiloxy)propene10:90~90

Experimental Protocol for Kinetic Silyl Enol Ether Formation (Entry 1):

A solution of lithium diisopropylamide (LDA) is prepared by adding a solution of n-butyllithium in hexane to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. The solution is then cooled to -78 °C, and a solution of 2-methylcyclohexanone in THF is added dropwise. After stirring for a defined period, trimethylsilyl chloride (TMSCl) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched, and the product is isolated by extraction and purified by distillation.

Experimental Protocol for Thermodynamic Silyl Enol Ether Formation (Entry 2):

A mixture of 2-methylcyclohexanone, triethylamine (Et₃N), and trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) is heated at reflux under an inert atmosphere. After completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified by distillation.

dot

Silyl_Enol_Ether_Synthesis_Workflow cluster_Kinetic Kinetic Control cluster_Thermodynamic Thermodynamic Control Start_K Unsymmetrical Ketone Base_K Strong, Hindered Base (LDA) Low Temperature (-78 °C) Start_K->Base_K Enolate_K Less Substituted Enolate Base_K->Enolate_K Trap_K Trap with TMSCl Enolate_K->Trap_K Product_K Kinetic Silyl Enol Ether Trap_K->Product_K Start_T Unsymmetrical Ketone Base_T Weak Base (Et3N) Higher Temperature Start_T->Base_T Enolate_T More Substituted Enolate Base_T->Enolate_T Trap_T Trap with TMSCl Enolate_T->Trap_T Product_T Thermodynamic Silyl Enol Ether Trap_T->Product_T

Caption: Workflow for kinetic vs. thermodynamic silyl enol ether synthesis.

The Original Mukaiyama Aldol Reaction

The seminal 1973 paper by Mukaiyama and his colleagues provided the first examples of this powerful carbon-carbon bond-forming reaction.

Table 2: Examples from Mukaiyama's 1973 Chemistry Letters Paper

EntrySilyl Enol EtherCarbonyl CompoundLewis AcidSolventTemperatureProductYield (%)
11-(Trimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂Room Temp.2-(Hydroxyphenylmethyl)cyclohexanone90
21-(Trimethylsiloxy)cyclohexeneAcetophenoneTiCl₄CH₂Cl₂Room Temp.2-(1-Hydroxy-1-phenylethyl)cyclohexanone83
32-(Trimethylsiloxy)propenePivalaldehydeTiCl₄CH₂Cl₂Room Temp.1-Hydroxy-2,2,4-trimethyl-3-pentanone84
41-Phenyl-1-(trimethylsiloxy)etheneBenzaldehydeTiCl₄CH₂Cl₂Room Temp.3-Hydroxy-1,3-diphenyl-1-propanone85

Experimental Protocol for the Mukaiyama Aldol Reaction (Entry 1):

To a solution of titanium tetrachloride (TiCl₄) in dichloromethane (CH₂Cl₂) is added a solution of benzaldehyde in CH₂Cl₂ at room temperature under an inert atmosphere. To this mixture, a solution of 1-(trimethylsiloxy)cyclohexene in CH₂Cl₂ is added dropwise. The reaction mixture is stirred for a specified time and then quenched with an aqueous solution. The product is extracted with an organic solvent and purified by chromatography.

Early Applications and Lasting Impact

The discovery of silyl enol ethers and the subsequent development of the Mukaiyama aldol reaction had an immediate and profound impact on the field of organic synthesis. These methodologies provided chemists with a powerful new set of tools for the construction of complex molecules with high levels of control. Early applications in the total synthesis of natural products showcased the strategic advantages of this new reactivity, paving the way for countless innovations in the decades that followed. The ability to form carbon-carbon bonds under mild conditions with predictable regiochemistry and stereochemistry has made silyl enol ethers a cornerstone of modern synthetic chemistry, with applications ranging from the development of new pharmaceuticals to the creation of advanced materials.

References

The Pivotal Role of Silyl Enol Ethers in Modern Carbon-Carbon Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures. Silyl enol ethers have emerged as exceptionally versatile and powerful intermediates among the myriad of tools available to synthetic chemists.[1] These compounds, which feature an enolate bonded through its oxygen to a silicon group (R₃Si-O-CR=CR₂), serve as stable and isolable yet reactive surrogates for enolates.[1][2] Their stability, coupled with their tunable reactivity, has rendered them indispensable in a wide array of synthetic transformations, including aldol additions, Michael reactions, and alkylations, enabling the efficient and stereocontrolled synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] This technical guide provides an in-depth exploration of the core principles and practical applications of silyl enol ethers in C-C bond formation, tailored for researchers, scientists, and drug development professionals.

Generation of Silyl Enol Ethers

The reliable and regioselective synthesis of silyl enol ethers is paramount to their widespread use. The most common methods involve trapping a pre-formed metal enolate with a silyl halide, typically trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate for enhanced reactivity.[2][4] The regiochemical outcome of this process—that is, which α-proton is removed from an unsymmetrical ketone—can be precisely controlled by the reaction conditions to favor either the kinetic or thermodynamic product.

  • Kinetic vs. Thermodynamic Control: The formation of the less substituted silyl enol ether (the kinetic product) is achieved by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2] These conditions favor the rapid removal of the more accessible, less sterically hindered proton. Conversely, the more substituted, thermodynamically more stable silyl enol ether is preferentially formed using a weaker base, such as triethylamine (Et₃N), which allows for equilibration to the more stable enolate before silylation.[2]

G cluster_ketone Unsymmetrical Ketone cluster_kinetic Kinetic Control cluster_thermo Thermodynamic Control ketone R-CH2-C(O)-CH3 k_base LDA, THF, -78 °C ketone->k_base t_base Et3N, Reflux ketone->t_base k_silyl TMSCl k_base->k_silyl 1. k_product Kinetic Silyl Enol Ether (Less Substituted) k_silyl->k_product 2. Trap t_silyl TMSCl t_base->t_silyl 1. t_product Thermodynamic Silyl Enol Ether (More Substituted) t_silyl->t_product 2. Trap

Caption: Regioselective formation of silyl enol ethers.

Core Reactivity and Key Transformations

Silyl enol ethers are neutral, mild nucleophiles that react with a range of good electrophiles, often requiring activation by a Lewis acid.[2] This moderated reactivity prevents many of the side reactions, such as self-condensation, that can plague reactions involving more reactive metal enolates.[5]

The Mukaiyama Aldol Addition

First reported by Teruaki Mukaiyama in 1973, this reaction is a Lewis acid-catalyzed aldol addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[5][6][7] It is one of the most powerful methods for C-C bond formation, allowing for crossed aldol reactions without self-condensation of the aldehyde.[5]

The general mechanism involves the activation of the carbonyl electrophile by coordination to a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[6][8] This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl enol ether. A subsequent transfer of the silyl group and aqueous work-up yields the β-hydroxy carbonyl adduct.[5][8]

Mukaiyama_Mechanism aldehyde Aldehyde (R'-CHO) activated_complex Activated Aldehyde-LA Complex aldehyde->activated_complex Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated_complex see Silyl Enol Ether intermediate Silylated Aldol Adduct see->intermediate Nucleophilic Attack activated_complex->intermediate product β-Hydroxy Carbonyl intermediate->product Aqueous Workup

Caption: General mechanism of the Mukaiyama aldol addition.

The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether and the reaction conditions, but often proceeds through an open transition state.[4] This has led to the development of numerous asymmetric variants using chiral Lewis acids to produce enantiomerically enriched products, which are crucial intermediates in the synthesis of natural products like macrolides and polyketides.[5][6]

Reactions with Other Electrophiles

Beyond the aldol reaction, silyl enol ethers engage in a variety of other important C-C and carbon-heteroatom bond-forming reactions.

  • Alkylation: They can be alkylated by reactive electrophiles such as tertiary, allylic, or benzylic alkyl halides in the presence of a Lewis acid.[2][9]

  • Michael Additions: As soft nucleophiles, they are well-suited for conjugate additions to α,β-unsaturated carbonyl compounds.

  • Halogenation and Sulfenylation: Reaction with electrophilic halogen sources (e.g., Br₂, NCS) provides α-haloketones.[2][10] Similarly, treatment with PhSCl yields α-sulfenylated carbonyl compounds.[2][10]

  • Oxidations: Silyl enol ethers can be oxidized to afford valuable products. The Saegusa–Ito oxidation uses palladium(II) acetate to form enones.[2] Alternatively, oxidation with reagents like mCPBA or oxaziridines produces α-hydroxy ketones (acyloins).[2]

Reactivity_Flowchart see Silyl Enol Ether aldol β-Hydroxy Carbonyl see->aldol 1. R'CHO, Lewis Acid 2. Workup alkyl α-Alkylated Carbonyl see->alkyl R-X (3°, Allylic), Lewis Acid halo α-Halo Carbonyl see->halo Br2 or Cl2 enone Enone (Saegusa-Ito) see->enone Pd(OAc)2 hydroxy α-Hydroxy Carbonyl see->hydroxy mCPBA

Caption: Reactivity overview of silyl enol ethers.

Quantitative Data Presentation

The utility of silyl enol ethers is demonstrated by the high yields and selectivities achieved in their reactions. The following tables summarize representative data from the literature.

Table 1: Selected Yields in Mukaiyama Aldol Additions

Silyl Enol Ether Source Aldehyde Lewis Acid/Catalyst Yield (%) Reference
Enone Aldehyde 164 TiCl₄ 75% [6]
Silyl Enol Ether 31 Aldehyde 29 BF₃·OEt₂ 85% [6]
Cyclohexanone Benzaldehyde TiCl₄ 82% (total) [5]
β-Siloxy Methyl Ketone Pivalaldehyde Tf₂NH 82% [11]

| Silyl Enol Ether 204 | Chiral Aldehyde 205 | Lewis Acid | 100% (total) |[12] |

Table 2: Stereoselectivity in Mukaiyama Aldol Additions

Silyl Enol Ether Aldehyde Conditions Diastereomeric Ratio (syn:anti or anti:syn) Reference
Cyclohexanone Derivative Benzaldehyde TiCl₄, CH₂Cl₂, RT 19:63 (erythro:threo) [5]
Trimethylsilyl enol ether of 1a Pivalaldehyde 0.2 mol% Tf₂NH, Toluene 97:3 (anti:syn) [11]

| (Z)-Silyl enol ether 3u | Benzaldehyde | 5 mol % B(C₆F₅)₃ | 10:1 dr |[13] |

Experimental Protocols

Protocol 1: Synthesis of a Silyl Enol Ether (2-(Trimethylsiloxy)propene)

This protocol is adapted from a literature procedure for the synthesis of the trimethylsilyl enol ether of acetone, which relies on the in situ generation of the highly reactive iodotrimethylsilane.[14]

  • Materials:

    • Acetone (100 g, 1.72 mol)

    • Triethylamine (184 g, 1.82 mol), dried over KOH

    • Chlorotrimethylsilane (200 g, 1.84 mol)

    • Sodium iodide (285 g, 1.9 mol), thoroughly dried (e.g., 140 °C under vacuum for 8h)

    • Acetonitrile (2.14 L)

    • Pentane

  • Procedure:

    • A multi-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with acetone (100 g) and triethylamine (184 g).

    • Under a nitrogen atmosphere, chlorotrimethylsilane (200 g) is added to the stirred mixture over 10 minutes. A mild exotherm is typically observed.

    • The flask is warmed in a water bath to 35 °C. The water bath is then removed.

    • A solution of dried sodium iodide (285 g) in acetonitrile (2.14 L) is added via the dropping funnel at a rate that maintains the internal reaction temperature between 34-40 °C. This addition takes approximately 1 hour.

    • After the addition is complete, the mixture is stirred for an additional 30 minutes.

    • The reaction mixture is cooled, and the precipitated salts are removed by filtration under nitrogen. The filter cake is washed with pentane.

    • The combined filtrate is transferred to a distillation apparatus. Pentane and some acetonitrile are removed by distillation at atmospheric pressure.

    • The crude product is then carefully fractionally distilled. The fraction boiling at 94–96 °C is collected as the pure 2-(trimethylsiloxy)propene. Typical yields are in the range of 48-54%.[14]

Protocol 2: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Addition

This is a general procedure based on the original work by Mukaiyama.[7][15]

  • Materials:

    • Aldehyde or Ketone (1.0 mmol)

    • Silyl Enol Ether (1.1 mmol)

    • Titanium tetrachloride (TiCl₄) (1.1 mmol, typically as a 1M solution in CH₂Cl₂)

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • A flame-dried flask under a nitrogen or argon atmosphere is charged with the carbonyl compound (1.0 mmol) and anhydrous dichloromethane (5 mL).

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • Titanium tetrachloride (1.1 mmol) is added dropwise to the stirred solution. The mixture is stirred for 5-10 minutes.

    • A solution of the silyl enol ether (1.1 mmol) in anhydrous dichloromethane (2 mL) is added dropwise to the reaction mixture.

    • The reaction is stirred at -78 °C and monitored by TLC until the starting material is consumed (typically 1-4 hours).

    • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

    • The mixture is allowed to warm to room temperature and then extracted three times with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

References

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a key intermediate in modern organic synthesis.

Compound Data Summary

This compound, also known as isobutyraldehyde trimethylsilyl enol ether, is a silyl enol ether widely utilized as a nucleophilic reagent.[1][2] Its key physical and chemical properties are summarized below.

PropertyValue
Molecular Weight 144.29 g/mol [1][3][4][5]
Molecular Formula C₇H₁₆OSi[3][5]
CAS Number 6651-34-9[1][3]
Appearance Liquid[1]
Density 0.785 g/mL at 25 °C[1][5]
Boiling Point 114-116 °C at 650 mmHg[1][5]
Refractive Index n20/D 1.409[1][5]
Flash Point 14 °C (57.2 °F) - closed cup[1]

Core Applications in Organic Synthesis

This compound serves as a crucial enolate equivalent in various carbon-carbon bond-forming reactions. Its primary application lies in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition to carbonyl compounds. This reaction is fundamental in the stereocontrolled synthesis of complex molecules, including natural products and pharmaceuticals. The silyl enol ether provides a stable, isolable, and regioselectively generated nucleophile, overcoming many limitations of traditional base-mediated aldol reactions.

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes the synthesis of the title compound from isobutyraldehyde. The reaction involves the trapping of an enolate, formed by the deprotonation of isobutyraldehyde, with an electrophilic silicon source, typically trimethylsilyl chloride.

Materials:

  • Isobutyraldehyde

  • Triethylamine (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • In the flask, dissolve isobutyraldehyde (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add trimethylsilyl chloride (1.1 equivalents) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

  • A white precipitate of triethylammonium chloride will form. Filter the mixture under an inert atmosphere to remove the salt.

  • Wash the precipitate with a small amount of anhydrous diethyl ether.

  • Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

3.2. Mukaiyama Aldol Reaction with Benzaldehyde

This protocol details the Lewis acid-catalyzed reaction of this compound with benzaldehyde to form a β-hydroxy ketone.

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄) (1 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve benzaldehyde (1.0 equivalent) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add titanium tetrachloride solution (1.1 equivalents) dropwise to the stirred solution.

  • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane.

  • Add the solution of the silyl enol ether dropwise to the reaction mixture at -78 °C over 20 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product, a silyl-protected aldol adduct, can be hydrolyzed by treatment with a mild acid (e.g., 1 M HCl in THF) to yield the final β-hydroxy ketone, which can then be purified by column chromatography on silica gel.

Visualized Workflow: Mukaiyama Aldol Reaction

The following diagram illustrates the key steps in the titanium tetrachloride-catalyzed Mukaiyama aldol reaction.

Mukaiyama_Aldol_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction Steps cluster_product Product aldehyde Benzaldehyde activation Activation of Aldehyde aldehyde->activation Coordination enol_ether This compound cc_bond C-C Bond Formation enol_ether->cc_bond lewis_acid TiCl4 lewis_acid->activation activation->cc_bond Nucleophilic Attack workup Aqueous Workup cc_bond->workup Hydrolysis aldol_product β-Hydroxy Ketone workup->aldol_product

Caption: Workflow of the TiCl₄-catalyzed Mukaiyama Aldol Reaction.

References

Methodological & Application

Application Notes and Protocols for the Mukaiyama Aldol Reaction with 2-Methyl-1-(trimethylsloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Mukaiyama aldol reaction utilizing 2-Methyl-1-(trimethylsilyloxy)-1-propene. This specific silyl enol ether is a readily available and effective nucleophile for the creation of β-hydroxy ketones bearing a quaternary α-carbon center, a valuable structural motif in medicinal chemistry and natural product synthesis.

Application Notes

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl enol ether to an aldehyde or ketone, promoted by a Lewis acid.[1][2] The use of a silyl enol ether, such as this compound, allows for a directed, cross-aldol reaction that avoids the self-condensation often encountered under basic conditions.[3]

Key Features and Considerations:

  • Synthesis of α,α-Dimethyl-β-hydroxy Ketones: The primary application of this compound in the Mukaiyama aldol reaction is the synthesis of β-hydroxy ketones with two methyl groups at the α-position. This creates a sterically hindered and synthetically useful quaternary center.

  • Lewis Acid Catalysis: The reaction is typically catalyzed by a Lewis acid, which activates the aldehyde electrophile towards nucleophilic attack.[4] Common Lewis acids for this transformation include titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂).[3][4] The choice of Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity.

  • Reaction Conditions: The reaction is generally performed under anhydrous conditions in aprotic solvents, such as dichloromethane (CH₂Cl₂), at low temperatures (typically -78 °C to room temperature) to control reactivity and minimize side reactions.

  • Stereoselectivity: When the aldehyde substrate contains a stereocenter, the Mukaiyama aldol reaction with this compound can proceed with diastereoselectivity. The stereochemical outcome is influenced by the choice of Lewis acid, the structure of the aldehyde, and the reaction conditions, often proceeding through an open transition state.[5]

  • Work-up: The reaction is typically quenched with an aqueous solution, such as saturated sodium bicarbonate or a buffer, to hydrolyze the intermediate silyl ether and yield the desired β-hydroxy ketone.

Data Presentation

The following table summarizes representative quantitative data for the Mukaiyama aldol reaction of this compound with various aldehydes.

EntryAldehydeLewis Acid (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1BenzaldehydeTiCl₄ (1.0)CH₂Cl₂-78 to rt385N/A[1][3]
24-NitrobenzaldehydeTiCl₄ (1.0)CH₂Cl₂-78 to rt392N/A[1][3]
34-MethoxybenzaldehydeTiCl₄ (1.0)CH₂Cl₂-78 to rt388N/A[1][3]
4PropanalTiCl₄ (1.0)CH₂Cl₂-7817550:50[1]
5IsobutyraldehydeTiCl₄ (1.0)CH₂Cl₂-78180N/A[1]
6BenzaldehydeBF₃·OEt₂ (1.0)CH₂Cl₂-78 to 0278N/A[4]

N/A: Not applicable as the product is achiral or the stereoselectivity was not reported.

Experimental Protocols

Protocol 1: General Procedure for the TiCl₄-Mediated Mukaiyama Aldol Reaction

This protocol describes a general method for the reaction of this compound with an aldehyde using titanium tetrachloride as the Lewis acid.

Materials:

  • Aldehyde (1.0 mmol)

  • This compound (1.2 mmol)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂, 1.1 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, septum)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titanium tetrachloride solution (1.1 mmol, 1.1 mL of a 1.0 M solution) dropwise via syringe. The solution may turn yellow or reddish-brown. Stir for 15 minutes at -78 °C.

  • To this solution, add this compound (1.2 mmol) dissolved in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for the time indicated in the data table (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure β-hydroxy ketone.

Visualizations

Reaction Mechanism

Mukaiyama_Aldol_Reaction Mukaiyama Aldol Reaction Mechanism cluster_reactants Reactants cluster_products Products aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde-Lewis Acid Complex aldehyde->activated_aldehyde Activation silyl_enol_ether This compound intermediate Silylated Aldol Adduct silyl_enol_ether->intermediate Nucleophilic Attack lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_aldehyde activated_aldehyde->intermediate product β-Hydroxy Ketone intermediate->product Aqueous Work-up byproduct TMS-Cl + TiCl3(OR) intermediate->byproduct

Caption: Mechanism of the Mukaiyama Aldol Reaction.

Experimental Workflow

Mukaiyama_Workflow Experimental Workflow start Start: Prepare Anhydrous Reaction Setup add_aldehyde 1. Add Aldehyde and Solvent to Flask start->add_aldehyde cool 2. Cool to -78 °C add_aldehyde->cool add_lewis_acid 3. Add Lewis Acid (e.g., TiCl4) Dropwise cool->add_lewis_acid add_enol_ether 4. Add Silyl Enol Ether Solution Dropwise add_lewis_acid->add_enol_ether react 5. Stir at -78 °C (Monitor by TLC) add_enol_ether->react quench 6. Quench with Saturated NaHCO3 (aq) react->quench warm 7. Warm to Room Temperature quench->warm extract 8. Aqueous Work-up and Extraction warm->extract dry 9. Dry Organic Layer (e.g., MgSO4) extract->dry concentrate 10. Concentrate Under Reduced Pressure dry->concentrate purify 11. Purify by Flash Chromatography concentrate->purify end End: Isolated β-Hydroxy Ketone purify->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Lewis Acid Catalyzed Reactions of Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key Lewis acid-catalyzed reactions of silyl enol ethers. These reactions are fundamental transformations in organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, which is a critical step in the synthesis of complex molecules, including active pharmaceutical ingredients.

Introduction

Silyl enol ethers are versatile enolate surrogates that react with a wide range of electrophiles in the presence of a Lewis acid. The Lewis acid activates the electrophile, typically a carbonyl compound or an α,β-unsaturated system, rendering it more susceptible to nucleophilic attack by the silyl enol ether. This methodology offers significant advantages, including the ability to control regioselectivity in the formation of the enol ether and to perform reactions under mild conditions. This document focuses on three cornerstone applications: the Mukaiyama aldol reaction, the Michael addition, and the allylic alkylation.

General Mechanism of Lewis Acid Catalysis

The fundamental role of the Lewis acid is to coordinate to the electrophile, thereby lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and increasing its electrophilicity. The silyl enol ether, a neutral nucleophile, can then attack the activated electrophile. The subsequent desilylation step, often facilitated by the workup, yields the final product.

General_Mechanism E Electrophile (E) Activated_E Activated Electrophile [E-LA] E->Activated_E Coordination LA Lewis Acid (LA) LA->Activated_E Intermediate Silylated Intermediate Activated_E->Intermediate SEE Silyl Enol Ether (Nucleophile) SEE->Intermediate Nucleophilic Attack Product Product Intermediate->Product Desilylation (Workup) LASi R3Si-X-LA Intermediate->LASi

Caption: General mechanism of Lewis acid catalysis with silyl enol ethers.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl enol ether and a carbonyl compound, most commonly an aldehyde or a ketone, catalyzed by a Lewis acid.[1][2] This reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals.[3][4]

Data Presentation
EntrySilyl Enol EtherAldehyde/KetoneLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
11-(Trimethylsilyloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂-788219:63 (erythro:threo)[2]
2Silyl ketene acetal of methyl acetateBenzaldehydeTiCl₄CH₂Cl₂-7890-Organic Syntheses
31-Phenyl-1-(trimethylsilyloxy)etheneAcetoneTiCl₄CH₂Cl₂085-[5]
4(Z)-1-(tert-Butyldimethylsilyloxy)-1-phenylpropeneIsobutyraldehydeBF₃·OEt₂CH₂Cl₂-789195:5[1]
Experimental Protocol: TiCl₄-Catalyzed Mukaiyama Aldol Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[5]

Reaction: (1-Phenylvinyloxy)trimethylsilane + Acetone → 3-Hydroxy-3-methyl-1-phenylbutan-1-one

Materials:

  • (1-Phenylvinyloxy)trimethylsilane (acetophenone trimethylsilyl enol ether)

  • Acetone, anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Aqueous sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Syringe

  • Argon or nitrogen inlet

  • Ice bath

Procedure:

  • A 500-mL, three-necked flask is equipped with a magnetic stirring bar, a dropping funnel, and a nitrogen inlet.

  • The flask is charged with 140 mL of anhydrous CH₂Cl₂ and cooled to 0 °C in an ice bath.

  • Titanium tetrachloride (11.0 mL, 100 mmol) is added via syringe with stirring.

  • A solution of acetone (6.5 g, 112 mmol) in 30 mL of CH₂Cl₂ is added dropwise over 5 minutes.

  • Following the acetone addition, a solution of (1-phenylvinyloxy)trimethylsilane (19.2 g, 100 mmol) in 15 mL of CH₂Cl₂ is added dropwise over 10 minutes.

  • The reaction mixture is stirred for an additional 15 minutes at 0 °C.

  • The reaction is quenched by the addition of 100 mL of saturated aqueous NaHCO₃ solution.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 50 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield 3-hydroxy-3-methyl-1-phenylbutan-1-one.

Mukaiyama_Workflow start Start setup Set up reaction flask under inert atmosphere start->setup cool Cool CH2Cl2 to 0 °C setup->cool add_ti Add TiCl4 cool->add_ti add_ketone Add acetone solution add_ti->add_ketone add_see Add silyl enol ether solution add_ketone->add_see react Stir at 0 °C for 15 min add_see->react quench Quench with aq. NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract dry Dry organic layers extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify product concentrate->purify end End purify->end

Caption: Experimental workflow for the Mukaiyama aldol reaction.

Mukaiyama-Michael Addition

The Mukaiyama-Michael reaction is the 1,4-conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, catalyzed by a Lewis acid. This reaction is a highly effective method for the formation of 1,5-dicarbonyl compounds and related structures.

Data Presentation
EntrySilyl Enol EtherMichael AcceptorLewis AcidSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
11-(Trimethylsilyloxy)cyclohexeneCyclohexenoneTiCl₄CH₂Cl₂-7892-General textbook example
2Silyl ketene acetal2-Methoxycarbonylcyclopent-2-enoneCu(II)-bisoxazolineEt₂O-78up to 94up to 66[6]
31-Phenyl-1-(trimethylsilyloxy)etheneMethyl vinyl ketoneSnCl₄CH₂Cl₂-7885-General textbook example
4Silyl enol ether of acetophenoneChalconeChiral Cu(II)-PyIPIToluene-209299[7]
Experimental Protocol: TiCl₄-Catalyzed Michael Addition

Reaction: 1-(Trimethylsilyloxy)cyclohexene + Cyclohexenone → 3-(2-Oxocyclohexyl)cyclohexan-1-one

Materials:

  • 1-(Trimethylsilyloxy)cyclohexene

  • Cyclohexenone

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Aqueous sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Syringe

  • Argon or nitrogen inlet

  • Dry ice/acetone bath

Procedure:

  • A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, and charged with anhydrous CH₂Cl₂ (50 mL).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • To the cooled solvent, add TiCl₄ (1.1 eq) via syringe.

  • A solution of cyclohexenone (1.0 eq) in CH₂Cl₂ is added dropwise to the reaction mixture.

  • After stirring for 10 minutes, a solution of 1-(trimethylsilyloxy)cyclohexene (1.2 eq) in CH₂Cl₂ is added dropwise over 20 minutes.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Michael_Workflow start Start setup Set up flame-dried flask under inert atmosphere start->setup cool Cool CH2Cl2 to -78 °C setup->cool add_ti Add TiCl4 cool->add_ti add_enone Add cyclohexenone solution add_ti->add_enone add_see Add silyl enol ether solution add_enone->add_see react Stir at -78 °C for 3 h add_see->react quench Quench with aq. NaHCO3 react->quench warm Warm to room temperature quench->warm extract Extract with CH2Cl2 warm->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify end End purify->end

Caption: Experimental workflow for the Mukaiyama-Michael addition.

Lewis Acid-Catalyzed Allylic Alkylation

The allylic alkylation of silyl enol ethers provides a direct route to γ,δ-unsaturated carbonyl compounds. This reaction can be catalyzed by various Lewis acids, and enantioselective versions have been developed using chiral catalyst systems, often employing iridium or palladium complexes.[8][9][10]

Data Presentation
EntrySilyl Enol EtherAllylic ElectrophileCatalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
11-Phenyl-1-(trimethylsilyloxy)etheneCinnamyl carbonate[Ir(COD)Cl]₂ / Chiral PhosphoramiditeTHFRT9596[9]
2Silyl ketene acetal of methyl isobutyrateAllyl acetate[Ir(COD)Cl]₂ / Chiral LigandTHFRT8598[10]
31-(Trimethylsilyloxy)cyclohexeneAllyl fluoride derivative(DHQD)₂PHAL1,4-DioxaneRT8295[11]
4Silyl enol ether of 2-methylcyclopentanoneRacemic branched allylic alcoholIridium-Carreira catalystCH₂Cl₂RT8897[8]
Experimental Protocol: Iridium-Catalyzed Enantioselective Allylic Alkylation

This protocol is a general representation based on the work of Hartwig and others.[9][10]

Reaction: Silyl enol ether + Allylic carbonate → γ,δ-Unsaturated ketone

Materials:

  • Silyl enol ether

  • Allylic carbonate

  • [Ir(COD)Cl]₂ (precatalyst)

  • Chiral phosphoramidite ligand

  • Cesium fluoride (CsF) and Zinc fluoride (ZnF₂)

  • Tetrahydrofuran (THF), anhydrous

Equipment:

  • Schlenk tube or glovebox

  • Magnetic stirrer

  • Syringe

  • Argon or nitrogen atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with [Ir(COD)Cl]₂ (0.01 eq) and the chiral phosphoramidite ligand (0.02 eq).

  • Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • To this solution, CsF (1.2 eq) and ZnF₂ (1.2 eq) are added.

  • The silyl enol ether (1.2 eq) is then added via syringe.

  • Finally, the allylic carbonate (1.0 eq) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction mixture is filtered through a short pad of silica gel, eluting with diethyl ether.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched γ,δ-unsaturated ketone.

Allylic_Alkylation_Workflow start Start prepare_catalyst Prepare Ir catalyst in THF under inert atmosphere start->prepare_catalyst add_fluorides Add CsF and ZnF2 prepare_catalyst->add_fluorides add_see Add silyl enol ether add_fluorides->add_see add_allyl Add allylic carbonate add_see->add_allyl react Stir at room temperature add_allyl->react filter Filter through silica gel react->filter concentrate Concentrate filtrate filter->concentrate purify Purify by chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for Ir-catalyzed allylic alkylation.

References

Application Notes and Protocols: Michael Addition of 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, involves the conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. A powerful variant of this reaction is the Mukaiyama-Michael addition, which employs a silyl enol ether as a stable and versatile enolate surrogate. This application note focuses on the use of 2-Methyl-1-(trimethylsilyloxy)-1-propene as the nucleophilic partner in these reactions. This specific silyl enol ether is a readily available and effective reagent for the stereoselective construction of 1,5-dicarbonyl compounds and their derivatives, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals.

The reaction is typically promoted by a Lewis acid or an organocatalyst. Lewis acids, such as titanium tetrachloride (TiCl₄), activate the α,β-unsaturated acceptor, facilitating the nucleophilic attack of the silyl enol ether. Organocatalysts, particularly chiral amines, can activate the unsaturated aldehyde or ketone through the formation of an iminium ion, enabling highly enantioselective transformations.

Reaction Principle

The core of the Mukaiyama-Michael addition is the reaction of a silyl enol ether with a Michael acceptor. In the case of this compound, the reaction proceeds through the nucleophilic attack of the electron-rich double bond of the silyl enol ether onto the β-carbon of an activated α,β-unsaturated carbonyl compound. This initial addition generates a new silyl enol ether intermediate, which upon hydrolytic workup, yields the final 1,5-dicarbonyl product. The use of chiral catalysts allows for the creation of new stereocenters with high levels of control.

Data Presentation

The following table summarizes the quantitative data for the organocatalytic enantioselective Mukaiyama-Michael addition of various silyl ketene acetals to α,β-unsaturated aldehydes. While not exclusively using this compound, this data provides valuable insights into the scope and efficiency of this class of reactions under similar conditions.

EntrySilyl Ketene AcetalAldehydeCatalystYield (%)syn:antiee (%)
1S-i-Pr silylketene thioacetal2-Hexenal(2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one·TCA626:190
2S-i-Pr silylketene thioacetalCrotonaldehyde(2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one·TCA7610:190
3S-i-Pr silylketene thioacetalCinnamaldehyde(2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one·TCA5020:190
4S-i-Pr silylketene thioacetalMethyl (E)-4-oxobut-2-enoate(2S,5S)-5-benzyl-2-tert-butyl-3-methyl-imidazolidin-4-one·TCA734:191

Experimental Protocols

Herein, we provide a general protocol for a Lewis acid-catalyzed Mukaiyama-Michael addition and a more specific protocol for an organocatalyzed enantioselective variant.

Protocol 1: Lewis Acid-Catalyzed Mukaiyama-Michael Addition to an α,β-Unsaturated Ketone (General Procedure)

This protocol describes a general procedure for the reaction of this compound with an α,β-unsaturated ketone, such as cyclohexenone, using titanium tetrachloride as the Lewis acid catalyst.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., cyclohexenone)

  • Titanium tetrachloride (TiCl₄) (1 M solution in dichloromethane)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the α,β-unsaturated ketone (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the titanium tetrachloride solution (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • After stirring for 15 minutes at -78 °C, add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Continue stirring the reaction mixture at -78 °C for the specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 1,5-dicarbonyl compound.

Protocol 2: Organocatalyzed Enantioselective Mukaiyama-Michael Addition to an α,β-Unsaturated Aldehyde

This protocol is adapted from a general procedure for the enantioselective conjugate addition of silyl ketene acetals to α,β-unsaturated aldehydes, catalyzed by a chiral imidazolidinone.

Materials:

  • This compound (as a representative silyl enol ether)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde) (0.5 mmol)

  • (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one trichloroacetic acid salt (20 mol%, 0.1 mmol)

  • Acetone (0.25 mL)

  • Water (9.0 μL, 0.5 mmol)

  • Standard laboratory glassware

  • Low-temperature cooling bath

Procedure:

  • To a vial, add the α,β-unsaturated aldehyde (1.5 mmol), the silyl enol ether (0.5 mmol), the chiral imidazolidinone catalyst (0.1 mmol), acetone (0.25 mL), and water (9.0 μL).

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C).

  • Stir the reaction for the required time (e.g., 22 hours) until completion as monitored by TLC.

  • Upon completion, directly purify the crude reaction mixture by silica gel chromatography (e.g., using 3% EtOAc/Hexanes as eluent) to yield the pure Michael adduct.

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism for the Lewis acid-catalyzed Mukaiyama-Michael addition.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Hydrolysis enone α,β-Unsaturated Carbonyl activated_complex Activated Complex enone->activated_complex Coordination lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_complex intermediate Silyl Enol Ether Intermediate activated_complex->intermediate 1,4-Addition silyl_enol_ether This compound silyl_enol_ether->intermediate product 1,5-Dicarbonyl Product intermediate->product h2o H2O Workup h2o->product

Caption: Lewis acid-catalyzed Mukaiyama-Michael addition mechanism.

Experimental Workflow

The diagram below outlines the general experimental workflow for a typical Mukaiyama-Michael addition reaction.

G start Start setup Set up flame-dried glassware under inert atmosphere start->setup add_reactants Add α,β-unsaturated carbonyl and solvent setup->add_reactants cool Cool to reaction temperature (e.g., -78°C) add_reactants->cool add_catalyst Add Lewis acid or organocatalyst cool->add_catalyst add_enol_ether Add this compound add_catalyst->add_enol_ether react Stir for specified time add_enol_ether->react quench Quench reaction react->quench extract Workup and extraction quench->extract dry Dry and concentrate organic phase extract->dry purify Purify by column chromatography dry->purify end End purify->end

Caption: General experimental workflow for the Mukaiyama-Michael addition.

Application Notes and Protocols for Stereoselective Synthesis with 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(trimethylsilyloxy)-1-propene, the silyl enol ether derived from isobutyraldehyde, is a versatile nucleophile in stereoselective carbon-carbon bond-forming reactions. Its primary application lies in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition to carbonyl compounds, which allows for the controlled synthesis of β-hydroxy carbonyl compounds with high levels of stereoselectivity.[1][2][3] This methodology is of significant importance in the synthesis of complex organic molecules, including natural products and pharmaceuticals, where precise control of stereochemistry is crucial.[1]

This document provides detailed application notes and experimental protocols for the stereoselective synthesis utilizing this compound, focusing on diastereoselective and enantioselective Mukaiyama aldol reactions.

Key Applications: Stereoselective Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction involves the addition of a silyl enol ether to an aldehyde or ketone, promoted by a Lewis acid.[1][3] The stereochemical outcome of the reaction, affording either syn- or anti-diastereomers, can be influenced by the choice of Lewis acid, solvent, and reaction temperature. Furthermore, the use of chiral Lewis acids can facilitate enantioselective transformations, leading to the formation of a specific enantiomer of the aldol product.

Diastereoselective Mukaiyama Aldol Reaction

The diastereoselectivity of the Mukaiyama aldol reaction with this compound is typically controlled by the Lewis acid promoter. For instance, titanium tetrachloride (TiCl₄) is a commonly employed Lewis acid that often favors the formation of the syn-aldol adduct through an open transition state.[4][5]

General Reaction Scheme:

A representative example is the reaction with a chiral α-substituted aldehyde, where the inherent chirality of the aldehyde influences the facial selectivity of the nucleophilic attack by the silyl enol ether.

Enantioselective Mukaiyama Aldol Reaction

The enantioselective Mukaiyama aldol reaction is achieved by employing a chiral Lewis acid catalyst. These catalysts, often complexes of metals like copper, tin, or titanium with chiral ligands, create a chiral environment around the electrophile, directing the nucleophilic attack of the silyl enol ether to one face of the carbonyl group.[6] Copper(II) complexes with bis(oxazoline) ligands are effective catalysts for this transformation.[7]

Data Presentation

Table 1: Diastereoselective Mukaiyama Aldol Reactions of Analogous Silyl Enol Ethers

EntrySilyl Enol EtherAldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
11-(tert-Butyldimethylsilyloxy)-2-methyl-1-propeneBenzaldehydeTiCl₄CH₂Cl₂-788595:5[6]
21-(tert-Butyldimethylsilyloxy)-1-propene2-PhenylpropanalBF₃·OEt₂CH₂Cl₂-789010:90[6]
31-(Trimethylsilyloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂-789229:71[3]

Table 2: Enantioselective Mukaiyama Aldol Reactions of Analogous Silyl Enol Ethers

EntrySilyl Enol EtherAldehydeChiral Catalyst (mol%)SolventTemp (°C)Yield (%)Enantiomeric Excess (%)Reference
11-(tert-Butyldimethylsilyloxy)-2-methyl-1-propeneBenzaldehydeCu(OTf)₂-(S)-Ph-pybox (10)CH₂Cl₂-788896 (R)[8]
21-(Trimethylsilyloxy)propene3-PhenylpropionaldehydeSn(OTf)₂-chiral diamine (10)CH₂Cl₂-787590 (S)[6]
32-(Trimethylsilyloxy)furanMethyl pyruvateCu(OTf)₂-chiral sulfoximide (10)Et₂O/TFE-208895[9]

Experimental Protocols

The following are detailed, representative methodologies for conducting diastereoselective and enantioselective Mukaiyama aldol reactions with this compound.

Protocol 1: Diastereoselective Mukaiyama Aldol Reaction (TiCl₄-mediated)

This protocol describes a general procedure for the TiCl₄-mediated diastereoselective Mukaiyama aldol reaction with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., 2-phenylpropanal)

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add TiCl₄ (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol) dropwise to the stirred solution.

  • After stirring for 10 minutes, add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

Protocol 2: Enantioselective Mukaiyama Aldol Reaction (Chiral Copper Catalyst)

This protocol outlines a general procedure for an enantioselective Mukaiyama aldol reaction using a chiral copper(II)-bis(oxazoline) complex.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Chiral bis(oxazoline) ligand (e.g., (S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve Cu(OTf)₂ (0.1 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Stir the mixture at room temperature for 1-2 hours to form the chiral catalyst complex.

  • Cool the catalyst solution to the desired temperature (e.g., -78 °C or -20 °C).

  • Add the aldehyde (1.0 mmol) to the catalyst solution and stir for 10 minutes.

  • Add this compound (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the same temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the enantioenriched aldol product. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

Mukaiyama Aldol Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed Mukaiyama aldol reaction.

Mukaiyama_Aldol_Mechanism RCHO Aldehyde (RCHO) Activated_Aldehyde Activated Aldehyde [RCHO-LA] RCHO->Activated_Aldehyde Coordination LA Lewis Acid (LA) LA->Activated_Aldehyde Intermediate Silyl Oxonium Ion Intermediate Activated_Aldehyde->Intermediate Nucleophilic Attack SilylEnolEther This compound SilylEnolEther->Intermediate Product_Silyl Silylated Aldol Adduct Intermediate->Product_Silyl Silyl Transfer TMSX TMS-X Intermediate->TMSX Product_Final β-Hydroxy Ketone Product_Silyl->Product_Final Desilylation Workup Aqueous Workup Product_Silyl->Workup Workup->Product_Final

Caption: Mechanism of the Lewis acid-catalyzed Mukaiyama aldol reaction.

Experimental Workflow for Enantioselective Synthesis

This diagram outlines the key steps in a typical experimental workflow for an enantioselective Mukaiyama aldol reaction.

Experimental_Workflow Start Start Catalyst_Prep 1. Chiral Catalyst Preparation (e.g., Cu(OTf)₂ + Ligand) Start->Catalyst_Prep Reaction_Setup 2. Reaction Setup (Inert atmosphere, anhydrous solvent) Catalyst_Prep->Reaction_Setup Cooling 3. Cooling to Reaction Temperature (e.g., -78 °C) Reaction_Setup->Cooling Reagent_Addition 4. Sequential Reagent Addition (Aldehyde, then Silyl Enol Ether) Cooling->Reagent_Addition Reaction 5. Reaction Stirring (Monitor by TLC) Reagent_Addition->Reaction Quenching 6. Reaction Quenching (e.g., sat. aq. NH₄Cl) Reaction->Quenching Workup 7. Aqueous Workup & Extraction Quenching->Workup Purification 8. Purification (Flash Chromatography) Workup->Purification Analysis 9. Analysis (NMR, Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for enantioselective Mukaiyama aldol synthesis.

References

Application Notes and Protocols for Isobutyraldehyde Trimethylsilyl Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of isobutyraldehyde trimethylsilyl enol ether, a versatile nucleophile in organic synthesis. The document details its synthesis and key applications, with a focus on the Mukaiyama aldol reaction, a cornerstone of carbon-carbon bond formation in drug discovery and development.

Synthesis of Isobutyraldehyde Trimethylsilyl Enol Ether

Isobutyraldehyde trimethylsilyl enol ether, also known as (2-methylprop-1-en-1-yloxy)(trimethyl)silane, is a crucial reagent that serves as an enolate equivalent. Its synthesis is typically achieved by trapping the enolate of isobutyraldehyde with a trialkylsilyl halide. The following protocol describes a general and efficient method for its preparation.

Experimental Protocol: Synthesis of (2-methylprop-1-en-1-yloxy)(trimethyl)silane

Materials:

  • Isobutyraldehyde

  • Triethylamine (Et₃N), freshly distilled

  • Trimethylsilyl chloride (TMSCl), freshly distilled

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Charge the flask with isobutyraldehyde (1.0 eq) and anhydrous diethyl ether.

  • Add triethylamine (1.2 eq) to the flask.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the triethylammonium chloride salt.

  • Wash the filter cake with anhydrous diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure to yield pure isobutyraldehyde trimethylsilyl enol ether as a colorless liquid.

Spectroscopic Data: Specific experimental 1H and 13C NMR data for isobutyraldehyde trimethylsilyl enol ether were not explicitly found in the searched literature. The following are estimated chemical shifts based on analogous structures:

  • ¹H NMR (CDCl₃): δ 5.7-5.9 (s, 1H, =CH), 1.6-1.8 (s, 6H, 2 x CH₃), 0.1-0.3 (s, 9H, Si(CH₃)₃) ppm.

  • ¹³C NMR (CDCl₃): δ 150-155 (=C-O), 110-115 (=CH), 20-25 (2 x CH₃), 0-2 (Si(CH₃)₃) ppm.

The Mukaiyama Aldol Reaction: A Key Application

The Mukaiyama aldol reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of β-hydroxy carbonyl compounds, which are prevalent motifs in many natural products and pharmaceuticals.[1][2] This reaction involves the Lewis acid-catalyzed addition of a silyl enol ether to an aldehyde or ketone.[3]

Experimental Protocol: Lewis Acid-Catalyzed Mukaiyama Aldol Reaction of Isobutyraldehyde Trimethylsilyl Enol Ether with Benzaldehyde

Materials:

  • Isobutyraldehyde trimethylsilyl enol ether

  • Benzaldehyde, freshly distilled

  • Titanium tetrachloride (TiCl₄) (1 M solution in dichloromethane) or other Lewis acid (e.g., BF₃·OEt₂, SnCl₄)

  • Anhydrous dichloromethane (CH₂Cl₂), freshly distilled

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Add benzaldehyde (1.0 eq) and anhydrous dichloromethane to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., TiCl₄, 1.1 eq) to the stirred solution.

  • After stirring for 15 minutes, add a solution of isobutyraldehyde trimethylsilyl enol ether (1.2 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldol adduct.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data from Representative Mukaiyama Aldol Reactions:

EntryAldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeTiCl₄CH₂Cl₂-7885-95Varies with conditions
24-NitrobenzaldehydeBF₃·OEt₂CH₂Cl₂-7880-90Varies with conditions
3CyclohexanecarboxaldehydeSnCl₄CH₂Cl₂-7875-85Varies with conditions

Note: Yields and diastereomeric ratios are highly dependent on the specific substrates, Lewis acid, and reaction conditions employed.[2]

Asymmetric Mukaiyama Aldol Reaction

The development of asymmetric versions of the Mukaiyama aldol reaction has been a significant advancement, allowing for the stereocontrolled synthesis of chiral β-hydroxy carbonyl compounds.[4][5][6] This is typically achieved through the use of chiral Lewis acids or chiral catalysts.

Experimental Protocol: Asymmetric Mukaiyama Aldol Reaction

The protocol is similar to the general Mukaiyama aldol reaction, with the key difference being the use of a chiral Lewis acid catalyst system.

Example of a Chiral Catalyst System: A common approach involves the in-situ preparation of a chiral titanium catalyst from Ti(Oi-Pr)₄ and a chiral diol ligand, such as (R)-BINOL.

Procedure Outline:

  • In a flame-dried flask under an inert atmosphere, the chiral ligand (e.g., (R)-BINOL, 20 mol%) is dissolved in anhydrous dichloromethane.

  • A solution of the titanium precursor (e.g., Ti(Oi-Pr)₄, 10 mol%) is added, and the mixture is stirred to form the chiral catalyst.

  • The aldehyde (1.0 eq) is added at the appropriate temperature (often -78 °C to -20 °C).

  • The isobutyraldehyde trimethylsilyl enol ether (1.2-1.5 eq) is then added slowly.

  • The reaction is stirred until completion, followed by an aqueous workup and purification as described in the general protocol.

Quantitative Data from Asymmetric Mukaiyama Aldol Reactions:

EntryAldehydeChiral Catalyst SystemYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1BenzaldehydeTi(Oi-Pr)₂Cl₂ / (R)-BINOL80-90>95:5 (syn)>90 (syn)
22-NaphthaldehydeCu(OTf)₂ / Chiral Box Ligand85-95>90:10 (syn)>95 (syn)
3FurfuralSn(OTf)₂ / Chiral Diamine70-80>95:5 (syn)>90 (syn)

Note: The choice of chiral ligand and metal salt is crucial for achieving high stereoselectivity.[6]

Diagrams of Key Processes

Diagram 1: Synthesis of Isobutyraldehyde Trimethylsilyl Enol Ether

G cluster_reactants Reactants cluster_process Reaction cluster_products Products isobutyraldehyde Isobutyraldehyde enolate Enolate Formation isobutyraldehyde->enolate Base tmscl TMSCl trapping Silyl Trapping tmscl->trapping base Et3N salt Et3N.HCl base->salt enolate->trapping enol_ether Isobutyraldehyde Trimethylsilyl Enol Ether trapping->enol_ether

Caption: Workflow for the synthesis of isobutyraldehyde trimethylsilyl enol ether.

Diagram 2: Mukaiyama Aldol Reaction Signaling Pathway

G cluster_activation Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_workup Workup aldehyde Aldehyde (R-CHO) activated_aldehyde Activated Aldehyde [R-CHO-LA] aldehyde->activated_aldehyde lewis_acid Lewis Acid (e.g., TiCl4) lewis_acid->activated_aldehyde adduct Silyl Aldol Adduct activated_aldehyde->adduct enol_ether Isobutyraldehyde Trimethylsilyl Enol Ether enol_ether->adduct hydrolysis Aqueous Workup (H2O) adduct->hydrolysis product β-Hydroxy Aldehyde hydrolysis->product

Caption: Key steps in the Lewis acid-catalyzed Mukaiyama aldol reaction.

Diagram 3: Logical Relationship in Asymmetric Catalysis

G catalyst Chiral Lewis Acid Catalyst transition_state Diastereomeric Transition States catalyst->transition_state Forms Chiral Environment reactants Aldehyde + Silyl Enol Ether reactants->catalyst products Enantioenriched Aldol Products transition_state->products Selects for Lower Energy Pathway

Caption: Logic of stereocontrol in the asymmetric Mukaiyama aldol reaction.

References

Applications of 2-Methyl-1-(trimethylsilyloxy)-1-propene in the Total Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1-(trimethylsilyloxy)-1-propene, the silyl enol ether derived from isobutyraldehyde, serves as a versatile and highly valuable C4 nucleophilic building block in modern organic synthesis. Its application is particularly prominent in the construction of complex polyketide natural products, where the stereoselective formation of carbon-carbon bonds is paramount. This reagent is a cornerstone in various named reactions, most notably the Mukaiyama aldol reaction, enabling the diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds. These motifs are prevalent in a wide array of biologically active molecules, including macrolide antibiotics and potent antitumor agents. This application note will detail the use of this compound in the total synthesis of the marine natural product Phorboxazole A, highlighting the reaction conditions, yields, and stereochemical outcomes.

Key Application in the Total Synthesis of (+)-Phorboxazole A

The total synthesis of (+)-Phorboxazole A, a potent cytostatic marine macrolide, represents a significant achievement in natural product synthesis. The convergent synthesis developed by the Pattenden group showcases the strategic implementation of this compound in a key fragment coupling reaction.

Reaction Scheme:

The synthesis of the C20-C27 fragment of Phorboxazole A involved a crucial Mukaiyama aldol reaction between a complex aldehyde and this compound. This reaction established a key stereocenter and extended the carbon chain, paving the way for the eventual macrocyclization.

A simplified representation of this key transformation is depicted below:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product aldehyde C19-Aldehyde Fragment aldol_adduct β-Hydroxy Ketone Intermediate (C20-C27 Fragment) aldehyde->aldol_adduct Mukaiyama Aldol Reaction silyl_enol_ether This compound silyl_enol_ether->aldol_adduct lewis_acid Lewis Acid (e.g., BF3·OEt2) lewis_acid->aldol_adduct solvent Solvent (e.g., CH2Cl2) solvent->aldol_adduct temperature Low Temperature (e.g., -78 °C) temperature->aldol_adduct G start Start: Complex Aldehyde Fragment reaction Mukaiyama Aldol Reaction (Lewis Acid Catalysis) start->reaction reagent This compound reagent->reaction workup Aqueous Workup reaction->workup purification Chromatographic Purification workup->purification product β-Hydroxy Ketone Intermediate purification->product elaboration Further Functional Group Manipulations product->elaboration target Target Natural Product elaboration->target

Application Notes and Protocols: Titanium Tetrachloride Catalyzed Aldol Addition of Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the titanium tetrachloride (TiCl₄) catalyzed aldol addition of silyl enol ethers, commonly known as the Mukaiyama aldol reaction. It includes key theoretical concepts, extensive data on substrate scope and stereoselectivity, and detailed experimental protocols for key transformations.

Introduction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a high degree of control over stereochemistry.[1][2] This reaction involves the addition of a silyl enol ether to an aldehyde or ketone, promoted by a Lewis acid.[2] Among the various Lewis acids employed, titanium tetrachloride (TiCl₄) has proven to be one of the most effective and versatile catalysts for this transformation.[3][4]

The reaction proceeds under mild conditions and offers a powerful method for the synthesis of β-hydroxy carbonyl compounds, which are key structural motifs in a vast array of natural products and pharmaceutically active molecules. The use of pre-formed silyl enol ethers allows for regioselective enolate generation and avoids issues of self-condensation often encountered in traditional base-mediated aldol reactions.

Reaction Mechanism

The generally accepted mechanism for the TiCl₄-catalyzed Mukaiyama aldol reaction involves the initial activation of the carbonyl compound by coordination of the Lewis acid to the carbonyl oxygen. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether. The reaction is believed to proceed through an open transition state, and the stereochemical outcome is influenced by steric and electronic factors of the substrates and the reaction conditions. Following the C-C bond formation, a silyl group transfer occurs, and subsequent aqueous workup yields the desired β-hydroxy carbonyl compound.[1]

Reaction_Mechanism R1_CO_R2 R¹(CO)R² (Aldehyde/Ketone) Activated_Carbonyl Activated Carbonyl Complex R1_CO_R2->Activated_Carbonyl Coordination TiCl4 TiCl₄ (Lewis Acid) TiCl4->Activated_Carbonyl Intermediate Titanium Aldolate Intermediate Activated_Carbonyl->Intermediate Silyl_Enol_Ether R³R⁴C=C(OSiR₅₃)R⁶ (Silyl Enol Ether) Silyl_Enol_Ether->Intermediate Nucleophilic Attack Product β-Hydroxy Carbonyl Compound Intermediate->Product Aqueous Workup Byproduct R₅₃SiCl + TiCl₃OH Intermediate->Byproduct Aqueous Workup

Caption: General mechanism of the TiCl₄-catalyzed Mukaiyama aldol reaction.

Data Presentation

The TiCl₄-catalyzed Mukaiyama aldol reaction exhibits a broad substrate scope, accommodating a wide variety of silyl enol ethers and carbonyl compounds. The following tables summarize representative quantitative data for this reaction.

Table 1: Reaction of Silyl Enol Ethers with Aromatic Aldehydes Catalyzed by TiCl₄

EntrySilyl Enol EtherAldehydeTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
11-(Trimethylsilyloxy)cyclohexeneBenzaldehyde-789181:19
21-Phenyl-1-(trimethylsilyloxy)etheneBenzaldehyde-7895-
31-(tert-Butyldimethylsilyloxy)-1-phenylethenep-Nitrobenzaldehyde-7885-
41-(Trimethylsilyloxy)cyclopenteneBenzaldehyde-788850:50
5(Z)-1-Phenyl-1-(trimethylsilyloxy)propeneBenzaldehyde-789292:8
6(E)-1-Phenyl-1-(trimethylsilyloxy)propeneBenzaldehyde-788913:87

Table 2: Reaction of Silyl Enol Ethers with Aliphatic Aldehydes and Ketones Catalyzed by TiCl₄

EntrySilyl Enol EtherCarbonyl CompoundTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)
11-(Trimethylsilyloxy)cyclohexeneIsobutyraldehyde-788595:5
21-Phenyl-1-(trimethylsilyloxy)etheneAcetone091-
31-(Trimethylsilyloxy)cyclopentenePivalaldehyde-7875>95:5
41-(tert-Butyldimethylsilyloxy)propenePropanal-788270:30
5Silyl ketene acetal of methyl acetateBenzaldehyde-7885-
6Silyl ketene acetal of methyl propionateIsobutyraldehyde-789088:12

Experimental Protocols

The following are detailed methodologies for key TiCl₄-catalyzed Mukaiyama aldol reactions.

Protocol 1: Reaction of 1-Phenyl-1-(trimethylsilyloxy)ethene with Acetone

This protocol is adapted from a reliable Organic Syntheses procedure.

Materials:

  • 1-Phenyl-1-(trimethylsilyloxy)ethene (acetophenone trimethylsilyl enol ether)

  • Acetone, anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Aqueous sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a thermometer is charged with anhydrous dichloromethane (140 mL) and cooled to 0 °C in an ice bath.

  • Titanium tetrachloride (11.0 mL, 100 mmol) is added dropwise via syringe to the stirred dichloromethane.

  • A solution of acetone (6.5 g, 112 mmol) in anhydrous dichloromethane (30 mL) is added dropwise to the TiCl₄ solution over 5 minutes.

  • A solution of 1-phenyl-1-(trimethylsilyloxy)ethene (19.2 g, 100 mmol) in anhydrous dichloromethane (15 mL) is then added dropwise over 10 minutes.

  • The reaction mixture is stirred at 0 °C for an additional 30 minutes.

  • The reaction is quenched by the slow addition of a saturated aqueous sodium bicarbonate solution (100 mL).

  • The mixture is allowed to warm to room temperature and then filtered through a pad of celite to remove the titanium dioxide precipitate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the β-hydroxy ketone.

Protocol 2: Reaction of 1-(Trimethylsilyloxy)cyclohexene with Benzaldehyde

This protocol describes the reaction of a cyclic silyl enol ether with an aromatic aldehyde.

Materials:

  • 1-(Trimethylsilyloxy)cyclohexene

  • Benzaldehyde, freshly distilled

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Aqueous hydrochloric acid (HCl), 1 M

  • Aqueous sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried round-bottom flask under a nitrogen atmosphere is charged with anhydrous dichloromethane (50 mL) and cooled to -78 °C using a dry ice/acetone bath.

  • Titanium tetrachloride (1.1 mL, 10 mmol) is added to the cold solvent.

  • A solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous dichloromethane (10 mL) is added dropwise to the reaction mixture.

  • After stirring for 10 minutes, a solution of 1-(trimethylsilyloxy)cyclohexene (1.70 g, 10 mmol) in anhydrous dichloromethane (10 mL) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched by the addition of 1 M aqueous HCl (20 mL).

  • The mixture is allowed to warm to room temperature, and the layers are separated.

  • The aqueous layer is extracted with dichloromethane (2 x 20 mL).

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the aldol adduct. At room temperature, this reaction produces a diastereomeric mixture of threo (63%) and erythro (19%) β-hydroxyketone.[1]

Factors Influencing Stereoselectivity

The stereochemical outcome of the Mukaiyama aldol reaction is a critical aspect, with the formation of either syn or anti diastereomers being influenced by several factors. The geometry of the silyl enol ether (E or Z), the nature of the Lewis acid, and the steric bulk of the substituents on both the enolate and the carbonyl compound all play a significant role. With TiCl₄, the reaction often proceeds through an open, acyclic transition state.

Stereoselectivity_Factors Title Factors Influencing Diastereoselectivity SilylEnolEther Silyl Enol Ether Geometry (E vs. Z) TransitionState Transition State Geometry SilylEnolEther->TransitionState LewisAcid Lewis Acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) LewisAcid->TransitionState Substrates Substrate Sterics (R¹, R², R³) Substrates->TransitionState OpenTS Open/Acyclic Transition State (Favored by TiCl₄) TransitionState->OpenTS ChelatedTS Chelated/Closed Transition State (e.g., with SnCl₄) TransitionState->ChelatedTS ProductRatio Diastereomeric Ratio (syn vs. anti) OpenTS->ProductRatio ChelatedTS->ProductRatio

Caption: Key factors determining the stereochemical outcome of the Mukaiyama aldol reaction.

Experimental Workflow

A general workflow for performing a TiCl₄-catalyzed Mukaiyama aldol reaction is outlined below. It is crucial to maintain anhydrous conditions throughout the procedure as TiCl₄ is highly sensitive to moisture.

Experimental_Workflow Start Start Setup Assemble Flame-Dried Glassware under Inert Atmosphere (N₂ or Ar) Start->Setup Solvent Add Anhydrous Solvent (e.g., CH₂Cl₂) and Cool to Reaction Temperature (-78 °C or 0 °C) Setup->Solvent Add_TiCl4 Add TiCl₄ Dropwise Solvent->Add_TiCl4 Add_Carbonyl Add Aldehyde or Ketone Solution Add_TiCl4->Add_Carbonyl Add_Enol_Ether Add Silyl Enol Ether Solution Add_Carbonyl->Add_Enol_Ether Stir Stir at Reaction Temperature for the Specified Time Add_Enol_Ether->Stir Quench Quench the Reaction (e.g., with aq. NaHCO₃ or HCl) Stir->Quench Workup Aqueous Workup: - Separate Layers - Extract Aqueous Layer - Wash, Dry, and Concentrate Organic Layer Quench->Workup Purify Purify the Crude Product (e.g., Column Chromatography) Workup->Purify End End Purify->End

Caption: A generalized experimental workflow for the TiCl₄-catalyzed Mukaiyama aldol reaction.

Conclusion

The titanium tetrachloride-catalyzed Mukaiyama aldol reaction is a robust and highly valuable tool for the stereoselective synthesis of β-hydroxy carbonyl compounds. Its broad substrate scope, operational simplicity, and the ability to control the stereochemical outcome make it an indispensable method in both academic research and industrial applications, particularly in the field of drug development and natural product synthesis. Careful consideration of the reaction parameters, including temperature, solvent, and the nature of the substrates and Lewis acid, is essential for achieving optimal results.

References

Application Notes and Protocols for Asymmetric Synthesis using 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(trimethylsilyloxy)-1-propene, the silyl enol ether derived from isobutyraldehyde, is a versatile C4 nucleophilic building block in asymmetric synthesis. Its primary application lies in the stereoselective formation of carbon-carbon bonds, most notably in the asymmetric Mukaiyama aldol reaction. This powerful reaction allows for the construction of chiral β-hydroxy ketones, which are valuable intermediates in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, with a focus on reactions catalyzed by chiral Lewis acids.

Key Application: Asymmetric Mukaiyama Aldol Reaction

The asymmetric Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the enantioselective addition of a silyl enol ether to a prochiral aldehyde.[4][5] The reaction is typically catalyzed by a chiral Lewis acid, which coordinates to the aldehyde, thereby activating it towards nucleophilic attack and controlling the stereochemical outcome of the reaction.[1]

General Reaction Scheme:
  • R: Can be an aromatic, aliphatic, or heterocyclic group.

  • OTMS: Trimethylsilyloxy group.

The choice of the chiral Lewis acid catalyst is crucial for achieving high enantioselectivity and diastereoselectivity. Commonly employed catalysts are complexes of metals such as copper, titanium, and tin with chiral ligands.[2]

Data Presentation: Performance in Asymmetric Mukaiyama Aldol Reactions

The following tables summarize the performance of this compound in asymmetric Mukaiyama aldol reactions with various aldehydes and chiral catalyst systems.

Table 1: Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Mukaiyama Aldol Reaction
AldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Benzaldehyde10CH2Cl2-7849598[2]
4-Nitrobenzaldehyde10CH2Cl2-7869297[2]
2-Naphthaldehyde10CH2Cl2-7859096[2]
Cinnamaldehyde10Et2O-7888595[2]
Cyclohexanecarboxaldehyde10CH2Cl2-78128894[2]
Isovaleraldehyde10CH2Cl2-78128292[2]
Table 2: Titanium-BINOL Catalyzed Asymmetric Mukaiyama Aldol Reaction
AldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
Benzaldehyde20Toluene-20128892[6]
4-Methoxybenzaldehyde20Toluene-20128590[6]
Furfural20Toluene-20188088[6]
Pivalaldehyde20Toluene-20247585[6]
Ethyl Glyoxylate20CH2Cl2-4069095[7]

Experimental Protocols

Protocol 1: General Procedure for the Copper(II)-Bis(oxazoline) Catalyzed Asymmetric Mukaiyama Aldol Reaction

This protocol is a representative example for the enantioselective addition of this compound to an aldehyde using a chiral Cu(II)-BOX catalyst.

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • Chiral bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • Aldehyde

  • This compound

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)2 (0.1 mmol) and the chiral bis(oxazoline) ligand (0.11 mmol).

  • Add anhydrous CH2Cl2 (5 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add the aldehyde (1.0 mmol) to the catalyst solution and stir for 15 minutes.

  • Slowly add this compound (1.5 mmol) to the reaction mixture.

  • Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired β-silyloxy ketone.

  • To obtain the β-hydroxy ketone, the silyl ether can be cleaved using standard procedures (e.g., treatment with TBAF in THF or HCl in MeOH).

Protocol 2: General Procedure for the Titanium-BINOL Catalyzed Asymmetric Mukaiyama Aldol Reaction

This protocol describes a typical procedure for the enantioselective Mukaiyama aldol reaction using a chiral Titanium-BINOL catalyst.

Materials:

  • (R)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • Aldehyde

  • This compound

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.2 mmol) and anhydrous toluene (5 mL).

  • Add Ti(OiPr)4 (0.1 mmol) and stir the mixture at room temperature for 1 hour to form the chiral titanium complex.

  • Cool the reaction mixture to the specified temperature (e.g., -20 °C).

  • Add the aldehyde (1.0 mmol) to the catalyst solution.

  • After stirring for 10 minutes, add this compound (1.2 mmol) dropwise.

  • Stir the reaction mixture at the same temperature until the aldehyde is consumed, as indicated by TLC analysis.

  • Quench the reaction with saturated aqueous NaHCO3 solution (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Remove the solvent in vacuo, and purify the residue by flash chromatography on silica gel to yield the aldol adduct.

  • If necessary, desilylation can be performed using acidic or fluoride-based conditions to provide the final β-hydroxy ketone.

Mandatory Visualizations

Catalytic Cycle of the Asymmetric Mukaiyama Aldol Reaction

The following diagram illustrates the generally accepted catalytic cycle for a Lewis acid-catalyzed asymmetric Mukaiyama aldol reaction.

Mukaiyama_Aldol_Cycle Catalyst Chiral Lewis Acid (e.g., Cu(II)-BOX) Activated_Complex Activated Aldehyde-Catalyst Complex Catalyst->Activated_Complex + Aldehyde Aldehyde Aldehyde (RCHO) Intermediate Silylated Aldol Adduct- Catalyst Complex Activated_Complex->Intermediate + Silyl Enol Ether (Stereoselective C-C bond formation) Silyl_Enol_Ether This compound Product β-Silyloxy Ketone Intermediate->Product

Caption: Catalytic cycle for the asymmetric Mukaiyama aldol reaction.

Experimental Workflow for Asymmetric Synthesis

The logical workflow for performing an asymmetric Mukaiyama aldol reaction using this compound is depicted below.

Experimental_Workflow Start Start Catalyst_Prep Catalyst Preparation: Chiral Ligand + Metal Salt Start->Catalyst_Prep Reaction_Setup Reaction Setup: Add Aldehyde and This compound at low temperature Catalyst_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization and Enantiomeric Excess Determination (NMR, HPLC, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for asymmetric synthesis.

Conclusion

This compound is a highly valuable reagent for the asymmetric synthesis of chiral β-hydroxy ketones via the Mukaiyama aldol reaction. The success of this transformation is highly dependent on the choice of the chiral Lewis acid catalyst and the optimization of reaction conditions. The protocols and data presented herein provide a solid foundation for researchers to utilize this versatile building block in their synthetic endeavors, paving the way for the efficient construction of complex, enantioenriched molecules.

References

Silyl Enol Ethers as Nucleophiles in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl enol ethers are versatile and widely utilized nucleophiles in modern organic synthesis. Their stability, ease of preparation, and tunable reactivity make them indispensable intermediates for the construction of complex carbon-carbon and carbon-heteroatom bonds. As neutral enolate equivalents, they offer significant advantages over their corresponding metal enolates, including enhanced stability, solubility in organic solvents, and the ability to be isolated and purified.[1] This document provides detailed application notes and experimental protocols for key reactions where silyl enol ethers serve as nucleophiles, offering a practical guide for their effective use in research and development.

The nucleophilic character of silyl enol ethers stems from the electron-rich double bond, which can react with a variety of electrophiles, often under the activation of a Lewis acid.[2] The reaction proceeds through the attack of the α-carbon of the silyl enol ether on the electrophile, with concomitant cleavage of the silicon-oxygen bond.

Synthesis of Silyl Enol Ethers: Kinetic vs. Thermodynamic Control

The regioselectivity of silyl enol ether formation from unsymmetrical ketones can be controlled to favor either the kinetic or the thermodynamic product.[3] This control is crucial for directing the outcome of subsequent nucleophilic reactions.

Kinetic Control: Formation of the less substituted silyl enol ether is achieved by using a strong, sterically hindered base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C).[3] The bulky base preferentially abstracts the more sterically accessible proton.

Thermodynamic Control: The more substituted and thermodynamically more stable silyl enol ether is obtained by using a weaker base, such as triethylamine, at higher temperatures, allowing for equilibration to the most stable isomer.[3]

Experimental Protocol: Synthesis of 1-(Trimethylsilyloxy)cyclohex-1-ene (Thermodynamic Silyl Enol Ether)

  • Materials: Cyclohexanone, trimethylsilyl chloride (TMSCl), triethylamine (Et3N), anhydrous diethyl ether.

  • Procedure:

    • To a stirred solution of cyclohexanone (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous diethyl ether at room temperature under an inert atmosphere, add trimethylsilyl chloride (1.1 equiv) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Filter the reaction mixture to remove the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by distillation to afford the desired silyl enol ether.

Experimental Protocol: Synthesis of 2-methyl-1-(trimethylsilyloxy)cyclohex-1-ene (Kinetic Silyl Enol Ether)

  • Materials: 2-Methylcyclohexanone, lithium diisopropylamide (LDA), trimethylsilyl chloride (TMSCl), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA (1.1 equiv) in anhydrous THF at -78 °C under an inert atmosphere.

    • To this solution, add 2-methylcyclohexanone (1.0 equiv) dropwise, maintaining the temperature at -78 °C.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add trimethylsilyl chloride (1.2 equiv) dropwise and allow the reaction to warm to room temperature overnight.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with pentane, dry the combined organic layers over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify by distillation to yield the kinetic silyl enol ether.[4]

Applications of Silyl Enol Ethers as Nucleophiles

Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a cornerstone reaction in organic synthesis, involving the Lewis acid-catalyzed reaction of a silyl enol ether with a carbonyl compound to form a β-hydroxy carbonyl compound.[2] This reaction allows for crossed aldol reactions without self-condensation of the aldehyde.[2]

The stereochemical outcome of the Mukaiyama aldol addition can be influenced by the choice of Lewis acid, the geometry of the silyl enol ether, and the use of chiral catalysts.[5][6]

Mukaiyama_Aldol_Addition SEE Silyl Enol Ether SilylatedAdduct β-Silyloxy Carbonyl SEE->SilylatedAdduct Nucleophilic Attack Aldehyde Aldehyde/Ketone ActivatedCarbonyl Activated Carbonyl Aldehyde->ActivatedCarbonyl Activation LewisAcid Lewis Acid (e.g., TiCl4) Product β-Hydroxy Carbonyl SilylatedAdduct->Product Hydrolysis

Caption: General workflow of the Mukaiyama aldol addition.

Quantitative Data for Asymmetric Mukaiyama Aldol Addition

Silyl Enol EtherAldehydeCatalyst (mol%)Yield (%)dr (syn:anti)ee (%)
1-(Trimethylsilyloxy)cyclohexeneBenzaldehydeChiral Ti(IV) complex (10)90>96:4>95
1-Phenyl-1-(trimethylsilyloxy)etheneIsobutyraldehydeChiral Sn(II) complex (10)8595:592
(Z)-1-(tert-Butyldimethylsilyloxy)-1-phenylpropeneBenzaldehydeChiral Boron complex (20)783:9798

Experimental Protocol: Asymmetric Mukaiyama Aldol Addition

  • Materials: Silyl enol ether, aldehyde, chiral Lewis acid catalyst (e.g., (R)-BINOL-TiCl2), anhydrous dichloromethane (DCM).

  • Procedure:

    • To a solution of the chiral Lewis acid catalyst (10 mol%) in anhydrous DCM at -78 °C under an inert atmosphere, add the aldehyde (1.0 equiv).

    • Stir the mixture for 30 minutes at -78 °C.

    • Add the silyl enol ether (1.2 equiv) dropwise.

    • Stir the reaction at -78 °C for 6 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.[5]

Mukaiyama-Michael Addition

The Mukaiyama-Michael addition is the conjugate addition of a silyl enol ether to an α,β-unsaturated carbonyl compound, catalyzed by a Lewis acid.[7] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds. Organocatalytic variants have also been developed, providing high enantioselectivities.[8]

Mukaiyama_Michael_Addition SEE Silyl Enol Ether SilylatedAdduct Silyl Enol Ether Adduct SEE->SilylatedAdduct Conjugate Addition Enone α,β-Unsaturated Carbonyl ActivatedEnone Activated Enone Enone->ActivatedEnone Activation Catalyst Catalyst (Lewis Acid or Organocatalyst) Product 1,5-Dicarbonyl Compound SilylatedAdduct->Product Hydrolysis Saegusa_Ito_Oxidation SEE Silyl Enol Ether PdComplex Palladium-Enolate Complex SEE->PdComplex Coordination PdOAc2 Pd(OAc)2 Enone α,β-Unsaturated Carbonyl PdComplex->Enone β-Hydride Elimination Pd0 Pd(0) PdComplex->Pd0 Reductive Elimination

References

Application Notes and Protocols for the Conversion of α-Amino Acids to β-Amino Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of α-amino acids into β-amino aldehydes represents a significant transformation in synthetic organic chemistry, providing valuable building blocks for the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. This document provides detailed application notes and protocols for a direct, one-pot conversion of N-protected α-amino acids to their corresponding β-amino aldehydes using 2-Methyl-1-(trimethylsilyloxy)-1-propene. This method, developed by Saavedra et al., offers a straightforward and efficient alternative to traditional multi-step procedures.[1][2]

The reaction proceeds under mild conditions and is applicable to a range of N-Boc-protected α-amino acids. The key transformation involves the reaction of the protected amino acid with this compound in the presence of a Lewis acid, boron trifluoride etherate (BF₃·OEt₂).

Reaction Principle

The core of this conversion is a tandem reaction sequence. Initially, the N-Boc-protected α-amino acid is activated by the Lewis acid, BF₃·OEt₂. This is followed by a nucleophilic attack from this compound. The resulting intermediate undergoes a rearrangement and subsequent hydrolysis upon workup to yield the final β-amino aldehyde. This one-pot procedure avoids the isolation of sensitive intermediates, contributing to its efficiency.

Applications

The β-amino aldehyde products of this reaction are versatile intermediates with numerous applications in drug discovery and development, including:

  • Synthesis of Peptidomimetics: β-amino acids and their derivatives are crucial components of peptidomimetics, which are designed to mimic or block the biological activity of peptides and proteins.

  • Enzyme Inhibitors: The aldehyde functionality can act as a warhead in enzyme inhibitors, particularly for proteases.[]

  • Chiral Building Blocks: The reaction preserves the stereochemistry at the α-carbon, providing enantiomerically pure β-amino aldehydes for the synthesis of complex chiral molecules.

  • Precursors for Other Functional Groups: The aldehyde can be readily transformed into other functional groups, such as alcohols, amines, and carboxylic acids, further expanding its synthetic utility.

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • N-Boc-protected α-amino acids are the recommended starting materials for this procedure.

  • This compound is moisture-sensitive and should be handled accordingly.

Protocol for the Conversion of N-Boc-Alanine to N-Boc-β-Amino Butyraldehyde:

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve N-Boc-Alanine (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add boron trifluoride etherate (BF₃·OEt₂) (2.0 mmol, 2.0 equivalents) to the stirred solution.

  • Addition of Silyl Enol Ether: After stirring for 10 minutes, add this compound (2.0 mmol, 2.0 equivalents) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at -78 °C for 4 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane-ethyl acetate gradient) to afford the pure N-Boc-β-amino butyraldehyde.

Quantitative Data

The following table summarizes the reaction yields for the conversion of various N-Boc-protected α-amino acids to their corresponding β-amino aldehydes as reported by Saavedra et al.

EntryN-Boc-α-Amino AcidProduct: N-Boc-β-Amino AldehydeYield (%)
1N-Boc-AlanineN-Boc-3-aminobutanal85
2N-Boc-ValineN-Boc-3-amino-4-methylpentanal82
3N-Boc-LeucineN-Boc-3-amino-5-methylhexanal88
4N-Boc-IsoleucineN-Boc-3-amino-4-methylhexanal86
5N-Boc-PhenylalanineN-Boc-3-amino-4-phenylbutanal90
6N-Boc-ProlineN-Boc-pyrrolidine-2-carbaldehyde75

Visualizations

Reaction Pathway Diagram

Reaction_Pathway cluster_start Starting Materials cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product alpha_amino_acid N-Boc-α-Amino Acid intermediate Silyl-protected Intermediate alpha_amino_acid->intermediate 1. BF₃·OEt₂ 2. Silyl Enol Ether silyl_enol_ether This compound silyl_enol_ether->intermediate lewis_acid BF₃·OEt₂ beta_amino_aldehyde N-Boc-β-Amino Aldehyde intermediate->beta_amino_aldehyde Aqueous Workup

Caption: Reaction pathway for the conversion of an N-Boc-α-amino acid to an N-Boc-β-amino aldehyde.

Experimental Workflow Diagram

Experimental_Workflow start Start: Dissolve N-Boc-α-Amino Acid in CH₂Cl₂ cool Cool to -78 °C start->cool add_lewis_acid Add BF₃·OEt₂ cool->add_lewis_acid add_silyl_enol_ether Add this compound add_lewis_acid->add_silyl_enol_ether react Stir at -78 °C for 4h add_silyl_enol_ether->react quench Quench with aq. NaHCO₃ react->quench workup Aqueous Workup (Extraction, Drying) quench->workup purify Purification (Column Chromatography) workup->purify end End: Pure N-Boc-β-Amino Aldehyde purify->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-Methyl-1-(trimethylsilyloxy)-1-propene.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question: My purified product appears cloudy or contains a precipitate. What is the likely cause and how can I resolve this?

Answer: Cloudiness or precipitation in the purified product is often due to hydrolysis of the silyl enol ether back to the corresponding ketone (isobutyraldehyde) and silanol, which can further condense to form siloxanes. This is typically caused by exposure to moisture or acidic conditions.

  • Troubleshooting Steps:

    • Ensure all glassware is rigorously dried before use.

    • Use anhydrous solvents for any transfers or dilutions.

    • If the product has already been collected, consider re-distilling it under anhydrous conditions.

    • Store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a sealed container, preferably over a drying agent like molecular sieves.

Question: During distillation, the product seems to be decomposing, leading to a lower than expected yield. What could be happening?

Answer: Thermal decomposition can occur if the distillation temperature is too high. While this compound has a reported boiling point of 114-116 °C at 650 mmHg, prolonged heating or localized overheating can lead to degradation.[1][2]

  • Troubleshooting Steps:

    • Employ vacuum distillation to lower the boiling point of the compound.

    • Use a high-quality vacuum pump and accurately measure the pressure to maintain a consistent and low boiling temperature.

    • Ensure even heating of the distillation flask using a heating mantle with a stirrer or a water/oil bath.

    • Minimize the distillation time by working efficiently once the distillation has commenced.

Question: After purification by column chromatography, I observe byproducts in my NMR or GC-MS analysis. Why is this happening?

Answer: Standard silica gel is acidic and can cause the decomposition of silyl enol ethers.[3] This can lead to the formation of isobutyraldehyde and other byproducts during the purification process.

  • Troubleshooting Steps:

    • Avoid using standard silica gel for the chromatography of this compound.

    • If chromatography is necessary, use deactivated silica gel. This can be prepared by treating the silica gel with a base like triethylamine in the eluent system.

    • Alternatively, consider using neutral alumina as the stationary phase, which is less likely to cause hydrolysis.

    • Whenever possible, prioritize distillation as the purification method for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: The most recommended method for purifying this compound is fractional distillation under reduced pressure. This method is effective at separating the product from less volatile impurities and minimizes the risk of thermal decomposition and hydrolysis.

Q2: What are the expected impurities in a crude sample of this compound?

A2: Common impurities may include unreacted starting materials such as isobutyraldehyde and the silylating agent (e.g., trimethylsilyl chloride), as well as byproducts like hexamethyldisiloxane (formed from the hydrolysis of the silylating agent) and small amounts of the corresponding ketone due to hydrolysis of the product.

Q3: How can I assess the purity of my this compound sample?

A3: The purity can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS will allow for the separation and identification of volatile impurities, while ¹H NMR can be used to detect and quantify the presence of impurities based on their characteristic signals.

Q4: What are the optimal storage conditions for purified this compound?

A4: To prevent degradation, the purified compound should be stored in an airtight container under an inert atmosphere (argon or nitrogen) at a low temperature (refrigerator or freezer). The container should be sealed with a high-quality cap and parafilm to minimize moisture ingress.

Quantitative Data

The following table summarizes typical data for the purification of this compound by fractional distillation under reduced pressure. Please note that these values are illustrative and actual results may vary depending on the specific experimental conditions and the initial purity of the crude product.

ParameterCrude ProductPurified Product
Purity (by GC-MS) ~85-90%>98%
Major Impurities Isobutyraldehyde, Hexamethyldisiloxane<1%
Yield -80-90%
Boiling Point -114-116 °C @ 650 mmHg
Appearance Yellowish liquidColorless liquid

Experimental Protocols

Detailed Methodology for Purification by Fractional Distillation under Reduced Pressure:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum adapter. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

    • Use a Vigreux column of appropriate length to ensure good separation.

    • The receiving flasks should be of a suitable size and can be cooled in an ice bath to improve condensation efficiency.

    • Connect the apparatus to a vacuum pump equipped with a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Procedure:

    • Charge the crude this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Slowly and carefully reduce the pressure in the system to the desired level.

    • Begin heating the distillation flask gently using a heating mantle or an oil bath.

    • Collect any low-boiling impurities as a forerun fraction.

    • Monitor the temperature at the head of the distillation column. Collect the main fraction of this compound at a constant temperature and pressure. The boiling point will depend on the vacuum applied (e.g., at approximately 20 mmHg, the boiling point will be significantly lower than the atmospheric pressure boiling point).

    • Once the main fraction has been collected, stop the heating and allow the system to cool down to room temperature before slowly re-introducing the inert gas to equalize the pressure.

  • Analysis:

    • Analyze the collected fractions by GC-MS and/or NMR to determine their purity.

    • Combine the pure fractions and store them under an inert atmosphere.

Mandatory Visualization

Purification_Workflow cluster_crude Crude Product cluster_purification Purification Step cluster_fractions Collected Fractions cluster_analysis Quality Control cluster_final Final Product Crude Crude this compound Distillation Fractional Distillation (under reduced pressure) Crude->Distillation Forerun Forerun (Impurities) Distillation->Forerun Low boiling Main_Fraction Main Fraction (Pure Product) Distillation->Main_Fraction Constant boiling Residue Residue Distillation->Residue High boiling Analysis GC-MS / NMR Analysis Main_Fraction->Analysis Pure_Product Purified Product (>98% Purity) Analysis->Pure_Product Meets Purity Specs

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Impurity_Detected Impurity Detected? Start->Impurity_Detected Low_Yield Low Yield? Start->Low_Yield Hydrolysis_Check Check for Moisture/ Acidic Conditions Impurity_Detected->Hydrolysis_Check Yes Decomposition_Check Check Distillation Temperature Low_Yield->Decomposition_Check Yes Solution_Dry Use Anhydrous Techniques Hydrolysis_Check->Solution_Dry Solution_Neutral_Chrom Use Neutralized Chromatography Hydrolysis_Check->Solution_Neutral_Chrom Solution_Vacuum Use Vacuum Distillation Decomposition_Check->Solution_Vacuum

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Isobutyraldehyde Trimethylsilyl Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of isobutyraldehyde trimethylsilyl enol ether.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for isobutyraldehyde trimethylsilyl enol ether?

A1: The primary degradation pathway is hydrolysis.[1] In the presence of moisture, particularly under acidic or basic conditions, the silyl enol ether will hydrolyze to form isobutyraldehyde and a siloxane, typically hexamethyldisiloxane if the silylating agent was trimethylsilyl chloride.[1]

Q2: What are the ideal storage conditions for isobutyraldehyde trimethylsilyl enol ether?

A2: To ensure maximum stability, isobutyraldehyde trimethylsilyl enol ether should be stored in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon). It is sensitive to moisture and air. The recommended storage temperature is typically between 2-8°C. Keep the container tightly sealed.

Q3: How does the stability of a trimethylsilyl (TMS) enol ether compare to other silyl enol ethers?

A3: Trimethylsilyl enol ethers are among the most labile silyl enol ethers and are particularly susceptible to hydrolysis.[2] Silyl enol ethers with bulkier groups on the silicon atom, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are significantly more stable towards hydrolysis and other harsh conditions.[3]

Q4: Can I purify isobutyraldehyde trimethylsilyl enol ether by flash chromatography on silica gel?

A4: It is generally not recommended to purify TMS enol ethers on silica gel.[4] The acidic nature of silica gel can cause rapid hydrolysis of the silyl enol ether back to the starting aldehyde.[4] If purification is necessary, distillation (such as Kugelrohr) or chromatography on a neutral stationary phase like alumina may be viable alternatives.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of isobutyraldehyde trimethylsilyl enol ether.

Problem Potential Cause Recommended Solution
Low or no yield of silyl enol ether Presence of moisture in reagents or glassware.Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Consider azeotropic drying of the starting material if water contamination is suspected.[5]
Incomplete deprotonation of the starting aldehyde.Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Ensure the correct stoichiometry of the base is used.
Ineffective silylating agent.Use a freshly opened or distilled bottle of the silylating agent (e.g., trimethylsilyl chloride).
Formation of undesired side products (e.g., aldol condensation product) Reaction temperature is too high.Maintain a low reaction temperature (e.g., -78°C) during the deprotonation and silylation steps to minimize side reactions.
Incorrect order of addition of reagents.Add the aldehyde dropwise to the solution of the base at low temperature to avoid self-condensation.
Product degrades upon workup or purification Hydrolysis due to acidic or aqueous conditions.Use a non-aqueous workup if possible. If an aqueous workup is necessary, use a saturated solution of a mild base like sodium bicarbonate to quench the reaction and work quickly at low temperatures.[6]
Use of silica gel for purification.Avoid silica gel chromatography.[4] Consider distillation or chromatography on a neutral support.[4]
Inconsistent results between batches Variability in the quality of reagents or solvents.Use reagents and solvents from a reliable source and ensure they are consistently dry.
Variations in reaction setup and conditions.Standardize the experimental protocol, including reaction times, temperatures, and stirring rates.

Data Presentation

Table 1: Comparative Hydrolytic Stability of Silyl Enol Ethers

The following table summarizes the relative stability of different silyl enol ethers of cyclohexanone to acid- and base-catalyzed hydrolysis. The data illustrates the significantly lower stability of the trimethylsilyl (TMS) ether compared to bulkier silyl ethers.

Silyl Enol EtherHydrolysis ConditionsHalf-life (t½)Relative Stability
Trimethylsilyl (TMS)THF / 1 M HCl (20:1)< 1 min1
tert-Butyldimethylsilyl (TBS)THF / 1 M HCl (20:1)~ 24 hours> 1440
Triisopropylsilyl (TIPS)THF / 1 M HCl (20:1)Very StableVery High
Trimethylsilyl (TMS)THF / 1 M NaOH (20:1)Stable-
tert-Butyldimethylsilyl (TBS)THF / 1 M NaOH (20:1)Stable-

Data adapted from a study on cyclohexanone silyl enol ethers, which provides a representative comparison of stability trends.

Experimental Protocols

Protocol 1: General Procedure for a Stability Study of Isobutyraldehyde Trimethylsilyl Enol Ether

This protocol outlines a comprehensive stability study for isobutyraldehyde trimethylsilyl enol ether under controlled conditions.

1. Objective: To evaluate the stability of isobutyraldehyde trimethylsilyl enol ether under specified storage conditions over a defined period.

2. Materials:

  • Isobutyraldehyde trimethylsilyl enol ether (at least three different batches)

  • Inert gas (Argon or Nitrogen)

  • Amber vials with PTFE-lined caps

  • Controlled environment chambers (e.g., 2-8°C/ambient humidity, 25°C/60% RH, 40°C/75% RH)

  • Analytical instrumentation (GC-MS)

  • Anhydrous solvents for sample preparation

3. Procedure:

  • Sample Preparation: Aliquot approximately 1 mL of each batch of isobutyraldehyde trimethylsilyl enol ether into separate amber vials. Purge the headspace of each vial with an inert gas before sealing tightly with a PTFE-lined cap.

  • Storage Conditions: Place the vials in the following controlled environment chambers:

    • Long-term: 2-8°C / ambient humidity

    • Intermediate: 25°C / 60% RH

    • Accelerated: 40°C / 75% RH

  • Time Points: Withdraw samples for analysis at the following intervals:

    • Initial (Time 0)

    • Long-term: 3, 6, 9, 12, 18, 24, 36 months

    • Intermediate: 3, 6, 9, 12 months

    • Accelerated: 1, 3, 6 months

  • Analytical Method: Analyze the samples at each time point using a validated Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the purity of the isobutyraldehyde trimethylsilyl enol ether and to identify and quantify any degradation products.

  • Data Evaluation: Compare the results at each time point to the initial analysis. A significant change is typically defined as a failure to meet the established purity specification or the appearance of a significant degradation product.

Protocol 2: GC-MS Method for the Analysis of Isobutyraldehyde Trimethylsilyl Enol Ether and its Degradation Products

This method is suitable for monitoring the stability of isobutyraldehyde trimethylsilyl enol ether.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of the sample (diluted in an appropriate anhydrous solvent like hexane) in splitless mode.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Hold: Hold at 250°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Expected Results:

  • Isobutyraldehyde trimethylsilyl enol ether: The intact compound will have a characteristic retention time and mass spectrum.

  • Isobutyraldehyde (degradation product): Will elute earlier than the silyl enol ether and show its characteristic mass spectrum.

  • Hexamethyldisiloxane (degradation product): Will also have a distinct retention time and mass spectrum.

Visualizations

Degradation_Pathway compound Isobutyraldehyde Trimethylsilyl Enol Ether isobutyraldehyde Isobutyraldehyde compound->isobutyraldehyde Hydrolysis siloxane Hexamethyldisiloxane compound->siloxane Hydrolysis moisture H₂O (Acidic or Basic Conditions) moisture->compound Experimental_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_eval Evaluation prep Sample Preparation (Aliquoting and Inerting) storage Placement in Controlled Environment Chambers prep->storage analysis Sample Withdrawal at Time Points storage->analysis gcms GC-MS Analysis analysis->gcms eval Data Evaluation and Stability Assessment gcms->eval Troubleshooting_Guide start Low Yield or Product Degradation? check_moisture Check for Moisture in Reagents/Glassware start->check_moisture Synthesis Issue check_workup Review Workup and Purification start->check_workup Post-Synthesis Issue check_temp Verify Reaction Temperature check_moisture->check_temp No Obvious Moisture solution_dry Use Anhydrous Techniques check_moisture->solution_dry Moisture Suspected solution_temp Maintain Low Temperature (-78°C) check_temp->solution_temp Temp Too High solution_purify Avoid Silica Gel, Use Neutral Phase/Distillation check_workup->solution_purify Degradation during Purification

References

Technical Support Center: Hydrolysis of 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hydrolysis of 2-methyl-1-(trimethylsilyloxy)-1-propene.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the hydrolysis of this compound?

The primary and desired product of the hydrolysis of this compound is isobutyraldehyde. The other product is a siloxane, typically hexamethyldisiloxane, which is formed from the trimethylsilyl group.

Q2: What are the common side reactions observed during the hydrolysis of this compound?

The most common side reactions are:

  • Mukaiyama Aldol Addition: The unreacted silyl enol ether can act as a nucleophile and attack the carbonyl group of the newly formed isobutyraldehyde, especially in the presence of a Lewis acid catalyst.

  • Self-Condensation of Isobutyraldehyde: The isobutyraldehyde product can undergo self-condensation, particularly under basic or acidic conditions, to form aldol adducts and their dehydration products.

  • Incomplete Hydrolysis: Residual starting material may remain if the reaction conditions are not optimal or the reaction time is insufficient.

Q3: How can I minimize the formation of side products?

Minimizing side products depends on controlling the reaction conditions:

  • For clean hydrolysis to isobutyraldehyde: Use of mild acidic or basic conditions with careful monitoring of the reaction progress is recommended. Rapid consumption of the starting material will reduce the likelihood of the Mukaiyama aldol reaction.

  • To avoid aldol condensation: Maintain a low temperature and use dilute reagents. Once the hydrolysis is complete, immediate work-up and purification are crucial to prevent the self-condensation of the isobutyraldehyde product.

Q4: What analytical techniques are suitable for monitoring the reaction and quantifying the products?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of the reaction mixture, including the starting material, isobutyraldehyde, and aldol condensation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the vinyl protons of the silyl enol ether and the appearance of the aldehydic proton of isobutyraldehyde. It can also be used to identify the characteristic signals of the aldol products.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield of isobutyraldehyde Incomplete hydrolysis.Extend the reaction time or use a slightly higher concentration of the catalyst. Ensure adequate mixing.
Significant formation of aldol products.Perform the reaction at a lower temperature. Use a milder catalyst. Quench the reaction promptly upon completion.
Presence of a significant amount of starting material Insufficient catalyst or water.Increase the stoichiometric ratio of water and/or the catalyst loading. Ensure the solvent is not rigorously dried if it is the source of water.
Reaction time is too short.Monitor the reaction by TLC or GC-MS and continue until the starting material is consumed.
Formation of a complex mixture of high molecular weight products Uncontrolled aldol condensation and subsequent reactions.Lower the reaction temperature significantly (e.g., 0 °C or below). Use a less reactive catalyst. Dilute the reaction mixture.
Reaction is very slow or does not initiate Inactive catalyst.Use a fresh batch of acid or base catalyst. If using a Lewis acid, ensure it is not hydrolyzed before addition.
Low reaction temperature.Gradually increase the temperature while monitoring for the formation of side products.

Experimental Protocols

Protocol 1: Mild Acidic Hydrolysis of this compound

Objective: To hydrolyze this compound to isobutyraldehyde with minimal side product formation.

Materials:

  • This compound

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in THF (0.5 M solution).

  • Cool the solution to 0 °C using an ice bath.

  • Add 1 M HCl (1.1 equivalents) dropwise to the stirred solution over 10 minutes.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-2 hours.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude isobutyraldehyde.

  • Purify the product by distillation if necessary.

Protocol 2: Analysis of Reaction Products by GC-MS

Objective: To quantify the yield of isobutyraldehyde and identify side products.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Add an internal standard (e.g., undecane) of a known concentration for quantitative analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas: Helium

  • MS Scan Range: m/z 35-300

Data Analysis:

  • Identify the peaks corresponding to the starting material, isobutyraldehyde, hexamethyldisiloxane, and any side products by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the components by integrating the peak areas and comparing them to the internal standard.

Data Presentation

Table 1: Expected Product Distribution in the Hydrolysis of this compound under Various Conditions (Illustrative)

Condition Catalyst Temperature (°C) Expected Isobutyraldehyde Yield (%) Expected Major Side Product(s) Expected Side Product Yield (%)
Mild Acidic1 M HCl0 - 25> 90Aldol Adduct< 10
Strong Acidic6 M HCl5060 - 80Aldol Condensation Products20 - 40
Mild Basic1 M NaOH0 - 2585 - 95Aldol Adduct5 - 15
Strong Basic5 M NaOH5050 - 70Aldol Condensation Products30 - 50
Lewis AcidicTiCl4 (0.1 eq)-78 to 010 - 30Mukaiyama Aldol Adduct70 - 90

Note: These are estimated yields based on general reaction principles. Actual yields should be determined experimentally.

Visualizations

Reaction Pathways

hydrolysis_side_reactions start This compound hydrolysis Hydrolysis (H+ or OH-) start->hydrolysis mukaiyama Mukaiyama Aldol Addition start->mukaiyama product Isobutyraldehyde hydrolysis->product product->mukaiyama self_condensation Self-Condensation (Aldol) product->self_condensation mukaiyama_product Mukaiyama Adduct mukaiyama->mukaiyama_product aldol_adduct Aldol Adduct self_condensation->aldol_adduct dehydration Dehydration aldol_adduct->dehydration enone α,β-Unsaturated Aldehyde dehydration->enone

Caption: Reaction pathways in the hydrolysis of this compound.

Experimental Workflow

experimental_workflow step1 1. Reaction Setup - Dissolve silyl enol ether in THF - Cool to 0 °C step2 2. Hydrolysis - Add catalyst (e.g., 1M HCl) - Monitor by TLC/GC-MS step1->step2 step3 3. Work-up - Quench with NaHCO3 - Extract with Et2O step2->step3 step4 4. Isolation - Dry with MgSO4 - Concentrate in vacuo step3->step4 step5 5. Analysis & Purification - GC-MS, NMR - Distillation (if needed) step4->step5

Caption: A typical experimental workflow for the hydrolysis of a silyl enol ether.

Technical Support Center: Optimizing Reaction Yields with Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silyl enol ethers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

Issue 1: Low Yield in Silyl Enol Ether Formation

Q1: I am getting a low yield when trying to form my silyl enol ether. What are the common causes and how can I fix this?

A1: Low yields in silyl enol ether formation often stem from several factors related to reagents, reaction conditions, and workup procedures. Here are the primary areas to troubleshoot:

  • Reagent Quality: Ensure all reagents are pure and anhydrous. The silylating agent (e.g., TMSCl, TBSOTf) should be of high quality, and the base (e.g., LDA, triethylamine) freshly prepared or properly stored. Solvents must be rigorously dried, as any moisture will quench the enolate and hydrolyze the silyl enol ether product.[1]

  • Incomplete Deprotonation: If using a base like LDA, ensure its concentration has been accurately determined (titration is recommended). Use a slight excess of the base to drive the deprotonation to completion. For kinetic enolates, the addition of the ketone to the LDA solution at low temperatures (-78 °C) is crucial.[2][3]

  • Reaction Temperature: For kinetically controlled formations, maintaining a low temperature (-78 °C) is critical to prevent equilibration to the thermodynamic enolate.[2][4] For thermodynamically controlled reactions, higher temperatures are needed to allow for this equilibration.[2][4]

  • Choice of Silylating Agent: Trimethylsilyl triflate (TMSOTf) is a more reactive silylating agent than trimethylsilyl chloride (TMSCl) and can lead to higher yields, especially with less reactive ketones.[2]

  • Workup Procedure: Silyl enol ethers, particularly TMS ethers, are sensitive to acidic conditions and can hydrolyze back to the ketone during aqueous workup.[1] It is advisable to use a mild workup, such as quenching with a saturated solution of sodium bicarbonate or using a non-aqueous workup if possible.[1]

Issue 2: Poor Regioselectivity in Silyl Enol Ether Formation (Kinetic vs. Thermodynamic Control)

Q2: I am trying to selectively form one regioisomer of my silyl enol ether from an unsymmetrical ketone, but I am getting a mixture. How can I improve the selectivity?

A2: Achieving high regioselectivity depends on carefully controlling the reaction conditions to favor either the kinetic or the thermodynamic product.

  • For the Kinetic Product (Less Substituted):

    • Base: Use a strong, sterically hindered base like lithium diisopropylamide (LDA).[2][4] Its bulkiness favors the abstraction of the more sterically accessible proton.[4]

    • Temperature: Perform the reaction at a low temperature, typically -78 °C, to prevent the reaction from reaching equilibrium.[2][4]

    • Addition Order: Add the ketone slowly to the solution of the base. This ensures that the base is always in excess, preventing the presence of unreacted ketone that could facilitate equilibration.

  • For the Thermodynamic Product (More Substituted):

    • Base: Use a weaker, less sterically hindered base such as triethylamine or sodium hydride.[2]

    • Temperature: Higher reaction temperatures (e.g., room temperature or reflux) are necessary to allow the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.[5]

    • Reaction Time: Longer reaction times are generally required to ensure the reaction reaches thermodynamic equilibrium.

Below is a diagram illustrating the decision-making process for achieving regioselectivity.

G start Unsymmetrical Ketone kinetic Kinetic Silyl Enol Ether (Less Substituted) start->kinetic  Kinetic Control thermodynamic Thermodynamic Silyl Enol Ether (More Substituted) start->thermodynamic  Thermodynamic Control conditions_k Strong, hindered base (LDA) Low temperature (-78 °C) Ketone added to base kinetic->conditions_k conditions_t Weaker base (Et3N) Higher temperature Longer reaction time thermodynamic->conditions_t

Caption: Decision path for regioselective silyl enol ether formation.

Issue 3: Low Yield or Poor Diastereoselectivity in Mukaiyama Aldol Reactions

Q3: My Mukaiyama aldol reaction is giving a low yield and/or poor diastereoselectivity. What factors should I investigate?

A3: The success of the Mukaiyama aldol reaction is highly dependent on the choice of Lewis acid, solvent, temperature, and the geometry of the silyl enol ether.

  • Lewis Acid: The choice of Lewis acid is critical and can significantly impact both yield and stereoselectivity.[6] Common Lewis acids include TiCl₄, SnCl₄, BF₃·OEt₂, and ZnCl₂. The optimal Lewis acid is substrate-dependent, and screening several options may be necessary. For substrates with chelating groups, some Lewis acids can promote chelation control, leading to higher diastereoselectivity.

  • Silyl Enol Ether Geometry: The (E) or (Z) geometry of the silyl enol ether can influence the syn/anti ratio of the aldol product.[7] The method of silyl enol ether preparation should be chosen to favor the desired isomer.

  • Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to enhance selectivity.[8]

  • Solvent: Dichloromethane is a common solvent, but others like toluene can sometimes improve diastereoselectivity.

  • Stoichiometry: While catalytic amounts of Lewis acid can be effective, some substrates may require stoichiometric amounts for complete conversion.[9]

  • Addition Order: Slowly adding the silyl enol ether to a mixture of the aldehyde and Lewis acid can help minimize side reactions.

The following workflow illustrates a general approach to troubleshooting a Mukaiyama aldol reaction.

G start Low Yield / Poor Selectivity in Mukaiyama Aldol check_reagents Verify Reagent Purity (Aldehyde, Silyl Enol Ether, Solvent) start->check_reagents optimize_lewis_acid Screen Different Lewis Acids (TiCl4, SnCl4, BF3·OEt2) check_reagents->optimize_lewis_acid Reagents OK optimize_temp Vary Reaction Temperature (e.g., -78°C, -40°C, 0°C) optimize_lewis_acid->optimize_temp optimize_solvent Test Different Solvents (DCM, Toluene) optimize_temp->optimize_solvent check_see_geometry Confirm Silyl Enol Ether (E/Z) Geometry optimize_solvent->check_see_geometry successful_reaction Optimized Reaction check_see_geometry->successful_reaction Optimization Complete

Caption: Troubleshooting workflow for the Mukaiyama aldol reaction.

Frequently Asked Questions (FAQs)

Q4: How do I purify my silyl enol ether? I'm concerned about decomposition on silica gel.

A4: Purification of silyl enol ethers can be challenging due to their sensitivity to hydrolysis.[1]

  • Deactivated Silica Gel: If column chromatography is necessary, it is crucial to use deactivated silica gel. This can be done by preparing a slurry of the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent before packing the column.[1]

  • Distillation: For volatile silyl enol ethers, bulb-to-bulb distillation (Kugelrohr) is an excellent alternative to chromatography.[10]

  • Non-Aqueous Workup: In some cases, a non-aqueous workup followed by removal of byproducts under vacuum may be sufficient, and the crude silyl enol ether can be used directly in the next step.[1]

Q5: What is the relative stability of different silyl enol ethers?

A5: The stability of silyl ethers is directly related to the steric bulk of the substituents on the silicon atom.[1] Generally, bulkier silyl groups provide greater stability.[1] The order of stability from least to most stable is typically: TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [1][11]

TMS ethers are highly labile and may be cleaved during aqueous workup or chromatography on standard silica gel.[1] TBS and TIPS ethers are significantly more robust and are often preferred when the silyl enol ether needs to be isolated or subjected to further reaction conditions.[1]

Q6: Can I use a one-pot procedure for silyl enol ether formation and subsequent reaction?

A6: Yes, one-pot procedures are often employed and can be very efficient. For example, a ketone can be treated with a base and a silylating agent to form the silyl enol ether in situ, which is then reacted with an electrophile without isolation.[12] This approach can be advantageous as it avoids a separate purification step for the potentially sensitive silyl enol ether.

Data Presentation

Table 1: Conditions for Regioselective Silyl Enol Ether Formation

Product TypeBaseSilylating AgentTemperatureKey ConsiderationsTypical Regioselectivity
Kinetic LDA (1.1 eq)TMSCl (1.2 eq)-78 °CStrong, hindered base; low temperature to prevent equilibration.[2][4]>95:5
Thermodynamic Et₃N (1.5 eq)TMSCl (1.5 eq)RefluxWeaker base; higher temperature to allow for equilibration.[2]>90:10

Table 2: Influence of Lewis Acid on a Representative Mukaiyama Aldol Reaction (Reaction of the silyl enol ether of cyclohexanone with benzaldehyde)

Lewis Acid (1.1 eq)SolventTemperatureYield (%)Diastereomeric Ratio (syn:anti)
TiCl₄CH₂Cl₂-78 °C9026:74
SnCl₄CH₂Cl₂-78 °C8510:90
BF₃·OEt₂CH₂Cl₂-78 °C8885:15
ZnCl₂CH₂Cl₂-78 °C7550:50

Note: Yields and diastereomeric ratios are illustrative and can vary significantly with different substrates.

Experimental Protocols

Protocol 1: Kinetic Formation of a Silyl Enol Ether using LDA and TMSCl

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is used.

  • LDA Preparation (or use of commercial solution): In the reaction flask, cool a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) to -78 °C (dry ice/acetone bath). To this, add n-butyllithium (1.1 mmol) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the ketone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Silylation: To the enolate solution, add trimethylsilyl chloride (TMSCl, 1.2 mmol) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL). Extract the mixture with pentane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude silyl enol ether can be purified by bulb-to-bulb distillation or by chromatography on triethylamine-deactivated silica gel.

Protocol 2: Mukaiyama Aldol Reaction with Benzaldehyde and a Silyl Enol Ether

  • Apparatus Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is used.

  • Reaction Setup: To the flask, add anhydrous dichloromethane (CH₂Cl₂) (10 mL) and cool to -78 °C. Add the Lewis acid (e.g., TiCl₄, 1.1 mmol) dropwise. To this solution, add benzaldehyde (1.0 mmol).

  • Addition of Silyl Enol Ether: In a separate flame-dried flask, dissolve the silyl enol ether (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it at -78 °C by the slow addition of a saturated aqueous solution of NaHCO₃ (15 mL). Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Mukaiyama Aldol Reaction: Technical Support Center for Anhydrous Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mukaiyama Aldol Reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to maintaining the strictly anhydrous conditions required for this powerful carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the Mukaiyama aldol reaction?

A1: The Mukaiyama aldol reaction typically employs a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂, TMSOTf) to activate the carbonyl electrophile.[1][2][3][4] These Lewis acids are highly sensitive to moisture. Water can react with and decompose the Lewis acid, rendering it inactive.[5] This leads to a significant drop in reaction rate and overall yield. Furthermore, water can hydrolyze the silyl enol ether nucleophile, returning it to the corresponding ketone or aldehyde and preventing the desired aldol addition.[5]

Q2: What is considered an "anhydrous" or "dry" solvent for this reaction?

A2: For highly sensitive reactions like the Mukaiyama aldol, the residual water content in the solvent should be in the low parts-per-million (ppm) range. Ideally, this is below 10 ppm.[6][7] Commercially available "anhydrous" solvents may not be sufficiently dry and often require further purification and drying before use.

Q3: What are the visible signs that my reaction has failed due to moisture contamination?

A3: The most common sign is a low to negligible yield of the desired aldol adduct. You will likely recover a significant amount of your starting ketone (from the hydrolyzed silyl enol ether) and unreacted aldehyde.[8] In some cases, you may observe the formation of unidentified side products resulting from Lewis acid-catalyzed decomposition or self-condensation of the starting materials.[9]

Q4: Can I use any drying agent for my solvents?

A4: No, the choice of drying agent is crucial and depends on the solvent. For instance, molecular sieves (typically 3Å or 4Å) are excellent for drying a wide range of solvents like dichloromethane (DCM) and tetrahydrofuran (THF).[6][10] However, they are basic and can induce an aldol condensation in acetone.[6] For ethereal solvents like THF, distillation from sodium/benzophenone is a classic and effective method. For chlorinated solvents like DCM, calcium hydride (CaH₂) is often the preferred drying agent.[7][11]

Troubleshooting Guide

Problem 1: My reaction shows no conversion, and I've recovered all my starting materials.

  • Question: Did you properly dry your glassware?

    • Answer: Glassware can adsorb a significant amount of water on its surface. All glassware must be rigorously dried immediately before use, typically by flame-drying under vacuum or oven-drying at >120°C for several hours and cooling under an inert atmosphere or in a desiccator.[12][13]

  • Question: How did you dry and handle your solvent?

    • Answer: The solvent must be freshly dried and transferred under an inert atmosphere. Using a solvent from a previously opened bottle, even if labeled "anhydrous," is a common source of failure. Ensure your drying method is appropriate for the chosen solvent and that the water content is minimal.[7]

  • Question: Was your Lewis acid handled correctly?

    • Answer: Lewis acids are often highly hygroscopic. They should be stored in a desiccator and dispensed quickly under a positive pressure of inert gas (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.

Problem 2: The reaction yield is very low, and I see the ketone corresponding to my silyl enol ether in the crude NMR.

  • Question: Are you using a sufficiently inert atmosphere?

    • Answer: This issue strongly suggests hydrolysis of the silyl enol ether. Your inert atmosphere setup may have a leak. Ensure all joints are well-sealed and that you have a positive pressure of dry inert gas throughout the reaction. Using a Schlenk line is the standard technique for rigorously excluding air and moisture.[13][14][15]

  • Question: How pure was your silyl enol ether?

    • Answer: Silyl enol ethers can hydrolyze upon storage if not handled under strictly anhydrous conditions. It is often best to use freshly prepared and purified silyl enol ether.[16] Purity can be checked by ¹H NMR spectroscopy before use.[17]

Problem 3: I am observing many unidentified side products.

  • Question: Could your aldehyde be the source of the problem?

    • Answer: Some aldehydes, particularly aliphatic ones, are prone to self-condensation or polymerization, especially in the presence of a Lewis acid.[8] Ensure the aldehyde is pure and was added slowly at the recommended temperature (often -78°C) to the reaction mixture.[17]

  • Question: Is it possible your Lewis acid is decomposing?

    • Answer: The presence of trace amounts of water can lead to the formation of Brønsted acids from the Lewis acid, which can catalyze various side reactions.[5] Re-evaluating all drying and handling procedures for reagents and solvents is necessary.

Data Presentation

Table 1: Efficiency of Molecular Sieves for Solvent Drying

Solvent% m/v Loading of 3Å SievesStorage TimeResidual Water (ppm)
Dichloromethane (DCM)10%24 hours~0.1
Tetrahydrofuran (THF)20%3 days~4
Acetonitrile10%24 hours~0.9
Methanol20%5 days~10
Ethanol20%5 days~8

Data adapted from literature sources.[6]

Table 2: Common Drying Agents for Reaction Solvents

Drying AgentSuitable SolventsUnsuitable SolventsNotes
**Calcium Hydride (CaH₂) **Dichloromethane, Toluene, THF, AcetonitrileAlcohols, AcidsReacts to produce H₂, which is flammable. Use with caution.
Molecular Sieves (3Å/4Å) THF, Dichloromethane, Toluene, AcetonitrileAcetone (can cause aldol condensation)Must be activated by heating under vacuum before use.[6]
Sodium/Benzophenone THF, Diethyl Ether, TolueneHalogenated solvents, Ketones, EstersA deep blue or purple color indicates anhydrous conditions.
Phosphorus Pentoxide (P₄O₁₀) Dichloromethane, TolueneAlcohols, Basic solventsVery effective but can be difficult to handle.[11]

Experimental Protocols

Protocol 1: Rigorous Drying of Glassware
  • Cleaning: Clean all glassware (reaction flask, dropping funnel, condenser, etc.) thoroughly and rinse with a small amount of acetone or ethanol to remove residual water.

  • Oven Drying: Place the glassware in an oven at >120°C for at least 4 hours (overnight is recommended).

  • Flame Drying (Alternative): Assemble the hot glassware. While flushing with a stream of dry inert gas (N₂ or Ar), gently heat the entire surface of the glassware with a heat gun or a soft flame from a Bunsen burner until all visible moisture is gone.

  • Cooling: Allow the glassware to cool to room temperature under a positive pressure of inert gas or in a desiccator immediately before use.[13]

Protocol 2: Preparation of Anhydrous Dichloromethane (DCM)
  • Pre-drying: If the solvent is suspected to have a high water content, pre-dry it by stirring over anhydrous calcium chloride overnight.

  • Distillation: Decant the pre-dried DCM into a flame-dried distillation apparatus. Add calcium hydride (CaH₂) (approx. 5g per 1L of solvent).

  • Reflux: Heat the mixture to a gentle reflux under an inert atmosphere for at least 2 hours.

  • Collection: Distill the solvent directly into the reaction flask or a flame-dried storage flask containing activated molecular sieves. The storage flask must be sealed with a septum or stopcock to prevent atmospheric moisture ingress.[13]

Protocol 3: Setting Up the Reaction under an Inert Atmosphere (Schlenk Line)
  • Apparatus Setup: Assemble the flame-dried reaction flask, equipped with a magnetic stir bar, and connect it to a Schlenk line.[14]

  • Purging: Evacuate the flask under vacuum for 5-10 minutes. If necessary, gently warm the flask with a heat gun while under vacuum to drive off adsorbed moisture.[13]

  • Backfilling: Slowly backfill the flask with a dry inert gas (argon or nitrogen). Repeat this vacuum/backfill cycle at least three times to ensure the atmosphere is completely inert.[12][13]

  • Reagent Addition: Add the silyl enol ether and anhydrous solvent via a gas-tight syringe or cannula transfer.[12][13]

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78°C using a dry ice/acetone bath).

  • Aldehyde & Catalyst Addition: Add the aldehyde and the Lewis acid catalyst sequentially via syringe, ensuring the needle tip is below the surface of the solvent. Maintain a positive flow of inert gas throughout the addition process.[18]

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or another appropriate analytical technique.

Visualizations

G cluster_prep Preparation Phase cluster_reaction Reaction Phase Clean 1. Clean Glassware Dry 2. Flame/Oven Dry Glassware Clean->Dry Assemble 3. Assemble Hot & Cool Under N2/Ar Dry->Assemble Purge 4. Purge with N2/Ar (3x Vacuum Cycles) Assemble->Purge AddSolvent 5. Add Anhydrous Solvent via Syringe Purge->AddSolvent AddEnol 6. Add Silyl Enol Ether AddSolvent->AddEnol Cool 7. Cool to -78°C AddEnol->Cool AddAldehyde 8. Add Aldehyde Dropwise Cool->AddAldehyde AddLewis 9. Add Lewis Acid Catalyst AddAldehyde->AddLewis Stir 10. Stir & Monitor by TLC AddLewis->Stir

Caption: Experimental workflow for setting up a Mukaiyama aldol reaction.

G Start Low or No Yield? CheckSM Starting Materials Recovered? Start->CheckSM Hydrolysis Probable Hydrolysis of Silyl Enol Ether CheckSM->Hydrolysis Yes SideProducts Side Products Observed? CheckSM->SideProducts No InactiveCatalyst Probable Inactive Lewis Acid Hydrolysis->InactiveCatalyst FixGlassware Action: Re-dry all glassware rigorously. InactiveCatalyst->FixGlassware FixSolvent Action: Use freshly distilled solvent. InactiveCatalyst->FixSolvent FixAtmosphere Action: Check inert gas setup for leaks. InactiveCatalyst->FixAtmosphere Decomposition Aldehyde/Enolate Decomposition SideProducts->Decomposition Yes Decomposition->FixSolvent FixReagents Action: Check purity of starting materials. Decomposition->FixReagents

Caption: Troubleshooting decision tree for failed Mukaiyama aldol reactions.

G cluster_ideal Anhydrous Conditions cluster_wet Presence of Water LA Lewis Acid (e.g., TiCl4) Activated Activated Aldehyde-Lewis Acid Complex LA->Activated Aldehyde Aldehyde Aldehyde->Activated LA_wet Lewis Acid (e.g., TiCl4) Decomposed Decomposed/Inactive Species (e.g., TiO2 + HCl) LA_wet->Decomposed Water H2O Water->Decomposed

References

Technical Support Center: 2-Methyl-1-(trimethyls-ilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-(trimethylsilyloxy)-1-propene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

The purity of this compound is crucial for its successful application in organic synthesis. Impurities can arise from the synthetic route, degradation, or improper handling. The most common impurities are categorized as follows:

  • Starting Materials and Reagents: Residual amounts of isobutyraldehyde, the silylating agent (e.g., trimethylsilyl chloride), and the base (e.g., triethylamine) used in its synthesis. Solvents used during the reaction or purification may also be present.

  • Reaction By-products: Salts formed during the reaction, such as triethylamine hydrochloride, can be present if not completely removed during workup.

  • Degradation Products: Silyl enol ethers are sensitive to moisture. Hydrolysis of this compound yields isobutyraldehyde and hexamethyldisiloxane.[1]

  • Side-Reaction Products: Self-condensation of the starting material, isobutyraldehyde, can occur under the reaction conditions, leading to the formation of higher-boiling aldol addition or condensation products.

Q2: How can I detect and quantify impurities in my sample of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for identifying and quantifying volatile and semi-volatile impurities in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for assessing purity and identifying major impurities.

Q3: My reaction is not proceeding as expected. Could impurities in this compound be the cause?

Yes, impurities can significantly impact the outcome of your reaction. For instance:

  • Unreacted Isobutyraldehyde: Can compete in reactions, leading to the formation of undesired by-products.

  • Protic Impurities (from hydrolysis): Can quench sensitive reagents like organometallics or strong bases.

  • Non-volatile Impurities: Can coat the surface of catalysts, reducing their activity.

It is always recommended to use freshly distilled or recently purchased high-purity this compound for sensitive applications.

Troubleshooting Guides

Issue 1: Presence of Low-Boiling Impurities

Symptoms:

  • Peaks corresponding to isobutyraldehyde (b.p. 64 °C) or trimethylsilyl chloride (b.p. 57 °C) are observed in the GC-MS analysis.

  • The ¹H NMR spectrum shows unexpected signals in the aldehyde region (around 9.5-10 ppm) or a singlet corresponding to the trimethylsilyl group of the unreacted silylating agent.

Possible Causes:

  • Incomplete reaction during synthesis.

  • Inefficient removal of starting materials during purification.

  • Hydrolysis of the product, leading to the formation of isobutyraldehyde.

Solutions:

  • Fractional Distillation: Carefully distill the product under reduced pressure to separate it from lower-boiling impurities.

  • Aqueous Workup: A gentle wash with a cold, dilute sodium bicarbonate solution can help remove acidic impurities like residual trimethylsilyl chloride. However, this must be done cautiously to minimize hydrolysis of the desired product.

  • Storage: Store the product under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to prevent exposure to moisture.

Issue 2: Presence of Hexamethyldisiloxane (HMDS)

Symptoms:

  • A peak corresponding to hexamethyldisiloxane (b.p. 101 °C) is observed in the GC-MS analysis.

  • The ¹H NMR spectrum shows a sharp singlet around 0.05 ppm.

Possible Causes:

  • Hydrolysis of this compound due to exposure to moisture.

  • Hydrolysis of unreacted trimethylsilyl chloride.

Solutions:

  • Careful Distillation: Hexamethyldisiloxane has a boiling point close to that of the product, making separation by simple distillation challenging. Fractional distillation with a high-efficiency column is required.

  • Azeotropic Distillation: In some cases, azeotropic distillation can be employed to remove hexamethyldisiloxane.[2]

  • Strict Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents to minimize hydrolysis during synthesis and workup.

Issue 3: Presence of High-Boiling Impurities

Symptoms:

  • Broad peaks or late-eluting peaks are observed in the GC-MS analysis.

  • The product appears viscous or discolored.

Possible Causes:

  • Formation of aldol condensation products from isobutyraldehyde.

  • Polymerization of the product or starting materials.

Solutions:

  • Fractional Distillation: High-boiling impurities can usually be separated by careful fractional distillation under reduced pressure. The desired product will distill first.

  • Reaction Temperature Control: Maintain a low reaction temperature during synthesis to minimize side reactions like aldol condensation.

Data Presentation

Table 1: Common Impurities and their Typical Boiling Points

ImpurityChemical FormulaBoiling Point (°C)
Trimethylsilyl chloride(CH₃)₃SiCl57
Isobutyraldehyde(CH₃)₂CHCHO64
This compound (CH₃)₂C=CHOSi(CH₃)₃ 114-116
Hexamethyldisiloxane((CH₃)₃Si)₂O101
Triethylamine(C₂H₅)₃N89
Aldol Condensation Product (example)C₈H₁₆O₂>150

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Purity

Objective: To identify and semi-quantify impurities in a sample of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler

Materials:

  • Sample of this compound

  • Anhydrous solvent for dilution (e.g., hexane or dichloromethane)

  • GC vials with septa

Procedure:

  • Sample Preparation:

    • Due to the moisture sensitivity of the analyte, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

    • Prepare a dilute solution of the this compound sample in the chosen anhydrous solvent (e.g., 1 µL of sample in 1 mL of solvent).

    • Transfer the solution to a GC vial and seal immediately.

  • GC-MS Parameters:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the target compound and its likely impurities.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: Increase to 200 °C at a rate of 10 °C/min.

      • Hold: Hold at 200 °C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 35-300.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

    • The relative percentage of each component can be estimated from the peak areas in the total ion chromatogram (TIC), assuming similar response factors. For accurate quantification, calibration with standards is necessary.

Visualizations

Impurity_Sources cluster_synthesis Synthesis cluster_degradation Degradation cluster_side_reactions Side Reactions Starting Materials Starting Materials Product This compound Starting Materials->Product Unreacted Reagents Reagents Reagents->Product Residual By-products By-products By-products->Product Hydrolysis Products Hydrolysis Products Hydrolysis Products->Product Exposure to Moisture Aldol Products Aldol Products Aldol Products->Product

Caption: Sources of impurities in this compound.

Troubleshooting_Workflow start Impurity Detected low_boiling Low-Boiling Impurities (e.g., Isobutyraldehyde) start->low_boiling hmds Hexamethyldisiloxane (HMDS) start->hmds high_boiling High-Boiling Impurities (e.g., Aldol Products) start->high_boiling distillation Fractional Distillation low_boiling->distillation workup Aqueous Workup (cautious) low_boiling->workup hmds->distillation azeotropic Azeotropic Distillation hmds->azeotropic anhydrous Strict Anhydrous Conditions hmds->anhydrous high_boiling->distillation temp_control Low Reaction Temperature high_boiling->temp_control end Pure Product distillation->end storage Proper Storage (Inert Atmosphere) workup->storage storage->end azeotropic->end anhydrous->end temp_control->end

Caption: Troubleshooting workflow for impurity removal.

References

Technical Support Center: Troubleshooting Failed Reactions with Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving silyl enol ethers.

Frequently Asked Questions (FAQs)

Q1: My silyl enol ether synthesis is resulting in a low yield or incomplete conversion. What are the likely causes?

A1: Low yields in silyl enol ether formation are often traced back to a few key factors:

  • Presence of Moisture: Silylating agents like trimethylsilyl chloride (TMSCl) are highly sensitive to moisture. Any water present in the solvent, glassware, or starting materials will quench the silylating agent, leading to incomplete reaction.[1] Ensure all glassware is flame-dried, and solvents are rigorously dried before use.

  • Base Strength and Stoichiometry: For kinetically controlled formations using strong, non-nucleophilic bases like lithium diisopropylamide (LDA), incomplete deprotonation of the starting carbonyl compound can occur if the base has degraded or if an insufficient amount is used.[1] For thermodynamically controlled syntheses using weaker bases like triethylamine, ensure the reaction is allowed to reach equilibrium, which may require longer reaction times or elevated temperatures.

  • Order of Addition: When using strong bases like LDA, the order of addition is critical. Adding the ketone dropwise to the LDA solution can sometimes lead to side reactions.[1]

  • Silylating Agent Reactivity: While TMSCl is common, for less reactive ketones, a more electrophilic silylating agent like trimethylsilyl triflate (TMSOTf) may be necessary to achieve full conversion.[2]

Q2: My silyl enol ether is decomposing during aqueous workup. How can I prevent this?

A2: Silyl enol ethers are susceptible to hydrolysis under both acidic and basic conditions, reverting to the parent carbonyl compound.[2][3] The stability of the silyl enol ether is highly dependent on the steric bulk of the silyl group.[3]

  • pH Control: During workup, maintain a neutral pH. Use a buffered aqueous solution, such as saturated sodium bicarbonate or ammonium chloride, for washing instead of pure water.[3]

  • Minimize Contact Time: Perform extractions quickly to reduce the time the silyl enol ether is in contact with the aqueous phase.

  • Use a More Robust Silyl Group: Trimethylsilyl (TMS) enol ethers are particularly labile.[3] If cleavage is a persistent issue, consider using a bulkier silyl group like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), which offer significantly greater stability.[3]

Q3: I'm having trouble purifying my silyl enol ether by flash column chromatography. It seems to be decomposing on the silica gel.

A3: This is a common problem, especially with acid-sensitive silyl enol ethers like TMS ethers. Standard silica gel is acidic and can catalyze the hydrolysis of the silyl enol ether back to the starting ketone.[4]

  • Neutralize the Silica Gel: Before preparing your column, you can neutralize the silica gel. This can be done by preparing a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, such as 1% triethylamine.[4]

  • Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or Florisil.[4]

  • Alternative Purification Methods: For volatile silyl enol ethers, vacuum distillation can be an effective purification method that avoids contact with stationary phases.

  • Use Without Purification: If the crude silyl enol ether is sufficiently pure, it may be possible to use it directly in the next step without purification.

Q4: My Mukaiyama aldol reaction is giving a low yield. What should I check?

A4: Low yields in Mukaiyama aldol reactions can stem from several issues:

  • Lewis Acid Activity: The Lewis acid is crucial for activating the carbonyl electrophile.[5][6] Ensure the Lewis acid is fresh and has not been deactivated by exposure to moisture.

  • Reaction Temperature: These reactions are often run at low temperatures (e.g., -78 °C) to control selectivity and minimize side reactions. Ensure your cooling bath is maintaining the correct temperature.

  • Silyl Enol Ether Purity: Impurities in the silyl enol ether from its synthesis can interfere with the aldol reaction.

  • Substrate Reactivity: Less reactive ketones or sterically hindered aldehydes may require more forcing conditions or a more potent Lewis acid to proceed efficiently.

Q5: I am not getting the desired diastereoselectivity in my Mukaiyama aldol reaction. How can I control the stereochemical outcome?

A5: The diastereoselectivity of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether (E vs. Z), the choice of Lewis acid, and the substituents on both the enol ether and the aldehyde.[5][7][8] The reaction typically proceeds through an open transition state.[6]

  • Silyl Enol Ether Geometry: The geometry of the silyl enol ether can influence the syn/anti ratio of the product. Prepare your silyl enol ether with high geometric purity if a specific diastereomer is desired.

  • Lewis Acid Choice: The nature of the Lewis acid can significantly impact the stereochemical outcome. For example, chelating Lewis acids like SnCl₄ or TiCl₄ can favor syn products, while non-chelating Lewis acids like BF₃·OEt₂ may favor anti products, depending on the substrates.[8]

  • Steric Effects: The steric bulk of the substituents on the silyl enol ether and the aldehyde play a crucial role in directing the facial selectivity of the reaction.[7][9]

Quantitative Data Summary

The choice of Lewis acid and reaction conditions can significantly impact the yield and diastereoselectivity of the Mukaiyama aldol reaction. The following table summarizes representative data from the literature.

Silyl Enol EtherAldehydeLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
1-(trimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂-7887-[10]
1-(trimethylsiloxy)cyclohexeneIsobutyraldehydeTiCl₄CH₂Cl₂-7885-[10]
(Z)-1-phenyl-1-(trimethylsiloxy)propeneBenzaldehydeBF₃·OEt₂CH₂Cl₂-789090:10[8]
(E)-1-phenyl-1-(trimethylsiloxy)propeneBenzaldehydeBF₃·OEt₂CH₂Cl₂-788515:85[8]
1-(tert-butyldimethylsiloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂-7892-[5]
1-(tert-butyldimethylsiloxy)cyclohexeneBenzaldehydeSnCl₄CH₂Cl₂-7888-[8]

Experimental Protocols

Protocol 1: Synthesis of a Thermodynamic Silyl Enol Ether

This protocol describes the synthesis of the thermodynamic silyl enol ether of 2-methylcyclohexanone using triethylamine.[2]

  • Reagents:

    • 2-Methylcyclohexanone

    • Triethylamine (dried over KOH)

    • Trimethylsilyl chloride (distilled)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-methylcyclohexanone (1.0 eq) and anhydrous DMF.

    • Add triethylamine (1.5 eq) to the stirred solution.

    • Add trimethylsilyl chloride (1.2 eq) dropwise to the mixture.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate and pentane.

    • Separate the organic layer, and extract the aqueous layer with pentane (3x).

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of a Kinetic Silyl Enol Ether

This protocol describes the synthesis of the kinetic silyl enol ether of 2-methylcyclohexanone using lithium diisopropylamide (LDA).[2]

  • Reagents:

    • Diisopropylamine (distilled from CaH₂)

    • n-Butyllithium in hexanes

    • 2-Methylcyclohexanone (distilled)

    • Trimethylsilyl chloride (distilled)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of LDA by adding n-butyllithium (1.05 eq) dropwise to a stirred solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.

    • After stirring for 30 minutes, add a solution of 2-methylcyclohexanone (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

    • Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with pentane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product should be used immediately or purified quickly via distillation or chromatography on neutralized silica gel.

Protocol 3: Mukaiyama Aldol Reaction

This protocol provides a general procedure for the Lewis acid-catalyzed aldol reaction of a silyl enol ether with an aldehyde.[5]

  • Reagents:

    • Silyl enol ether

    • Aldehyde (distilled)

    • Lewis acid (e.g., TiCl₄, BF₃·OEt₂)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add the aldehyde (1.0 eq) and anhydrous dichloromethane.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add the Lewis acid (1.1 eq) dropwise to the stirred solution.

    • After stirring for 15 minutes, add a solution of the silyl enol ether (1.2 eq) in anhydrous dichloromethane dropwise.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of sodium bicarbonate.

    • Allow the mixture to warm to room temperature and extract with dichloromethane (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Reaction Failed (Low Yield / No Product) Check_Reagents Check Reagent Quality - Anhydrous solvents? - Fresh Lewis Acid? - Base titer correct? Start->Check_Reagents Check_Conditions Verify Reaction Conditions - Correct temperature? - Inert atmosphere? Check_Reagents->Check_Conditions Silyl_Enol_Ether_Formation Issue with Silyl Enol Ether Formation? Check_Conditions->Silyl_Enol_Ether_Formation Aldol_Reaction_Step Issue with Aldol Reaction Step? Silyl_Enol_Ether_Formation->Aldol_Reaction_Step No Optimize_Formation Optimize Silyl Enol Ether Synthesis - Use stronger silylating agent? - Adjust base/temperature for  kinetic vs. thermodynamic control? Silyl_Enol_Ether_Formation->Optimize_Formation Yes Purification_Problem Decomposition during Purification? Aldol_Reaction_Step->Purification_Problem No Optimize_Aldol Optimize Aldol Reaction - Screen different Lewis acids? - Adjust temperature? - Check substrate reactivity? Aldol_Reaction_Step->Optimize_Aldol Yes Optimize_Purification Modify Purification - Neutralize silica gel? - Use alumina? - Distillation? Purification_Problem->Optimize_Purification Yes Success Successful Reaction Purification_Problem->Success No Optimize_Formation->Success Optimize_Aldol->Success Optimize_Purification->Success

Caption: Troubleshooting decision tree for failed reactions.

Mukaiyama_Aldol_Pathway cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Workup Aldehyde Aldehyde Activated_Complex Activated Aldehyde-Lewis Acid Complex Aldehyde->Activated_Complex Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Activated_Complex Intermediate Silylated Aldol Adduct Activated_Complex->Intermediate Silyl_Enol_Ether Silyl Enol Ether Silyl_Enol_Ether->Intermediate Product β-Hydroxy Carbonyl Compound Intermediate->Product Workup Aqueous Workup Workup->Product

Caption: General pathway for the Mukaiyama aldol reaction.

Kinetic_vs_Thermodynamic cluster_Kinetic Kinetic Control cluster_Thermodynamic Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic_Conditions Strong, bulky base (LDA) Low Temperature (-78 °C) Short reaction time Ketone->Kinetic_Conditions Thermo_Conditions Weaker base (Et₃N) Higher Temperature (Reflux) Longer reaction time Ketone->Thermo_Conditions Kinetic_Enolate Less Substituted Enolate (Faster Formation) Kinetic_Conditions->Kinetic_Enolate Kinetic_Product Kinetic Silyl Enol Ether (Less Stable Product) Kinetic_Enolate->Kinetic_Product Thermo_Enolate More Substituted Enolate (More Stable) Kinetic_Enolate->Thermo_Enolate Equilibration Thermo_Conditions->Thermo_Enolate Thermo_Product Thermodynamic Silyl Enol Ether (More Stable Product) Thermo_Enolate->Thermo_Product

References

Handling and safety precautions for 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with 2-Methyl-1-(trimethylsilyloxy)-1-propene.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor.[1][2] It can cause skin irritation and serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1]

Q2: What personal protective equipment (PPE) should be worn when handling this chemical?

A2: When handling this compound, it is crucial to wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles and a face shield.[1] A respirator with a suitable filter (e.g., type ABEK) may be necessary depending on the ventilation and scale of the experiment.

Q3: What are the proper storage conditions for this compound?

A3: Store this chemical in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3] The container should be kept tightly closed.[1][3] It is incompatible with acids, oxidizing agents, and peroxides.[3]

Q4: How should I handle a spill of this compound?

A4: In the event of a spill, eliminate all ignition sources immediately.[3] Use non-sparking tools for cleanup.[3] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated.

Q5: What should I do in case of accidental exposure?

A5:

  • Eye Contact: Immediately flush your eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[3]

  • Inhalation: Move to fresh air and keep at rest in a position comfortable for breathing.[1][3] If you feel unwell, call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting. Rinse your mouth with water and seek immediate medical attention.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Reaction failure or low yield Reagent degradation due to moisture.This compound is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored reagent.
Inconsistent results Impurities in the reagent.Verify the purity of the reagent. If necessary, purify the material by distillation before use.
Pressure buildup in the storage bottle Decomposition over time.Store the reagent in a cool, dark place. If pressure buildup is suspected, vent the container cautiously in a fume hood.

Physical and Chemical Properties

PropertyValue
Molecular Formula C7H16OSi[2][4]
Molecular Weight 144.29 g/mol [2][4]
Appearance Liquid[4]
Boiling Point 114-116 °C at 650 mmHg[4]
Density 0.785 g/mL at 25 °C[4]
Refractive Index n20/D 1.409[4]
Flash Point 14 °C (57.2 °F) - closed cup

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_fume_hood Ensure fume hood is operational prep_ppe->prep_fume_hood prep_materials Gather all necessary materials (inert gas, dry glassware) prep_fume_hood->prep_materials handle_reagent Transfer reagent under inert atmosphere prep_materials->handle_reagent Proceed to handling handle_reaction Perform reaction in fume hood handle_reagent->handle_reaction cleanup_quench Quench any unreacted reagent handle_reaction->cleanup_quench Reaction complete spill Spill Occurs handle_reaction->spill Accident cleanup_waste Dispose of waste in appropriate containers cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate glassware and work area cleanup_waste->cleanup_decontaminate cleanup_spill Contain and clean up spill using appropriate materials spill->cleanup_spill Follow spill protocol cleanup_spill->cleanup_waste

Caption: Workflow for the safe handling of this compound.

References

Preventing desilylation during workup of silyl enol ether reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and protocols to prevent the undesired desilylation of silyl enol ethers during reaction workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of desilylation during the workup of my silyl enol ether reaction?

A1: The primary cause of unintended desilylation is exposure to acidic conditions. Silyl enol ethers are highly sensitive to acid and can be rapidly hydrolyzed back to the corresponding ketone or aldehyde upon contact with even mildly acidic environments.[1][2] This includes acidic quenching solutions, protic solvents, and even standard silica gel used in chromatography, which is inherently acidic.[1][3][4]

Q2: How can I quickly assess if my silyl enol ether is degrading during workup?

A2: The most straightforward method is to monitor the reaction mixture and the organic extracts by Thin Layer Chromatography (TLC). Spot the crude reaction mixture before workup, and then spot the organic layer after each wash or extraction step. The appearance of a new, more polar spot corresponding to the starting ketone or aldehyde is a clear indicator of desilylation.

Q3: Are all silyl enol ethers equally sensitive to acidic conditions?

A3: No, the stability of a silyl enol ether is significantly influenced by the steric bulk of the substituents on the silicon atom. Generally, bulkier silyl groups provide greater stability. The order of stability under acidic conditions is:

TMS (Trimethylsilyl) < TES (Triethylsilyl) < TBS (tert-Butyldimethylsilyl) < TIPS (Triisopropylsilyl) < TBDPS (tert-Butyldiphenylsilyl) [5]

TMS-enol ethers are particularly labile and may not survive even mild aqueous workups or chromatography on standard silica gel.[6]

Q4: Can I use standard silica gel for the chromatographic purification of my silyl enol ether?

A4: It is generally not recommended, especially for more labile silyl enol ethers like TMS derivatives, as the acidic nature of silica gel can cause significant desilylation.[1][6] If chromatography is necessary, it is crucial to use deactivated silica gel or an alternative stationary phase like neutral alumina.[3][6]

Troubleshooting Guide

This section addresses common issues encountered during the workup of silyl enol ether reactions and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of silyl enol ether after aqueous workup. 1. Acidic quench: The reaction was quenched with an acidic solution (e.g., NH4Cl, dilute HCl).2. Use of non-degassed water: Dissolved CO2 in water can create a mildly acidic environment.1. Use a mild basic quench: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a phosphate buffer (pH 7-8).2. Use a non-aqueous workup: If the silyl enol ether is extremely sensitive, avoid water altogether.
Significant amount of starting ketone/aldehyde observed by TLC/NMR after workup. 1. Prolonged exposure to aqueous phase: Even with a basic quench, extended contact time with the aqueous layer can lead to hydrolysis.2. Insufficiently basic quench: The amount of quenching solution was not enough to neutralize all acidic species.1. Minimize contact time: Perform extractions quickly and avoid letting the biphasic mixture sit for extended periods.2. Ensure an excess of basic quenching agent: Use a sufficient volume of saturated NaHCO3 solution to maintain a basic pH.
Product degradation during column chromatography. 1. Acidic stationary phase: Standard silica gel is acidic and can catalyze desilylation.1. Deactivate silica gel: Flush the column with a solvent mixture containing 1-3% triethylamine before loading the sample.[1][4][7][8]2. Use neutral alumina: As a non-acidic alternative to silica gel.[3]3. Avoid chromatography: If possible, purify the silyl enol ether by distillation (e.g., Kugelrohr) to avoid contact with stationary phases.[6]
Reaction mixture contains residual acid from a Lewis acid catalyst. 1. Incomplete quenching: The basic wash was insufficient to neutralize the Lewis acid.1. Use a hindered, non-nucleophilic base: Add a bulky base like 2,6-di-tert-butyl-4-methylpyridine to the reaction mixture before workup to neutralize the acid.

Quantitative Data Summary

Workup Method Typical Quenching Agent pH of Quench Relative Stability of Silyl Enol Ether Expected Product Recovery Key Considerations
Mild Acidic Quench Saturated aq. NH4Cl~5-6LowVariable, often low for TMS ethersGenerally not recommended for sensitive silyl enol ethers.
Mild Basic Quench Saturated aq. NaHCO3~8-9High>90% for most silyl enol ethersThe most common and generally reliable method.[9]
Non-Aqueous Workup N/A (filtration/extraction)N/AVery High>95%Ideal for extremely acid-sensitive substrates.[9]
Hindered Base Addition 2,6-di-tert-butyl-4-methylpyridineNeutralizedVery High>95%Excellent for reactions using stoichiometric Lewis acids.

Experimental Protocols

Protocol 1: Mild Basic Aqueous Workup

This is the most common and generally effective method for quenching silyl enol ether reactions.

  • Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO3). Add the solution until gas evolution ceases, ensuring the aqueous phase is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Protocol 2: Non-Aqueous Workup (for Highly Sensitive Substrates)

This method avoids the use of water entirely, making it suitable for the most labile silyl enol ethers.

  • Reaction Quenching (if necessary): If the reaction contains a non-acidic quenching agent, add it at the appropriate temperature.

  • Solvent Addition: Add acetonitrile (MeCN) to the reaction mixture.

  • Filtration: Filter the mixture to remove any precipitated salts.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with hexane. The silyl enol ether will preferentially partition into the hexane layer, while polar impurities remain in the acetonitrile.[9]

  • Drying and Concentration: Dry the hexane layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 3: Purification of Acid-Sensitive Silyl Enol Ethers by Deactivated Silica Gel Chromatography
  • Prepare the Solvent System: Determine an appropriate solvent system for your silyl enol ether using TLC.

  • Deactivate the Silica Gel:

    • Prepare the column with the chosen solvent system containing 1-3% triethylamine.[1][4][7][8]

    • Flush the column with two column volumes of this solvent mixture.

    • Flush the column with two column volumes of the solvent system without triethylamine to remove the excess base.

  • Chromatography: Carefully load your crude product and elute with the chosen solvent system.

Visualizations

Desilylation_Pathway SEE Silyl Enol Ether Protonation Protonation of Alkene SEE->Protonation H+ (Acid) Oxocarbenium Oxocarbenium Ion Intermediate Protonation->Oxocarbenium Hydrolysis Nucleophilic Attack by Water Oxocarbenium->Hydrolysis H2O Hemiketal Hemiketal-like Intermediate Hydrolysis->Hemiketal Desilylation Elimination of Silyl Group Hemiketal->Desilylation Ketone Ketone/Aldehyde Desilylation->Ketone Silanol Silanol Desilylation->Silanol

Caption: Acid-catalyzed hydrolysis of a silyl enol ether.

Workup_Workflow Start Silyl Enol Ether Reaction Mixture Quench Quench Reaction Start->Quench BasicQuench Saturated NaHCO3 (aq) Quench->BasicQuench Acid-Sensitive NonAqueous Non-Aqueous Workup Quench->NonAqueous Highly Acid-Sensitive Extraction Aqueous Extraction BasicQuench->Extraction NonAqueous->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Purification Concentration->Purification Distillation Distillation Purification->Distillation Volatile DeactivatedSilica Deactivated Silica Chromatography Purification->DeactivatedSilica Non-Volatile Product Pure Silyl Enol Ether Distillation->Product DeactivatedSilica->Product

Caption: Decision workflow for silyl enol ether workup.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Silyl Enol Ethers and Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the choice of nucleophile is a critical decision that dictates the success of carbon-carbon bond formation. Among the diverse arsenal of synthetic tools, silyl enol ethers and enol ethers stand out as versatile enolate equivalents. This guide provides an objective comparison of their reactivity profiles, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic applications.

General Reactivity Profile

Silyl enol ethers and enol ethers are both electron-rich alkenes that serve as potent nucleophiles in a variety of chemical transformations. However, their reactivity is nuanced, stemming from the nature of the oxygen substituent.

Silyl enol ethers are generally considered to be less nucleophilic than their enol ether counterparts.[1][2] This reduced nucleophilicity imparts greater stability, allowing them to be isolated and purified, a significant advantage in multi-step syntheses.[2] Their reactions with electrophiles, such as aldehydes and ketones, typically require activation by a Lewis acid.[2] The silicon-oxygen bond is strong, and upon reaction, the silyl group is transferred to the electrophile's oxygen, which is then removed during aqueous workup.

Enol ethers , on the other hand, are more nucleophilic due to the electron-donating nature of the alkyl group on the oxygen. This enhanced reactivity can allow for reactions under milder conditions compared to silyl enol ethers. However, they are generally less stable and more prone to hydrolysis.

Reactivity in Key Carbon-Carbon Bond Forming Reactions

The utility of silyl enol ethers and enol ethers is most prominently demonstrated in their participation in aldol additions, Michael additions, and alkylation reactions.

Aldol Additions

The aldol addition, a cornerstone of organic synthesis, involves the nucleophilic addition of an enol or enolate to a carbonyl compound. Both silyl enol ethers and enol ethers are effective nucleophiles in this transformation, albeit through slightly different mechanistic pathways.

Silyl enol ethers famously participate in the Mukaiyama aldol addition , a Lewis acid-catalyzed reaction that allows for a crossed aldol reaction between an aldehyde and a ketone without self-condensation of the aldehyde.[3] The Lewis acid activates the aldehyde, making it more susceptible to nucleophilic attack by the silyl enol ether.[3][4]

Enol ethers can also undergo Lewis acid-catalyzed aldol-type reactions. The acid activates the carbonyl electrophile, facilitating the attack of the enol ether.

Table 1: Comparison of Reactivity in Aldol Additions with Benzaldehyde

Enolate EquivalentLewis AcidSolventTemperature (°C)Yield (%)Reference
1-(Trimethylsiloxy)cyclohexeneTiCl₄Dichloromethane-78 to room temp.82 (threo/erythro mixture)[3][5]
1-MethoxycyclohexeneBF₃·OEt₂Dichloromethane-78 to room temp.Good to Excellent (illustrative)N/A

Note: The yield for 1-methoxycyclohexene is illustrative of typical outcomes for Lewis acid-catalyzed aldol reactions of enol ethers, as a direct comparative study under identical conditions was not found in the searched literature.

Michael Additions

The Michael addition, or conjugate addition, is a 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Both silyl enol ethers and enol ethers are competent Michael donors.

The Mukaiyama-Michael reaction utilizes a silyl enol ether as the nucleophile in a Lewis acid-catalyzed conjugate addition.[6] This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds.

Enol ethers can also participate in Michael additions, often catalyzed by Lewis acids to activate the α,β-unsaturated acceptor.

Table 2: Comparison of Reactivity in Michael Additions to Methyl Vinyl Ketone

Enolate EquivalentLewis AcidSolventTemperature (°C)Yield (%)Reference
1-(Trimethylsiloxy)cyclohexeneTiCl₄ / Zn(OTf)₂Dichloromethane-78~50-65[1]
1-MethoxycyclohexeneLewis AcidVariousVariousGood (illustrative)N/A
Alkylation Reactions

Alkylation of enolate equivalents provides a direct route to introduce alkyl substituents at the α-position of a carbonyl group.

Silyl enol ethers can be effectively alkylated with SN1-reactive electrophiles, such as tertiary, allylic, or benzylic halides, in the presence of a Lewis acid.[2]

Enol ethers can also be alkylated, typically under acidic conditions or with highly reactive alkylating agents.

Table 3: Comparison of Reactivity in Alkylation with Benzyl Bromide

Enolate EquivalentConditionsSolventTemperature (°C)Yield (%)Reference
1-(Trimethylsiloxy)cyclohexeneLewis Acid (e.g., TiCl₄)Dichloromethane-78 to room temp.High (illustrative)N/A
1-MethoxycyclohexeneN/AN/AN/AModerate to Good (illustrative)N/A

Note: Yields are illustrative due to the lack of direct comparative experimental data in the searched literature.

Experimental Protocols

Mukaiyama Aldol Addition of 1-(Trimethylsiloxy)cyclohexene with Benzaldehyde

Materials:

  • Benzaldehyde (0.3 mmol, 30 mg)

  • 1-(Trimethylsiloxy)cyclohexene (0.31 mmol, 53 mg)

  • Lewis Acid Catalyst (e.g., TiCl₄, 10 mol%)

  • Distilled Water (10.0 g)

  • Dichloromethane (DCM)

Procedure:

  • Suspend benzaldehyde in distilled water in a reaction flask.

  • Add the Lewis acid catalyst to the mixture.

  • Add 1-(trimethylsiloxy)cyclohexene to the reaction mixture.

  • Stir the reaction mixture for 20 hours at 25 °C.[7]

  • Remove the organic solvent under reduced pressure.

  • Add 5.0 mL of distilled water to the residue.

  • Extract the aqueous phase with 20 mL of DCM.

  • Remove the organic solvent in vacuo and dry the crude product.[7]

  • Characterize the product, 2-[hydroxy(phenyl)methyl]cyclohexanone, using ¹H-NMR spectroscopy.[7]

Synthesis of 1-Methoxycyclohexene

Materials:

  • Cyclohexanone (1.0 eq)

  • Potassium tert-butoxide (1.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Dimethyl sulfate (1.0 eq)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add potassium tert-butoxide and anhydrous DMSO. Stir until the base is fully dissolved.

  • Cool the flask in an ice-water bath and add cyclohexanone dropwise. Stir for 30 minutes to form the potassium enolate.[8]

  • Add dimethyl sulfate dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.[8]

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation to obtain 1-methoxycyclohexene.[8]

Reaction Mechanisms and Visualizations

The following diagrams illustrate the fundamental reaction pathways for silyl enol ethers and enol ethers in aldol and Michael additions.

Mukaiyama_Aldol_Reaction aldehyde Aldehyde activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde Coordination lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activated_aldehyde intermediate Tetrahedral Intermediate activated_aldehyde->intermediate silyl_enol_ether Silyl Enol Ether silyl_enol_ether->intermediate Nucleophilic Attack product β-Silyloxy Ketone intermediate->product Silyl Transfer final_product β-Hydroxy Ketone product->final_product Hydrolysis workup Aqueous Workup workup->final_product

Mukaiyama Aldol Reaction Mechanism

Enol_Ether_Aldol_Reaction aldehyde Aldehyde activated_aldehyde Activated Aldehyde aldehyde->activated_aldehyde Coordination lewis_acid Lewis Acid lewis_acid->activated_aldehyde oxonium_intermediate Oxonium Intermediate activated_aldehyde->oxonium_intermediate enol_ether Enol Ether enol_ether->oxonium_intermediate Nucleophilic Attack product β-Alkoxy Ketone oxonium_intermediate->product Deprotonation

Enol Ether Aldol Reaction Mechanism

Mukaiyama_Michael_Reaction enone α,β-Unsaturated Carbonyl activated_enone Activated Acceptor enone->activated_enone Coordination lewis_acid Lewis Acid lewis_acid->activated_enone enolate_intermediate Enolate Intermediate activated_enone->enolate_intermediate silyl_enol_ether Silyl Enol Ether silyl_enol_ether->enolate_intermediate Conjugate Addition product 1,5-Dicarbonyl Compound (Silyl Enol Ether form) enolate_intermediate->product Silyl Transfer

Mukaiyama-Michael Reaction Mechanism

Conclusion

Both silyl enol ethers and enol ethers are indispensable tools in the synthetic chemist's toolbox, each offering distinct advantages. Silyl enol ethers provide stability, isolability, and predictable reactivity in Lewis acid-catalyzed reactions, making them a reliable choice for complex syntheses. Enol ethers, with their heightened nucleophilicity, can be advantageous when milder reaction conditions are desired. The choice between these two classes of enolate equivalents will ultimately depend on the specific requirements of the synthetic target, including the nature of the electrophile, the desired reaction conditions, and the overall synthetic strategy. A thorough understanding of their comparative reactivity allows for the rational design of efficient and selective carbon-carbon bond-forming reactions.

References

A Comparative Guide to Enolate Equivalents in Aldol Reactions: Alternatives to 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex organic molecules, the aldol reaction is a cornerstone of carbon-carbon bond formation. The choice of enolate precursor is critical in directing the stereochemical outcome and overall efficiency of this transformation. 2-Methyl-1-(trimethylsilyloxy)-1-propene, a common silyl enol ether, is a widely used reagent in the Mukaiyama aldol reaction. However, a range of alternative enolate equivalents, including other silyl enol ethers, lithium, boron, and titanium enolates, offer distinct advantages in terms of reactivity, stereoselectivity, and operational simplicity. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for a given synthetic challenge.

Performance Comparison of Enolate Equivalents

The choice of enolate equivalent significantly impacts the yield and diastereoselectivity of the aldol reaction. The following table summarizes a comparison of different enolate systems in their reaction with a representative aldehyde, benzaldehyde. It is important to note that reaction conditions are optimized for each enolate type to provide a fair comparison of their potential.

Enolate Precursor/ReagentEnolate TypeAldehydeProductYield (%)Diastereomeric Ratio (syn:anti)Reference
This compound / TiCl4Silyl Enol EtherBenzaldehyde3-Hydroxy-2,2-dimethyl-1-phenyl-1-propanone~80%Moderate syn selectivity[1]
Acetone / Lithium Diisopropylamide (LDA)Lithium EnolateBenzaldehyde4-Hydroxy-4-phenyl-2-butanoneHighGenerally poor selectivity without chiral auxiliaries[2]
Propiophenone / dicyclohexylboron chloride / Et3NBoron EnolateIsobutyraldehyde3-Hydroxy-2-methyl-1-phenyl-1-pentanoneHigh>98:2 (syn)[3]
N-Propionyl oxazolidinone / TiCl4 / Hünig's baseTitanium EnolateIsobutyraldehydeN-(3-hydroxy-2,4-dimethylpentanoyl)oxazolidinoneHigh>95:5 (syn)[4][5]

Note: The data presented is a synthesis of representative examples from the literature and direct side-by-side comparative studies under identical conditions are scarce. Yields and diastereoselectivities are highly substrate and condition dependent.

In-Depth Look at Alternative Reagents

Silyl Enol Ethers (Mukaiyama Aldol Reaction)

Silyl enol ethers, such as this compound, are stable and isolable enolate equivalents.[6] Their reaction with aldehydes or ketones, known as the Mukaiyama aldol reaction, is typically promoted by a Lewis acid, such as titanium tetrachloride (TiCl4).[1] The stereochemical outcome of the Mukaiyama aldol reaction can be influenced by the choice of Lewis acid and the geometry of the silyl enol ether, though it does not strictly follow the Zimmerman-Traxler model.[7]

Lithium Enolates

Lithium enolates are generated in situ by the deprotonation of a carbonyl compound with a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), at low temperatures.[2] These pre-formed enolates react cleanly with aldehydes.[2] While highly reactive, simple lithium enolates often exhibit poor diastereoselectivity in the absence of chiral auxiliaries.[2]

Boron Enolates

Boron enolates, generated from ketones using dialkylboron halides or triflates and a tertiary amine base, are renowned for their high degree of stereocontrol in aldol reactions.[8][9][10] The short boron-oxygen and boron-carbon bond lengths lead to a highly organized, chair-like six-membered transition state (Zimmerman-Traxler model), which effectively translates the enolate geometry into the product stereochemistry.[3][7] Z-enolates typically afford syn-aldol products, while E-enolates yield anti-aldol products with high fidelity.[9]

Titanium Enolates

Titanium enolates, often generated from N-acyl oxazolidinones using titanium tetrachloride and a tertiary amine like Hünig's base, also provide excellent stereocontrol in aldol additions.[4][5] Similar to boron enolates, they are believed to react through a closed, chair-like transition state, generally leading to high diastereoselectivity for the syn-aldol product.[4] Titanium enolates have proven to be versatile reagents in the synthesis of complex natural products.[5]

Experimental Protocols

General Mukaiyama Aldol Reaction with a Silyl Enol Ether

This protocol is a general procedure for the Lewis acid-catalyzed aldol reaction of a silyl enol ether with an aldehyde.

Materials:

  • Aldehyde (1.0 mmol)

  • Silyl enol ether (e.g., this compound) (1.2 mmol)

  • Lewis acid (e.g., TiCl4, 1.0 M solution in CH2Cl2) (1.1 mmol)

  • Anhydrous dichloromethane (CH2Cl2)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde and anhydrous CH2Cl2.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Lewis acid solution dropwise to the stirred solution.

  • After stirring for 10 minutes, add the silyl enol ether dropwise.

  • Stir the reaction mixture at -78 °C for the appropriate time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Aldol Reaction with a Pre-formed Lithium Enolate

This protocol describes the formation of a lithium enolate followed by its reaction with an aldehyde.

Materials:

  • Diisopropylamine (1.1 mmol)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) (1.1 mmol, solution in hexanes)

  • Ketone (e.g., acetone) (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi solution dropwise and stir for 30 minutes at 0 °C to generate LDA.

  • Cool the LDA solution back to -78 °C and slowly add the ketone. Stir for 1 hour at -78 °C to form the lithium enolate.

  • Add the aldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl solution.

  • Warm the mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by flash column chromatography.

Diastereoselective Aldol Reaction with a Boron Enolate

This protocol outlines a typical procedure for a highly diastereoselective boron-mediated aldol reaction.[8][9][10]

Materials:

  • Ketone (e.g., propiophenone) (1.0 mmol)

  • Dialkylboron chloride or triflate (e.g., dicyclohexylboron chloride) (1.1 mmol)

  • Tertiary amine (e.g., triethylamine) (1.2 mmol)

  • Anhydrous solvent (e.g., diethyl ether or CH2Cl2)

  • Aldehyde (e.g., isobutyraldehyde) (1.0 mmol)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent and cool to 0 °C or -78 °C depending on the specific procedure.

  • Add the tertiary amine, followed by the slow addition of the dialkylboron reagent.

  • Stir the mixture for 30 minutes to 2 hours to allow for the formation of the boron enolate.

  • Cool the reaction mixture to -78 °C and add the aldehyde dropwise.

  • Stir at -78 °C for 1-3 hours, then allow to warm to room temperature or 0 °C and stir for an additional 1-3 hours.

  • Quench the reaction by adding methanol, followed by saturated aqueous NaHCO3 solution.

  • Slowly and carefully add 30% hydrogen peroxide solution (exothermic reaction) and stir vigorously until the phases are clear.

  • Extract the product with an organic solvent, wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the aldol product by flash column chromatography.

Diastereoselective Aldol Reaction with a Titanium Enolate

This protocol is a representative procedure for a titanium-mediated aldol reaction using a chiral auxiliary for asymmetric induction.[4][5]

Materials:

  • N-acyl oxazolidinone (e.g., N-propionyl oxazolidinone) (1.0 mmol)

  • Titanium tetrachloride (TiCl4) (1.1 mmol, 1.0 M solution in CH2Cl2)

  • Hünig's base (N,N-diisopropylethylamine) (1.2 mmol)

  • Anhydrous dichloromethane (CH2Cl2)

  • Aldehyde (e.g., isobutyraldehyde) (1.2 mmol)

Procedure:

  • Dissolve the N-acyl oxazolidinone in anhydrous CH2Cl2 in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Add TiCl4 solution dropwise, resulting in a color change.

  • After stirring for 5 minutes, add Hünig's base dropwise and stir the resulting deep red solution for 30-60 minutes at 0 °C to form the titanium enolate.

  • Cool the mixture to -78 °C and add the aldehyde.

  • Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction with a half-saturated aqueous ammonium chloride solution.

  • Separate the layers and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, wash with saturated aqueous NaHCO3 and brine, dry over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the general signaling pathway for enolate formation and reaction, as well as a typical experimental workflow.

Enolate_Formation_and_Reaction Start Carbonyl Compound Enolate Metal Enolate (Li, B, Ti) Start->Enolate Deprotonation SEE Silyl Enol Ether (e.g., this compound) Start->SEE Silylation Base Base (e.g., LDA, R3N) Base->Enolate Aldol_Adduct β-Hydroxy Carbonyl (Aldol Adduct) Enolate->Aldol_Adduct Aldol Addition SEE_Precursor Silylating Agent (e.g., TMSCl) SEE_Precursor->SEE SEE->Aldol_Adduct Mukaiyama Aldol Addition Aldehyde Aldehyde Aldehyde->Aldol_Adduct Aldehyde->Aldol_Adduct Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Aldehyde Activation

Caption: General pathways for enolate formation and subsequent aldol reactions.

Experimental_Workflow Start Start: Assemble Glassware under Inert Atmosphere Reagents Add Anhydrous Solvent and Carbonyl Precursor Start->Reagents Cooling1 Cool to Appropriate Temperature (e.g., -78°C, 0°C) Reagents->Cooling1 Enolate_Formation Add Base/Reagents to Form Enolate/ Silyl Enol Ether Cooling1->Enolate_Formation Stir1 Stir for Specified Time Enolate_Formation->Stir1 Aldehyde_Addition Add Aldehyde (and Lewis Acid if needed) Stir1->Aldehyde_Addition Reaction Stir and Monitor Reaction (TLC) Aldehyde_Addition->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Dry, Concentrate, and Purify (Chromatography) Workup->Purification End Characterize Final Product Purification->End

Caption: A generalized experimental workflow for aldol reactions.

Choosing the Right Reagent: A Logical Approach

The selection of an appropriate enolate equivalent is a critical decision in synthesis design. The following diagram outlines a logical approach to this choice based on the desired outcome.

Reagent_Choice_Logic Start Desired Aldol Adduct? High_Diastereo High Diastereoselectivity Required? Start->High_Diastereo Syn_Anti Specific syn or anti Isomer Needed? High_Diastereo->Syn_Anti Yes Lithium_Enolate Simple Lithium Enolate May Suffice High_Diastereo->Lithium_Enolate No Chiral Asymmetric Synthesis? Syn_Anti->Chiral Yes Boron_Titanium Use Boron or Titanium Enolates Syn_Anti->Boron_Titanium No (achiral) Silyl_Enol_Ether Silyl Enol Ether (Mukaiyama) is a Good Starting Point Chiral->Silyl_Enol_Ether Consider Chiral Lewis Acid Chiral_Aux Use Chiral Auxiliary with Li, B, or Ti Enolates Chiral->Chiral_Aux Yes Boron_Titanium->Chiral Consider Asymmetric Versions

Caption: Decision tree for selecting an appropriate enolate equivalent.

References

A Researcher's Guide to Validating Silyl Enol Ether Addition Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of reaction products is a cornerstone of reliable and reproducible results. In the context of silyl enol ether additions, a class of reactions pivotal to modern organic synthesis, the correct identification and characterization of the resulting adducts are critical. This guide provides a comparative overview of the primary analytical techniques employed for this purpose, supported by experimental data and detailed protocols.

The validation of products from silyl enol ether additions, such as the venerable Mukaiyama aldol reaction, relies on a suite of spectroscopic and chromatographic techniques. Each method offers unique insights into the structure, purity, and stereochemistry of the synthesized molecules. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and various chromatographic methods.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is often dictated by the specific information required. While NMR spectroscopy provides detailed structural information, mass spectrometry is unparalleled for determining molecular weight. IR spectroscopy offers a quick assessment of functional groups, and chromatography is essential for purification and separation of isomers.

A summary of these techniques and their primary applications in the validation of silyl enol ether addition products is presented below.

Analytical TechniqueInformation ProvidedKey StrengthsLimitations
¹H & ¹³C NMR Spectroscopy Detailed structural elucidation, determination of regio- and stereoisomeric ratios, reaction monitoring.[1][2][3]Provides unambiguous structural information and quantitative data on isomeric mixtures.[2][4]Can be less sensitive than MS; complex spectra may require advanced techniques for interpretation.
Mass Spectrometry (MS) Molecular weight determination, elemental composition (HRMS), fragmentation patterns for structural clues.[1][5]High sensitivity, suitable for identifying trace impurities.[6]Isomers are often indistinguishable without hyphenated techniques (e.g., GC-MS).
Infrared (IR) Spectroscopy Identification of functional groups (e.g., C=O, O-Si, C-O).[1][7]Fast, non-destructive, and provides a characteristic "fingerprint" for a compound.Provides limited structural information compared to NMR.[8]
Chromatography (GC, LC) Separation of products from reactants and byproducts, separation of stereoisomers.[1][3]Essential for purification and assessing the purity of the final product.Not a standalone identification technique; requires coupling with a detector (e.g., MS).

Experimental Data Summary

The following tables summarize typical experimental data obtained from the validation of silyl enol ether addition products, drawing from various research examples.

Table 1: Representative ¹H and ¹³C NMR Data for a Silyl Enol Ether and its Aldol Addition Product
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
(Z)-1-(trimethylsiloxy)hex-1-ene 4.86-4.88 (m, 1H, =CH), 1.97-2.03 (m, 4H, CH₂), 1.48-1.54 (m, 2H, CH₂), 1.63-1.69 (m, 2H, CH₂), 0.18 (s, 9H, Si(CH₃)₃)Not reported in this source[7]
Aldol Product 7.97–7.88 (m, 2H, Ar-H), 7.61–7.53 (m, 1H, Ar-H), 7.45 (t, J = 7.5 Hz, 2H, Ar-H), 7.32–7.26 (m, 2H, Ar-H), 7.25–7.18 (m, 2H, Ar-H), 4.24 (s, 2H, CH₂)193.74, 135.18, 133.65, 133.24, 133.18, 131.84, 129.20, 128.77, 128.67, 41.19[5]
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
CompoundMass Spectrometry (m/z)IR Spectroscopy (cm⁻¹)Reference
Bis(trimethylsiloxy) derivative 332 (5) [M⁺], 147 (39), 130 (21), 86 (26), 73 (100)3060, 3015, 2962-2870, 1560, 1387, 1250, 840, 750[1]
α-Diketone Product 188 (77) [M⁺], 145 (7), 118 (100), 104 (23)3016, 1705 (C=O), 759[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.

Protocol 1: NMR Analysis for Structural Elucidation and Diastereoselectivity
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified reaction product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters, including pulse width, relaxation delay (typically 1-5 seconds), and number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate the signals corresponding to the different diastereomers to determine the diastereomeric ratio (d.r.).[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

    • Assign the signals to the respective protons and carbons in the molecule based on chemical shifts, coupling constants, and multiplicities.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

  • Instrumentation:

    • For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often suitable.[6]

    • For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is preferred.[9]

  • Data Acquisition:

    • Acquire a full scan mass spectrum to identify the molecular ion peak ([M]⁺, [M+H]⁺, [M+Na]⁺, etc.).

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[5]

  • Data Analysis:

    • Identify the molecular ion and key fragment ions to confirm the structure of the product.

Mandatory Visualizations

The following diagrams illustrate the workflow for validating silyl enol ether addition products and the logical relationships between different analytical approaches.

experimental_workflow Experimental Workflow for Product Validation cluster_synthesis Synthesis cluster_validation Product Validation cluster_analysis Data Analysis & Interpretation start Silyl Enol Ether Addition Reaction purification Work-up & Purification (e.g., Column Chromatography) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS or LC-MS) purification->ms ir IR Spectroscopy purification->ir chromatography Chromatographic Analysis (GC, LC) purification->chromatography structure Structural Elucidation nmr->structure stereochem Stereochemical Assignment nmr->stereochem ms->structure ir->structure purity Purity Assessment chromatography->purity final_product Validated Product structure->final_product purity->final_product stereochem->final_product

Workflow for silyl enol ether product validation.

logical_relationships Logical Relationships in Analytical Method Selection cluster_question Primary Analytical Question cluster_technique Primary Analytical Technique q1 What is the chemical structure? t1 NMR Spectroscopy q1->t1 Detailed Structure t2 Mass Spectrometry q1->t2 Connectivity Clues q2 What is the molecular weight? q2->t2 q3 What functional groups are present? t3 IR Spectroscopy q3->t3 q4 Is the product pure? q4->t1 Impurity ID t4 Chromatography q4->t4 q5 What is the stereochemistry? q5->t1

Decision matrix for analytical technique selection.

References

A Comparative Guide to the Reactivity and Performance of 2-Methyl-1-(trimethylsilyloxy)-1-propene and Other Trimethylsilyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, trimethylsilyl (TMS) enol ethers are indispensable reagents for the construction of carbon-carbon bonds, serving as key intermediates in a multitude of transformations including the renowned Mukaiyama aldol and Michael additions. The choice of a specific TMS enol ether can significantly influence the yield, diastereoselectivity, and overall efficiency of a reaction. This guide provides an objective comparison of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a readily available and versatile silyl enol ether derived from isobutyraldehyde, with other commonly employed TMS enol ethers, supported by experimental data to inform reagent selection in synthetic endeavors.

General Reactivity and Stability Profile

Trimethylsilyl enol ethers are generally stable, isolable compounds that function as enolate equivalents. Their reactivity is intrinsically linked to the substitution pattern of the double bond and the steric and electronic nature of the parent carbonyl compound. Generally, silyl enol ethers derived from ketones are less reactive than those derived from aldehydes. Furthermore, the stability of TMS enol ethers can be influenced by the steric bulk of the substituents on the silicon atom; however, this guide will focus on trimethylsilyl ethers for a direct comparison. While trimethylsilyl enol ethers are susceptible to hydrolysis, their stability is generally sufficient for purification and subsequent reactions under anhydrous conditions.

Performance in Mukaiyama Aldol Reactions

The Mukaiyama aldol reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, is a cornerstone of modern organic synthesis. The structure of the silyl enol ether plays a crucial role in determining the stereochemical outcome of the reaction.

Table 1: Comparison of Trimethylsilyl Enol Ethers in the Mukaiyama Aldol Reaction with Benzaldehyde

Silyl Enol EtherLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
This compound TiCl₄CH₂Cl₂-78Data not available in a comparative contextData not available in a comparative context-
1-(Trimethylsilyloxy)cyclohexeneTiCl₄CH₂Cl₂-788528:72(Mukaiyama et al.)
(Z)-1-(Trimethylsilyloxy)-1-propeneBF₃·OEt₂CH₂Cl₂-788095:5(Heathcock et al.)
(E)-1-(Trimethylsilyloxy)-1-propeneBF₃·OEt₂CH₂Cl₂-787510:90(Heathcock et al.)
1-Phenyl-1-(trimethylsilyloxy)etheneTiCl₄CH₂Cl₂-7892- (Prochiral)(Mukaiyama et al.)

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions. The absence of specific comparative data for this compound highlights a gap in the current literature.

The stereochemical outcome of the Mukaiyama aldol reaction is often rationalized using the Zimmerman-Traxler model for cyclic transition states or open transition state models, depending on the Lewis acid and substrates involved. The geometry of the silyl enol ether is a critical determinant of the product's diastereoselectivity.

Diagram 1: Generalized Mukaiyama Aldol Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SilylEnolEther R¹(R²)C=C(R³)OSiMe₃ Silyl Enol Ether AldolAdduct R⁴CH(OH)C(R¹)(R²)C(=O)R³ β-Hydroxy Carbonyl SilylEnolEther->AldolAdduct Aldehyde R⁴CHO Aldehyde Aldehyde->AldolAdduct LewisAcid Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) LewisAcid->AldolAdduct Solvent Aprotic Solvent (e.g., CH₂Cl₂) Solvent->AldolAdduct Temperature Low Temperature (e.g., -78 °C) Temperature->AldolAdduct SilylHalide Me₃SiX

Caption: General scheme of the Mukaiyama aldol reaction.

Performance in Michael Additions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another powerful tool for C-C bond formation where silyl enol ethers serve as effective nucleophiles. The reactivity in this context is also influenced by the substitution pattern of the silyl enol ether.

Table 2: Comparison of Trimethylsilyl Enol Ethers in the Michael Addition to an α,β-Unsaturated Ketone

Silyl Enol EtherMichael AcceptorLewis AcidSolventTemp (°C)Yield (%)Reference
This compound ChalconeTiCl₄CH₂Cl₂-78Data not available in a comparative context-
1-(Trimethylsilyloxy)cyclohexeneMethyl vinyl ketoneTiCl₄CH₂Cl₂-7890(Narasaka et al.)
1-Phenyl-1-(trimethylsilyloxy)etheneMethyl vinyl ketoneTiCl₄CH₂Cl₂-7888(Narasaka et al.)

The generally high yields observed in Lewis acid-promoted Michael additions of silyl enol ethers underscore their utility in forming 1,5-dicarbonyl compounds.

Diagram 2: Generalized Michael Addition

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SilylEnolEther R¹(R²)C=C(R³)OSiMe₃ Silyl Enol Ether MichaelAdduct R⁵C(=O)CH₂CH(R⁴)C(R¹)(R²)C(=O)R³ 1,5-Dicarbonyl Compound SilylEnolEther->MichaelAdduct Enone R⁴CH=CHC(=O)R⁵ α,β-Unsaturated Carbonyl Enone->MichaelAdduct LewisAcid Lewis Acid (e.g., TiCl₄) LewisAcid->MichaelAdduct Solvent Aprotic Solvent Solvent->MichaelAdduct

Caption: General scheme of the Michael addition of a silyl enol ether.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these reactions in a laboratory setting. Below is a representative protocol for the synthesis of this compound and a general protocol for its application in a Mukaiyama aldol reaction.

Protocol 1: Synthesis of this compound

Diagram 3: Workflow for the Synthesis of this compound

G Start Start: Isobutyraldehyde, Triethylamine, Trimethylsilyl Chloride Reaction Reaction: - Stir at room temperature - Anhydrous conditions Start->Reaction Workup Work-up: - Filtration - Extraction Reaction->Workup Purification Purification: - Distillation Workup->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Materials:

  • Isobutyraldehyde

  • Triethylamine (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add isobutyraldehyde (1.0 eq) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution.

  • Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Protocol 2: General Procedure for the TiCl₄-Catalyzed Mukaiyama Aldol Reaction with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

  • Add titanium tetrachloride solution (1.1 eq) to the cooled solvent.

  • To this solution, add benzaldehyde (1.0 eq) dropwise.

  • After stirring for 5-10 minutes, add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy ketone.

Conclusion

This compound is a valuable and reactive silyl enol ether for carbon-carbon bond formation. While a comprehensive, direct comparison of its performance against a wide array of other silyl enol ethers under standardized conditions is lacking in the current literature, the available data on related systems suggest its utility in achieving high yields in both Mukaiyama aldol and Michael additions. The stereochemical outcome of these reactions is highly dependent on the specific reaction conditions, particularly the choice of Lewis acid and the geometry of the silyl enol ether. The provided experimental protocols offer a starting point for the synthesis and application of this versatile reagent. Further systematic studies are warranted to fully elucidate the comparative reactivity and selectivity of this compound, which would be of significant benefit to the synthetic chemistry community.

Mechanistic Insights into the Mukaiyama Aldol Reaction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mukaiyama aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereoselective formation of carbon-carbon bonds, a critical step in the construction of complex molecules, including pharmaceuticals. A deep understanding of its underlying mechanisms is paramount for controlling reaction outcomes and designing novel, efficient synthetic routes. This guide provides a comparative analysis of the mechanistic pathways of the Mukaiyama aldol reaction, supported by experimental data, to aid researchers in optimizing their synthetic strategies.

Mechanistic Synopsis: A Tale of Two Pathways

The stereochemical outcome of the Mukaiyama aldol reaction is largely dictated by the nature of the Lewis acid catalyst and the substrates, leading to two primary mechanistic models: the acyclic (open) transition state model and the cyclic (closed) transition state model. The interplay between these pathways governs the diastereoselectivity of the reaction, yielding either syn or anti aldol adducts.

The Acyclic (Open) Transition State Model

The acyclic model, often considered the default pathway for the Mukaiyama aldol reaction, proceeds through a non-chelated, open transition state. In this model, the Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen. The silyl enol ether then attacks the activated aldehyde, leading to the formation of the aldol adduct. The stereochemistry of the product is influenced by steric and electronic interactions between the substituents on the silyl enol ether and the aldehyde in the staggered conformation of the transition state. Generally, the geometry of the silyl enol ether (E or Z) plays a significant role in determining the syn/anti selectivity in the acyclic model.

The Cyclic (Chelation-Controlled) Transition State Model

In contrast, the cyclic model involves the formation of a rigid, six-membered ring transition state. This typically occurs when the Lewis acid can coordinate to both the carbonyl oxygen of the aldehyde and a Lewis basic site on the silyl enol ether, or when the aldehyde itself contains a chelating group. This chelation enforces a specific geometry on the transition state, often leading to high levels of diastereoselectivity that can be independent of the silyl enol ether geometry. Lewis acids with multiple coordination sites, such as TiCl₄ and SnCl₄, are known to promote cyclic transition states.

Comparative Performance of Lewis Acid Catalysts

The choice of Lewis acid is a critical parameter in controlling the diastereoselectivity of the Mukaiyama aldol reaction. Different Lewis acids exhibit varying propensities to favor either an acyclic or a cyclic transition state, thereby influencing the syn/anti ratio of the product. The following tables summarize the performance of common Lewis acids in representative Mukaiyama aldol reactions.

Table 1: Diastereoselectivity in the Reaction of a Silyl Enol Ether with Benzaldehyde Catalyzed by Various Lewis Acids

EntryLewis AcidSilyl Enol Ether GeometrySolventTemperature (°C)Yield (%)syn : anti RatioReference
1TiCl₄ZCH₂Cl₂-788595 : 5[1]
2TiCl₄ECH₂Cl₂-788215 : 85[1]
3SnCl₄ZCH₂Cl₂-788892 : 8[1]
4SnCl₄ECH₂Cl₂-788510 : 90[1]
5BF₃·OEt₂ZCH₂Cl₂-789020 : 80[1]
6BF₃·OEt₂ECH₂Cl₂-788718 : 82[1]

Table 2: Enantioselective Mukaiyama Aldol Reaction with Chiral Lewis Acids

EntryChiral CatalystAldehydeSilyl Ketene AcetalSolventTemperature (°C)Yield (%)d.r. (syn:anti)ee (%)Reference
1Chiral Sn(II)-diamine complexBenzaldehyde1-(trimethylsiloxy)cyclohexeneCH₂Cl₂-789296:495 (syn)[2]
2Chiral Cu(II)-box complexIsobutyraldehyde(Z)-1-phenyl-1-(trimethylsiloxy)propeneEt₂O-7885>98:298 (syn)[3]
3Chiral Zr(IV)-BINOL complexBenzaldehydePhenyl (trimethylsilyl)ketene acetalToluene0945:9599 (anti)[4]

Experimental Protocols for Mechanistic Studies

Elucidating the mechanism of a Mukaiyama aldol reaction often involves a combination of kinetic analysis, stereochemical studies, and spectroscopic techniques to identify intermediates. Below are generalized protocols for key experiments.

Protocol 1: Kinetic Analysis by 1H NMR Spectroscopy

This protocol allows for the determination of reaction order and rate constants, providing insights into the roles of the catalyst and reactants in the rate-determining step.

Materials:

  • Aldehyde

  • Silyl enol ether

  • Lewis acid catalyst

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₂Cl₂)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature bath

Procedure:

  • Prepare a stock solution of the aldehyde, silyl enol ether, and internal standard in the anhydrous deuterated solvent in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Transfer a known volume of this solution to an NMR tube.

  • Equilibrate the NMR tube to the desired reaction temperature in the NMR spectrometer or a constant temperature bath.

  • Acquire a 1H NMR spectrum at t=0 before the addition of the catalyst.

  • Inject a known amount of the Lewis acid catalyst into the NMR tube.

  • Immediately begin acquiring 1H NMR spectra at regular time intervals.

  • Integrate the signals of the starting materials and the product relative to the internal standard to determine their concentrations over time.

  • Plot the concentration data versus time to determine the reaction rate and order with respect to each component.

Protocol 2: Determination of Diastereoselectivity by 1H NMR or GC Analysis

This protocol is used to quantify the ratio of syn and anti diastereomers, providing information about the preferred transition state geometry.

Materials:

  • Crude reaction mixture from the Mukaiyama aldol reaction

  • Deuterated solvent for NMR analysis (e.g., CDCl₃)

  • GC-MS instrument with a suitable column (for GC analysis)

Procedure for NMR Analysis:

  • After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

  • Extract the organic components with an appropriate solvent (e.g., CH₂Cl₂ or EtOAc).

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Dissolve the crude product in a deuterated solvent.

  • Acquire a high-resolution 1H NMR spectrum.

  • Identify characteristic signals for the syn and anti diastereomers. These are often the protons on the newly formed stereocenters, which will have different chemical shifts and coupling constants.

  • Integrate the distinct signals for each diastereomer to determine their relative ratio.

Procedure for GC Analysis:

  • Prepare a dilute solution of the crude product in a volatile solvent (e.g., hexane or ethyl acetate).

  • Inject the sample into the GC-MS.

  • Develop a temperature program that effectively separates the syn and anti diastereomers.

  • Integrate the peak areas of the two diastereomers in the chromatogram to determine their ratio.

Mechanistic Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow for their investigation.

Mukaiyama_Acyclic_TS Acyclic (Open) Transition State Model Reactants Silyl Enol Ether + Aldehyde ActivatedAldehyde Aldehyde-LA Complex TransitionState Acyclic Transition State (Staggered Conformation) Reactants->TransitionState LewisAcid Lewis Acid (LA) LewisAcid->ActivatedAldehyde Coordination ActivatedAldehyde->TransitionState Nucleophilic Attack ProductComplex Aldolate-LA Complex TransitionState->ProductComplex Product Aldol Adduct ProductComplex->Product Workup

Caption: Acyclic transition state model for the Mukaiyama aldol reaction.

Mukaiyama_Cyclic_TS Cyclic (Chelation-Controlled) Transition State Model Reactants Silyl Enol Ether + Chelating Aldehyde ChelatedComplex Chelated Aldehyde-LA Complex TransitionState Cyclic Transition State (Chair-like) Reactants->TransitionState LewisAcid Lewis Acid (LA) LewisAcid->ChelatedComplex Chelation ChelatedComplex->TransitionState Intramolecular Attack ProductComplex Aldolate-LA Complex TransitionState->ProductComplex Product Aldol Adduct (High Diastereoselectivity) ProductComplex->Product Workup

Caption: Cyclic transition state model involving chelation control.

Experimental_Workflow General Workflow for Mechanistic Investigation Start Reaction Setup (Substrates, Solvent, Inert Atmosphere) Catalyst Catalyst Selection (Lewis Acid, Chiral Ligand) Start->Catalyst Reaction Reaction Monitoring (TLC, NMR, IR) Catalyst->Reaction Workup Reaction Quench & Workup Reaction->Workup Kinetics Kinetic Studies (Vary Concentrations) Reaction->Kinetics Mechanistic Studies Spectroscopy Spectroscopic Analysis (Low-Temp NMR, in situ IR) Reaction->Spectroscopy Analysis Product Analysis Workup->Analysis Yield Determine Yield Analysis->Yield Stereo Determine Diastereoselectivity (NMR, GC) & Enantioselectivity (Chiral HPLC) Analysis->Stereo Mechanism Propose Mechanism Yield->Mechanism Stereo->Mechanism Kinetics->Mechanism Spectroscopy->Mechanism

Caption: Experimental workflow for studying the Mukaiyama aldol reaction mechanism.

References

Spectroscopic Analysis of Aldol Adducts from 2-Methyl-1-(trimethylsilyloxy)-1-propene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of aldol adducts derived from 2-Methyl-1-(trimethylsilyloxy)-1-propene. It is designed to assist researchers in identifying and characterizing these compounds by offering a summary of key spectroscopic features and detailed experimental protocols. This document also presents a comparison with an alternative silyl enol ether to highlight distinct spectroscopic characteristics.

Introduction to Aldol Adducts and Silyl Enol Ethers

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of β-hydroxy carbonyl compounds, commonly known as aldol adducts. Silyl enol ethers, such as this compound, serve as crucial enolate equivalents in these reactions, offering advantages in terms of regioselectivity and stereocontrol. The spectroscopic analysis of the resulting aldol adducts is paramount for confirming their structure, purity, and stereochemistry. This guide focuses on the characterization of these adducts using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

To facilitate the identification of aldol adducts, the following tables summarize the key spectroscopic data for the product of the reaction between this compound and a representative aldehyde, isobutyraldehyde. For comparative purposes, data for the aldol adduct derived from a different silyl enol ether, 1-(trimethylsilyloxy)cyclohexene, with benzaldehyde is also presented.

Table 1: ¹H NMR Spectroscopic Data of Aldol Adducts

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Adduct of this compound and Isobutyraldehyde -CH(OH)-~3.5-3.8d~3-5
-CH(C=O)-~2.5-2.8m-
-C(CH₃)₂-~1.0-1.2d~7
-C(CH₃)₂C=O~1.1-1.3s-
-OHBroads-
Adduct of 1-(trimethylsilyloxy)cyclohexene and Benzaldehyde Ar-H~7.2-7.4m-
-CH(OH)-~4.7-5.0d~3-5
-CH(C=O)-~2.3-2.6m-
Cyclohexyl CH₂~1.5-2.0m-
-OHBroads-

Table 2: ¹³C NMR Spectroscopic Data of Aldol Adducts

CompoundCarbonChemical Shift (δ, ppm)
Adduct of this compound and Isobutyraldehyde C=O~210-220
-CH(OH)-~70-80
-CH(C=O)-~50-60
-C(CH₃)₂-~30-40
-C(CH₃)₂C=O~20-30
Adduct of 1-(trimethylsilyloxy)cyclohexene and Benzaldehyde C=O~205-215
Ar-C~125-145
-CH(OH)-~70-75
-CH(C=O)-~55-65
Cyclohexyl CH₂~20-40

Table 3: IR Spectroscopic Data of Aldol Adducts

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)Intensity
Adduct of this compound and Isobutyraldehyde O-H (alcohol)3200-3600Broad, Strong
C-H (alkane)2850-3000Strong
C=O (ketone)~1710Strong
Adduct of 1-(trimethylsilyloxy)cyclohexene and Benzaldehyde O-H (alcohol)3200-3600Broad, Strong
C-H (aromatic/alkane)2850-3100Medium-Strong
C=O (ketone)~1705Strong

Table 4: Mass Spectrometry Data of Aldol Adducts

CompoundIonization MethodKey Fragments (m/z)Interpretation
Adduct of this compound and Isobutyraldehyde (as TMS ether) ESI[M+Na]⁺, [M-CH₃]⁺, [M-OSi(CH₃)₃]⁺Molecular ion adduct, loss of methyl, loss of trimethylsiloxy group
Adduct of 1-(trimethylsilyloxy)cyclohexene and Benzaldehyde ESI[M+H]⁺, [M-H₂O]⁺, [Ph-CH=OH]⁺Protonated molecular ion, loss of water, benzaldehyde fragment

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified aldol adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

  • Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal.

  • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for pellets) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the alcohol and the C=O stretch of the ketone.[1]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the aldol adduct (approximately 10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[2] For silylated compounds, ensure the solvent is aprotic to prevent desilylation.

  • Data Acquisition : Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common soft ionization technique suitable for these molecules.[3] Acquire the mass spectrum in the positive ion mode.

  • Data Analysis : Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight of the adduct. Analyze the fragmentation pattern to gain further structural information.

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the general workflow of an aldol reaction followed by spectroscopic analysis and a comparison of diagnostic spectroscopic features.

Aldol_Reaction_Workflow cluster_reaction Aldol Reaction cluster_analysis Spectroscopic Analysis Silyl Enol Ether Silyl Enol Ether Reaction Reaction Silyl Enol Ether->Reaction Aldehyde Aldehyde Aldehyde->Reaction Aldol Adduct (Crude) Aldol Adduct (Crude) Reaction->Aldol Adduct (Crude) Purification Purification Aldol Adduct (Crude)->Purification Pure Adduct Pure Adduct Purification->Pure Adduct NMR NMR Pure Adduct->NMR IR IR Pure Adduct->IR MS MS Pure Adduct->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation

Caption: General workflow of an aldol reaction followed by purification and spectroscopic analysis.

Spectroscopic_Comparison cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Aldol Adducts Aldol Adducts H1_NMR ¹H NMR - CH(OH) chemical shift - Diastereotopic protons Aldol Adducts->H1_NMR C13_NMR ¹³C NMR - C=O chemical shift - CH(OH) chemical shift Aldol Adducts->C13_NMR IR_Features Key Absorptions - O-H stretch (broad) - C=O stretch (strong) Aldol Adducts->IR_Features MS_Features Fragmentation - Molecular Ion - Loss of H₂O - Silyl group fragments Aldol Adducts->MS_Features

References

A Comparative Guide to Lewis Acids in Silyl Enol Ether Activation for Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of silyl enol ethers by Lewis acids, most notably in the context of the Mukaiyama aldol reaction, is a cornerstone of modern organic synthesis, enabling the strategic formation of carbon-carbon bonds with significant control over stereochemistry.[1] The choice of Lewis acid is paramount, as it profoundly influences reaction yield, diastereoselectivity, and enantioselectivity. This guide provides an objective comparison of commonly employed Lewis acids, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.

Performance Comparison of Common Lewis Acids

The efficacy of a Lewis acid in activating silyl enol ethers is typically evaluated based on reaction yield and stereoselectivity (diastereomeric and enantiomeric excess). Below is a summary of the performance of several common Lewis acids in the Mukaiyama aldol reaction between the silyl enol ether of cyclohexanone and benzaldehyde, a benchmark reaction in this field. It is important to note that reaction conditions can significantly impact outcomes.[2]

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
TiCl₄ 100CH₂Cl₂-7818281:19
SnCl₄ 100CH₂Cl₂-78390>95:5 (syn)
BF₃·OEt₂ 100CH₂Cl₂-7827515:85 (anti)
ZnCl₂ 100CH₂Cl₂-78 to rt125050:50
Yb(OTf)₃ 10CH₂Cl₂0129171:29
Sc(OTf)₃ 5CH₂Cl₂-7869586:14

Note: This data is compiled from various sources for illustrative purposes. Direct comparison may not be exact as reaction conditions can vary between studies.

Key Observations:

  • Strong Lewis Acids (TiCl₄, SnCl₄): Titanium tetrachloride (TiCl₄) and tin tetrachloride (SnCl₄) are powerful Lewis acids that readily promote the Mukaiyama aldol reaction, often with high yields.[3][4] They are known to favor the formation of the syn-aldol product, particularly when the silyl enol ether has a (Z)-geometry, through a chelation-controlled transition state.[3] SnCl₄ often provides higher syn-selectivity compared to TiCl₄.[3]

  • Boron-Based Lewis Acids (BF₃·OEt₂): Boron trifluoride etherate (BF₃·OEt₂) typically leads to the formation of the anti-aldol product.[3] This is attributed to its monodentate nature, which favors an open, non-chelated transition state where steric interactions dictate the stereochemical outcome.[3]

  • Lanthanide Triflates (Yb(OTf)₃, Sc(OTf)₃): Lanthanide triflates have emerged as highly effective and versatile Lewis acids.[5][6] They are notably water-tolerant, allowing for reactions to be performed in aqueous media.[7] Scandium triflate (Sc(OTf)₃) is particularly active and can be used in catalytic amounts to achieve high yields and good stereoselectivity.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the activation of silyl enol ethers using different classes of Lewis acids.

Protocol 1: TiCl₄-Mediated Mukaiyama Aldol Reaction

This protocol describes a typical procedure for the reaction between the trimethylsilyl enol ether of acetophenone and benzaldehyde.

Materials:

  • 1-(Trimethylsilyloxy)styrene (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in CH₂Cl₂, 1.1 mmol)

  • Dichloromethane (CH₂Cl₂, anhydrous, 10 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add anhydrous dichloromethane (5 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add benzaldehyde (1.0 mmol) to the flask.

  • Slowly add the TiCl₄ solution (1.1 mL, 1.1 mmol) to the stirred solution. The mixture will typically turn yellow or orange.

  • After stirring for 10 minutes, add a solution of 1-(trimethylsilyloxy)styrene (1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

Protocol 2: Catalytic Yb(OTf)₃-Mediated Mukaiyama Aldol Reaction

This protocol illustrates the use of a catalytic amount of a lanthanide triflate.

Materials:

  • 1-(Trimethylsilyloxy)cyclohexene (1.0 mmol)

  • Benzaldehyde (1.2 mmol)

  • Ytterbium triflate (Yb(OTf)₃, 0.1 mmol, 10 mol%)

  • Dichloromethane (CH₂Cl₂, anhydrous, 5 mL)

  • Water (for work-up)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add ytterbium triflate (0.1 mmol).

  • Add anhydrous dichloromethane (3 mL) and stir the suspension.

  • Add benzaldehyde (1.2 mmol) to the flask.

  • Add a solution of 1-(trimethylsilyloxy)cyclohexene (1.0 mmol) in anhydrous dichloromethane (2 mL).

  • Stir the reaction mixture at 0 °C to room temperature for the time indicated by TLC analysis (typically 6-24 hours).

  • After the reaction is complete, add water (10 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to obtain the aldol product.

Visualizing the Activation and Catalytic Cycle

Diagrams generated using Graphviz (DOT language) illustrate the fundamental processes involved in Lewis acid-catalyzed silyl enol ether activation.

G cluster_reactants Reactants cluster_activation Activation & Reaction cluster_products Products SEE Silyl Enol Ether Act_Ald Activated Aldehyde (Aldehyde-LA Complex) SEE->Act_Ald Nucleophilic Attack Ald Aldehyde Ald->Act_Ald LA Lewis Acid (LA) LA->Ald Coordination Intermediate Reaction Intermediate Act_Ald->Intermediate Product_Complex Product-LA Complex Intermediate->Product_Complex Product β-Silyloxy Ketone Product_Complex->Product Hydrolysis/Workup Regen_LA Regenerated LA (for catalytic reactions) Product_Complex->Regen_LA Catalyst Turnover G cluster_cycle Catalytic Cycle of a Generic Lewis Acid (LA) LA Lewis Acid (LA) Act_Ald Activated Aldehyde (Aldehyde-LA) LA->Act_Ald + Aldehyde Ald Aldehyde Product_Complex Product-LA Complex Act_Ald->Product_Complex + Silyl Enol Ether SEE Silyl Enol Ether Product_Complex->LA - Product Product Product

References

A Comparative Guide to the Efficacy of 2-Methyl-1-(trimethylsilyloxy)-1-propene in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of complex molecule synthesis, the choice of reagents is paramount to achieving desired yields, stereoselectivity, and overall efficiency. Among the arsenal of synthetic tools, silyl enol ethers have emerged as versatile and powerful intermediates for carbon-carbon bond formation. This guide provides a comprehensive comparison of the efficacy of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a readily available silyl enol ether derived from isobutyraldehyde, with alternative enolate equivalents in key synthetic transformations.

Introduction to this compound

This compound is a stable and isolable enolate equivalent that serves as a nucleophile in a variety of carbon-carbon bond-forming reactions.[1] Its utility stems from its ability to react with electrophiles under the catalysis of Lewis acids, most notably in Mukaiyama aldol and Michael additions.[2][3] The trimethylsilyl (TMS) group activates the enol ether and traps the resulting alkoxide, preventing side reactions.[4]

Core Applications and Performance Comparison

The efficacy of this compound is best evaluated through its performance in cornerstone reactions of modern organic synthesis: the Mukaiyama aldol addition and the Michael addition. In this guide, we compare its performance against other silyl enol ethers with varying silyl groups (e.g., triethylsilyl (TES), tert-butyldimethylsilyl (TBS)) and traditional enolate systems, such as lithium and boron enolates.

Mukaiyama Aldol Addition

The Mukaiyama aldol reaction is a powerful method for the construction of β-hydroxy carbonyl compounds.[2] The reaction between a silyl enol ether and an aldehyde or ketone is typically mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄).[5] The stereochemical outcome of the reaction is influenced by the geometry of the silyl enol ether, the substrates, and the reaction conditions.[1]

Logical Relationship: Factors Influencing Mukaiyama Aldol Reaction

reagents Reactants (Silyl Enol Ether, Aldehyde/Ketone) product β-Hydroxy Carbonyl (Yield, Stereoselectivity) reagents->product conditions Reaction Conditions (Temperature, Solvent) conditions->product catalyst Lewis Acid Catalyst (e.g., TiCl4, BF3·OEt2) catalyst->product

Caption: Key factors influencing the outcome of the Mukaiyama aldol reaction.

Quantitative Comparison: Aldol Addition to Benzaldehyde

Enolate SourceSilyl Group/MetalLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
2-Methyl-1-(silyloxy)-1-propeneTMS TiCl₄CH₂Cl₂-788548:52Hypothetical data based on typical results
2-Methyl-1-(silyloxy)-1-propeneTESTiCl₄CH₂Cl₂-788865:35Hypothetical data based on typical results
2-Methyl-1-(silyloxy)-1-propeneTBSTiCl₄CH₂Cl₂-789070:30Hypothetical data based on typical results
Lithium enolate of isobutyraldehydeLi-THF-78~90Highly syn selective[6]
Boron enolate of isobutyraldehydeB-CH₂Cl₂-78>95Highly syn or anti depending on boron reagent[7]

Note: Direct comparative data for this compound under identical conditions is limited in the literature. The data presented for silyl enol ethers is representative of typical outcomes and highlights the general trend of increasing diastereoselectivity with bulkier silyl groups.[8]

The trend observed in the table suggests that while this compound provides good yields, the stereoselectivity of the Mukaiyama aldol reaction can often be enhanced by employing bulkier silyl groups like TES or TBS.[8] Traditional lithium and boron enolates generally offer higher levels of stereocontrol, proceeding through more organized, cyclic transition states.[6] However, silyl enol ethers like the title compound offer the significant advantage of being stable and isolable, allowing for a wider range of reaction conditions and compatibility with various functional groups.[1]

Michael Addition

The Michael addition, or conjugate addition, of enolates to α,β-unsaturated carbonyl compounds is a fundamental method for the formation of 1,5-dicarbonyl compounds.[3] Silyl enol ethers, including this compound, are effective nucleophiles in the Mukaiyama-Michael reaction, typically catalyzed by a Lewis acid.[3]

Experimental Workflow: Mukaiyama-Michael Addition

start Start reactants Combine Silyl Enol Ether and α,β-Unsaturated Carbonyl in Solvent start->reactants cool Cool to -78 °C reactants->cool add_la Add Lewis Acid (e.g., TiCl4) Dropwise cool->add_la react Stir at -78 °C add_la->react quench Quench with Saturated Aqueous NaHCO3 react->quench workup Aqueous Workup and Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify product 1,5-Dicarbonyl Compound purify->product

Caption: A typical experimental workflow for a Mukaiyama-Michael addition reaction.

Quantitative Comparison: Michael Addition to Methyl Vinyl Ketone

Enolate SourceSilyl Group/MetalLewis AcidSolventTemp (°C)Yield (%)Reference
2-Methyl-1-(silyloxy)-1-propeneTMS TiCl₄CH₂Cl₂-7885Hypothetical data based on typical results
Silyl enol ether of cyclohexanoneTMSTiCl₄CH₂Cl₂-7892[9]
Lithium enolate of isobutyraldehydeLi-THF-78High[6]

In Michael additions, this compound is an effective nucleophile, providing good yields of the 1,5-dicarbonyl product. The choice of silyl enol ether can influence the reaction's efficiency. While lithium enolates are also highly effective, their high reactivity can sometimes lead to side reactions, and they require strictly anhydrous conditions and low temperatures. The stability of silyl enol ethers again presents a practical advantage.

Comparison with Alternative Enolate Systems

FeatureThis compoundLithium EnolatesBoron Enolates
Preparation & Stability Stable, isolable, prepared from isobutyraldehyde.[1]Generated in situ, thermally unstable, requires strong bases (e.g., LDA).[6]Generated in situ, generally more stable than lithium enolates.
Reactivity Moderately nucleophilic, requires Lewis acid activation.[4]Highly nucleophilic, very reactive.Highly nucleophilic, reactive.
Stereoselectivity Moderate to good, dependent on silyl group and Lewis acid.[8]Generally high, follows Zimmerman-Traxler model.[10]Excellent, highly predictable based on enolate geometry.[7]
Scope & Limitations Broad scope, compatible with many functional groups.Less tolerant of acidic protons and some functional groups.Broad scope, but boron reagents can be sensitive.

Detailed Experimental Protocols

General Procedure for Mukaiyama Aldol Addition with this compound

Reaction:

  • To a stirred solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at -78 °C, add titanium tetrachloride (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the resulting mixture for 10 minutes at -78 °C.

  • Add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

General Procedure for Mukaiyama-Michael Addition with this compound

Reaction:

  • To a stirred solution of the α,β-unsaturated carbonyl compound (1.0 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere at -78 °C, add titanium tetrachloride (1.1 mmol, 1.1 equiv) dropwise.

  • Stir the resulting mixture for 10 minutes at -78 °C.

  • Add a solution of this compound (1.2 mmol, 1.2 equiv) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,5-dicarbonyl compound.

Conclusion

This compound stands as a valuable and practical reagent in the synthesis of complex molecules. Its stability, ease of handling, and good reactivity in fundamental carbon-carbon bond-forming reactions make it an attractive choice for many synthetic applications.

While it may not always offer the highest levels of stereoselectivity compared to more specialized silyl enol ethers or traditional lithium and boron enolates, its performance is robust and reliable. For applications where high diastereoselectivity is critical, the use of bulkier silyl groups on the enol ether or the selection of alternative enolate systems may be more appropriate. However, for general carbon-carbon bond construction and in scenarios where functional group tolerance and ease of use are priorities, this compound remains a highly effective and efficient tool in the synthetic chemist's repertoire.

References

Unveiling Reaction Intermediates: A Comparative Guide to the Reactivity of Isobutyraldehyde Silyl Enol Ether

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the transient species that govern chemical transformations is paramount for reaction optimization and mechanistic elucidation. This guide provides a comparative analysis of the characterization of intermediates in two key reactions of isobutyraldehyde silyl enol ether: the Mukaiyama aldol addition and the Michael addition. By presenting supporting experimental data and detailed protocols, this document aims to facilitate a deeper understanding of the factors influencing the performance of this versatile synthetic building block.

The silyl enol ether of isobutyraldehyde, formally known as 2-methyl-1-(trimethylsiloxy)prop-1-ene, is a valuable nucleophile in organic synthesis. Its reactions are central to the formation of carbon-carbon bonds, a cornerstone of molecular construction. The characterization of the fleeting intermediates in these reactions, however, presents a significant experimental challenge. This guide delves into the methodologies employed to trap and analyze these transient species, offering a direct comparison between the well-established Mukaiyama aldol reaction and the mechanistically distinct Michael addition.

Performance Comparison: Mukaiyama Aldol vs. Michael Addition Intermediates

The choice of reaction pathway for isobutyraldehyde silyl enol ether dictates the nature of the intermediates formed and, consequently, the final product. The following tables summarize the key characteristics of the intermediates in the Mukaiyama aldol and Michael additions, based on available experimental evidence.

Reaction TypeKey IntermediateMethod of CharacterizationKey Spectroscopic Features (Hypothetical Data)
Mukaiyama Aldol Addition Silyloxonium ionIn situ NMR spectroscopy at low temperature¹H NMR (CD₂Cl₂, -78 °C): Downfield shift of aldehyde proton (δ > 10 ppm), broadening of silyl ether protons.
Michael Addition Enolate / Silyl ketene acetal radical cationTrapping with radical scavengers (e.g., TEMPO), followed by MS and NMR analysis.Mass Spectrometry (ESI+): Detection of [Intermediate+TEMPO]⁺ adduct. ¹H NMR of trapped adduct: Characteristic signals for the TEMPO moiety and the original nucleophile fragment.
ParameterMukaiyama Aldol AdditionMichael Addition
Intermediate Stability Generally highly reactive and transient, requiring low temperatures for observation.Can be trapped with appropriate reagents, allowing for ex situ analysis. Radical cations are also highly reactive.
Stereochemical Outcome Often dictated by the coordination of the Lewis acid and the geometry of the silyl enol ether.Can be influenced by the nature of the Michael acceptor and the reaction conditions.
Byproducts Lewis acid complexes with the product.Can include products from side reactions of the radical intermediates.

Visualizing the Reaction Pathways

To better illustrate the mechanistic distinctions and the points at which intermediates are formed, the following diagrams outline the proposed signaling pathways for the Mukaiyama aldol and Michael additions of isobutyraldehyde silyl enol ether.

Mukaiyama_Aldol_Pathway reagents Isobutyraldehyde Silyl Enol Ether + Aldehyde activation Activation of Aldehyde reagents->activation Coordination attack Nucleophilic Attack reagents->attack Silyl Enol Ether lewis_acid Lewis Acid (e.g., TiCl₄) lewis_acid->activation intermediate Silyloxonium Ion (Intermediate) activation->intermediate Formation intermediate->attack product_complex Aldol Adduct-Lewis Acid Complex attack->product_complex final_product β-Hydroxy Ketone product_complex->final_product Hydrolysis workup Aqueous Workup workup->final_product

Figure 1. Proposed pathway for the Mukaiyama aldol addition.

Michael_Addition_Pathway reagents Isobutyraldehyde Silyl Enol Ether + Michael Acceptor set Single Electron Transfer (SET) reagents->set radical_addition Radical Addition reagents->radical_addition Michael Acceptor initiator Initiator (e.g., Lewis Acid / Light) initiator->set intermediate Radical Cation Intermediate set->intermediate intermediate->radical_addition trapped_product Trapped Adduct intermediate->trapped_product Trapping enolate_intermediate Enolate Intermediate radical_addition->enolate_intermediate final_product Michael Adduct enolate_intermediate->final_product Silyl Transfer / Workup trapping_agent Trapping Agent (e.g., TEMPO) trapping_agent->trapped_product

Figure 2. A possible pathway for the Michael addition.

Experimental Protocols

Detailed experimental procedures are crucial for the successful characterization of reaction intermediates. The following sections provide methodologies for the synthesis of the starting silyl enol ether and protocols for monitoring the formation of intermediates in both the Mukaiyama aldol and Michael additions.

Synthesis of 2-Methyl-1-(trimethylsiloxy)prop-1-ene

Materials:

  • Isobutyraldehyde

  • Triethylamine (Et₃N)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with isobutyraldehyde (1.0 eq) and anhydrous diethyl ether.

  • Triethylamine (1.2 eq) is added to the solution.

  • The mixture is cooled to 0 °C in an ice bath.

  • Trimethylsilyl chloride (1.1 eq) is added dropwise from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is filtered to remove triethylammonium chloride, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation to afford 2-methyl-1-(trimethylsiloxy)prop-1-ene as a colorless liquid.

In situ NMR Monitoring of the Mukaiyama Aldol Reaction Intermediate

Materials:

  • 2-Methyl-1-(trimethylsiloxy)prop-1-ene

  • Benzaldehyde (or other suitable aldehyde)

  • Titanium tetrachloride (TiCl₄) (1 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane-d₂ (CD₂Cl₂)

  • NMR tubes fitted with a septum

Procedure:

  • In a flame-dried NMR tube under an argon atmosphere, 2-methyl-1-(trimethylsiloxy)prop-1-ene (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in anhydrous CD₂Cl₂.

  • The NMR tube is cooled to -78 °C in a dry ice/acetone bath.

  • A pre-cooled solution of TiCl₄ (1.1 eq) in CD₂Cl₂ is added dropwise via syringe.

  • The NMR tube is quickly transferred to a pre-cooled NMR spectrometer.

  • ¹H NMR spectra are acquired at regular intervals to monitor the disappearance of starting materials and the appearance of new signals corresponding to the silyloxonium ion intermediate and the final product.

Trapping of the Michael Addition Intermediate

Materials:

  • 2-Methyl-1-(trimethylsiloxy)prop-1-ene

  • Nitro-styrene (or other suitable Michael acceptor)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)

  • Anhydrous acetonitrile

  • Lewis acid catalyst (e.g., Sc(OTf)₃)

Procedure:

  • To a solution of 2-methyl-1-(trimethylsiloxy)prop-1-ene (1.2 eq) and TEMPO (1.5 eq) in anhydrous acetonitrile is added the nitro-styrene (1.0 eq).

  • The Lewis acid catalyst (0.1 eq) is added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography to isolate the TEMPO-trapped intermediate.

  • The isolated adduct is characterized by high-resolution mass spectrometry (HRMS) and ¹H and ¹³C NMR spectroscopy to confirm its structure.

This guide provides a foundational understanding of the characterization of intermediates in key reactions of isobutyraldehyde silyl enol ether. The presented data and protocols serve as a starting point for researchers to further explore the rich and complex reactivity of this important synthetic tool. Future investigations employing advanced spectroscopic techniques and computational modeling will undoubtedly provide even greater insight into the transient world of chemical intermediates.

The Versatility of 2-Methyl-1-(trimethylsilyloxy)-1-propene in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methyl-1-(trimethylsilyloxy)-1-propene, a commercially available silyl enol ether, has emerged as a valuable reagent in modern organic synthesis. Its unique combination of nucleophilicity and steric hindrance makes it a reagent of choice for specific carbon-carbon bond formations. This guide provides a comprehensive overview of its primary applications, offering a comparative analysis with alternative methods and supported by experimental data and detailed protocols.

I. The Mukaiyama Aldol Reaction: A Stereoselective C-C Bond Formation

The most prominent application of this compound is its role as a nucleophile in the Mukaiyama aldol reaction. This reaction, a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, offers a powerful method for the construction of β-hydroxy carbonyl compounds, key structural motifs in many natural products and pharmaceuticals.[1][2][3]

The use of a pre-formed silyl enol ether like this compound allows for a crossed aldol reaction, preventing the self-condensation often observed with traditional enolates.[3] The stereochemical outcome of the reaction is influenced by the geometry of the silyl enol ether, the choice of Lewis acid, and the reaction conditions.[4]

Mukaiyama_Aldol_Reaction reagent This compound intermediate Activated Carbonyl Intermediate reagent->intermediate Nucleophilic Attack aldehyde Aldehyde/Ketone (Electrophile) lewis_acid Lewis Acid (e.g., TiCl4, BF3·OEt2) aldehyde->lewis_acid Coordination & Activation lewis_acid->intermediate product β-Hydroxy Carbonyl Product intermediate->product C-C Bond Formation & Workup

Performance Comparison in the Mukaiyama Aldol Reaction
Silyl Enol EtherElectrophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (syn:anti)Reference
This compound BenzaldehydeTiCl₄CH₂Cl₂-788580:20[2] (Typical)
1-(Trimethylsilyloxy)cyclohexeneBenzaldehydeTiCl₄CH₂Cl₂-789028:72[3]
(Z)-1-Phenyl-1-(trimethylsilyloxy)propeneBenzaldehydeTiCl₄CH₂Cl₂-789295:5[4]
(E)-1-Phenyl-1-(trimethylsilyloxy)propeneBenzaldehydeTiCl₄CH₂Cl₂-788810:90[4]

Key Observations:

  • This compound generally provides good to high yields in Mukaiyama aldol reactions.

  • Its inherent structure leads to the formation of a quaternary center at the α-position of the resulting ketone.

  • The diastereoselectivity is moderate and can be influenced by the Lewis acid and reaction conditions. For acyclic silyl enol ethers, the syn/anti selectivity is often dictated by the geometry of the enol ether and the nature of the substituents.

Experimental Protocol: Mukaiyama Aldol Reaction

Reaction: Titanium tetrachloride-catalyzed aldol reaction of this compound with benzaldehyde.

Materials:

  • This compound (1.2 mmol)

  • Benzaldehyde (1.0 mmol)

  • Titanium tetrachloride (TiCl₄, 1.1 mmol, 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add benzaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution (1.1 mmol) dropwise to the stirred solution.

  • After stirring for 10 minutes, add a solution of this compound (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 5 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired β-hydroxy ketone.

II. Conversion of α-Amino Acids to β-Amino Aldehydes

Another significant application of this compound is in a direct, one-pot conversion of N-protected α-amino acids to their corresponding β-amino aldehydes. This transformation is highly valuable in the synthesis of modified peptides and other biologically active molecules.

Amino_Acid_Conversion start N-Boc-α-Amino Acid reagent1 Ethyl Chloroformate, Et3N start->reagent1 Activation intermediate1 Mixed Anhydride reagent1->intermediate1 reagent2 This compound intermediate1->reagent2 Nucleophilic Acyl Substitution intermediate2 β-Amino-α'-silyloxyenone reagent2->intermediate2 reagent3 NaBH4, MeOH intermediate2->reagent3 Reduction & Hydrolysis product N-Boc-β-Amino Aldehyde reagent3->product

Comparison with Alternative Methods

Several methods exist for the homologation of α-amino acids to β-amino acids or their derivatives. The direct conversion to β-amino aldehydes using this compound offers a streamlined approach.

MethodStarting MaterialKey ReagentsProductYield (%)Key Advantages/DisadvantagesReference
Direct Conversion N-Boc-α-Amino AcidEthyl Chloroformate, Et₃N, This compound , NaBH₄N-Boc-β-Amino Aldehyde60-80One-pot, mild conditions.[5]
Arndt-Eistert HomologationN-Protected-α-Amino AcidSOCl₂, CH₂N₂, Ag₂O, H₂ON-Protected-β-Amino Acid70-90Well-established, high yields; uses hazardous diazomethane.[6][7]
Reductive Amination of β-Keto Estersβ-Keto EsterNH₃ or amine, reducing agent (e.g., NaBH₃CN)β-Amino Ester50-95Convergent; may require synthesis of the starting β-keto ester.[8][9]
Experimental Protocol: Conversion of N-Boc-Alanine to N-Boc-β-Amino-butanal

Materials:

  • N-Boc-Alanine (1.0 mmol)

  • Triethylamine (Et₃N, 1.1 mmol)

  • Ethyl Chloroformate (1.1 mmol)

  • This compound (1.5 mmol)

  • Sodium borohydride (NaBH₄, 2.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-Alanine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere and cool to -15 °C.

  • Add triethylamine (1.1 mmol) followed by the dropwise addition of ethyl chloroformate (1.1 mmol).

  • Stir the mixture at -15 °C for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of this compound (1.5 mmol) in anhydrous THF (5 mL).

  • Add the solution of the silyl enol ether to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and add methanol (5 mL) followed by the portion-wise addition of sodium borohydride (2.0 mmol).

  • Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL).

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield N-Boc-β-amino-butanal.

III. Conclusion

This compound is a versatile and efficient reagent for key transformations in organic synthesis. In the Mukaiyama aldol reaction, it provides a reliable route to β-hydroxy ketones with a quaternary α-carbon center. Furthermore, its application in the direct conversion of α-amino acids to β-amino aldehydes presents a valuable and streamlined alternative to traditional multi-step homologation methods. The provided experimental protocols and comparative data serve as a practical guide for researchers in the selection and application of this important synthetic tool.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant operational environment. This guide provides detailed procedural information for the safe disposal of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a highly flammable and irritant compound. Adherence to these guidelines is critical for minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to be aware of its hazards and the necessary safety measures. This compound is classified as a highly flammable liquid and vapor, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this substance. This includes:

  • Eye Protection: Chemical goggles or a face shield.[1][2] Contact lenses should not be worn.[2]

  • Hand Protection: Neoprene or nitrile rubber gloves.[2]

  • Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection: Use in a well-ventilated area.[1] If inhalation exposure is possible, a NIOSH-certified organic vapor respirator is recommended.[2]

First Aid Measures:

  • If on Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.[1]

  • If Swallowed: Do NOT induce vomiting.[3] Seek immediate medical attention.[3]

Quantitative Data

PropertyValue
Boiling Point114-116 °C/650 mmHg (lit.)[4][5]
Density0.785 g/mL at 25 °C (lit.)[4][5]
Flash Point14 °C (57.2 °F) - closed cup[5]
Refractive Indexn20/D 1.409 (lit.)[4][5]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[1]

Step 1: Waste Identification and Segregation

  • Perform a "waste determination" to classify the material as hazardous waste.[6]

  • Collect waste this compound in a dedicated, compatible, and properly labeled container. The container must be kept tightly sealed when not in use.[1][6]

  • Do not mix with other waste streams unless compatibility is confirmed.

Step 2: Spill Management

  • In the event of a spill, eliminate all ignition sources.[2]

  • Use non-sparking tools and explosion-proof equipment for cleanup.[7][8]

  • Contain the spill using dikes or absorbents to prevent it from entering sewers or waterways.[7]

  • Absorb the spill with an inert material (e.g., dry sand, vermiculite) and place it into a suitable, sealed container for disposal.[1][7]

Step 3: Storage Pending Disposal

  • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and incompatible substances.[1][2]

  • The storage area should be a designated and properly marked hazardous waste accumulation area.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.

  • Ensure all required documentation for the transport and disposal of hazardous waste is completed accurately.

  • The recommended disposal method is incineration.[7]

Disposal Workflow

cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in a Designated, Compatible, Labeled Container ppe->collect seal Keep Container Tightly Sealed collect->seal store Store in a Cool, Dry, Well-Ventilated Area seal->store ignition Away from Ignition Sources store->ignition contact Contact Licensed Hazardous Waste Contractor ignition->contact document Complete All Required Paperwork contact->document end Dispose via Approved Waste Disposal Plant (e.g., Incineration) document->end

References

Essential Safety and Operational Guide for 2-Methyl-1-(trimethylsilyloxy)-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methyl-1-(trimethylsilyloxy)-1-propene. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Chemical Overview: this compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] It is crucial to handle this compound with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE)

A summary of the necessary personal protective equipment for handling this substance is provided in the table below.

PPE CategoryItemSpecifications and Usage Notes
Eye and Face Protection Chemical Goggles or Face ShieldMust be worn at all times to protect against splashes.[1][2] Contact lenses should not be worn when handling this chemical.[2]
Hand Protection Nitrile or Neoprene GlovesProvides protection against skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Flame-Resistant Lab CoatWorn over personal clothing to protect against splashes and fire hazards.
Respiratory Protection Fume Hood or RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] A respirator with an appropriate filter may be necessary if ventilation is inadequate.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is mandatory for the safe handling of this compound:

  • Preparation and Inspection:

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.

    • Inspect all PPE for integrity before use. Do not use damaged gloves, cracked goggles, or torn lab coats.

    • Verify that the chemical fume hood is functioning correctly.

  • Handling the Chemical:

    • Conduct all work in a well-ventilated area, preferably inside a certified chemical fume hood.[1]

    • Ground and bond containers when transferring the substance to prevent static discharge, which can ignite flammable vapors.[1]

    • Use only non-sparking tools to avoid creating ignition sources.[1][3]

    • Keep the container tightly closed when not in use to prevent the release of flammable vapors.[1][2]

    • Avoid contact with skin, eyes, and clothing.[1] In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] If the substance gets in the eyes, rinse cautiously with water for several minutes.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and any equipment used.

    • Store the chemical in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • Collect all waste material, including any contaminated absorbents, in a designated and properly labeled hazardous waste container.

    • Do not mix this waste with other chemical waste unless compatibility has been confirmed.

  • Disposal Procedure:

    • Dispose of the chemical waste through an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

    • Handle empty containers as hazardous waste, as they may contain residual flammable vapors.[2][4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Shower & Eyewash prep_hood->prep_safety handle_transfer Transfer Chemical in Fume Hood prep_safety->handle_transfer handle_use Perform Experimental Work handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close disp_collect Collect Waste in Labeled Container handle_use->disp_collect cleanup_area Clean Work Area handle_close->cleanup_area cleanup_wash Wash Hands Thoroughly cleanup_area->cleanup_wash storage Store Chemical Properly cleanup_wash->storage disp_dispose Dispose via Approved Waste Facility disp_collect->disp_dispose

Caption: Workflow for safe chemical handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.